3-Methylquinolin-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPOFWYKNOUJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402027 | |
| Record name | 3-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75457-13-5 | |
| Record name | 3-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinolin-8-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methylquinolin-8-ol, a valuable intermediate in medicinal chemistry and biophysical probes. The document details a primary synthesis pathway, its underlying mechanism, experimental protocols, and relevant quantitative data.
Introduction
This compound, a substituted quinoline derivative, holds significance as a chelating agent and a building block in the development of novel therapeutic agents. Its synthesis is primarily achieved through a variation of classical quinoline synthesis reactions, such as the Skraup or Doebner-von Miller reaction, which involve the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. This guide focuses on a specific and effective pathway for its preparation.
Primary Synthesis Pathway: Reaction of 2-Aminophenol and Methacrolein
The most direct and commonly cited method for the synthesis of this compound is the reaction of 2-aminophenol with methacrolein. This reaction is typically acid-catalyzed, leading to the formation of the quinoline ring system.
Overall Reaction:
This pathway is an adaptation of the Doebner-von Miller reaction, which is known for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1]
Reaction Mechanism
The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and dehydration, characteristic of the Doebner-von Miller synthesis. The mechanism can be elucidated as follows:
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of 2-aminophenol to the α,β-unsaturated aldehyde, methacrolein. The acidic conditions protonate the carbonyl group of methacrolein, activating it for nucleophilic attack.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.
-
Dehydration: The cyclic intermediate then undergoes dehydration, facilitated by the acidic medium and heat, to form a dihydroquinoline derivative.
-
Aromatization: The final step involves the aromatization of the dihydroquinoline intermediate to yield the stable this compound. In many Doebner-von Miller reactions, an oxidizing agent is required for this step; however, in some cases, the reaction conditions or the presence of air can facilitate oxidation.
Experimental Protocol
The following experimental protocol for the synthesis of this compound is based on established literature.[2]
Materials:
-
2-Aminophenol
-
Methacrolein
-
Hydrochloric acid (6 N aqueous solution)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (reflux setup, separatory funnel, etc.)
Procedure:
-
A solution of 2-aminophenol (1.1 g, 10 mmol) in 6 N aqueous hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is brought to reflux with stirring.
-
Methacrolein (1.2 mL, 15 mmol) is then added to the refluxing solution.
-
The reaction mixture is maintained at reflux for a specified period.
-
After cooling to room temperature, the reaction mixture is neutralized to a pH of approximately 4.5 with a suitable base.
-
The aqueous solution is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
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The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a light-brown powder.[2]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound via the reaction of 2-aminophenol and methacrolein.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminophenol | 1.1 g (10 mmol) | |
| Methacrolein | 1.2 mL (15 mmol) | |
| Solvent/Catalyst | ||
| Hydrochloric Acid | 6 N (aqueous) | |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Product | ||
| This compound | 684 mg | |
| Yield | 43% | |
| Appearance | Light-brown powder |
Visualizations
Synthesis Pathway of this compound
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methylquinolin-8-ol (CAS No: 75457-13-5). The information detailed herein is essential for its application in research, particularly in the fields of medicinal chemistry and drug development. This document summarizes available quantitative data, outlines experimental protocols for property determination, and presents a relevant biological pathway for a closely related derivative.
Core Physicochemical Properties
This compound, a derivative of 8-hydroxyquinoline, possesses a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol [1][2]. Its structure, featuring a methyl group on the quinoline ring, influences its physical and chemical characteristics.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing for critical applications.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₉NO | [1][2] | - |
| Molecular Weight | 159.18 g/mol | [1][2] | - |
| Melting Point | 108 °C | [3] | Experimental value. |
| Boiling Point | Not available | - | Experimental data not found. |
| Aqueous Solubility | Not available | - | Experimental data not found. |
| pKa | Not available | - | Experimental data not found. |
| LogP | 2.24880 | [1] | Predicted value. |
| Solubility (DCM) | Soluble | [1][2] | Soluble in dichloromethane. |
| Hydrogen Bond Donor Count | 1 | [1] | Predicted value. |
| Hydrogen Bond Acceptor Count | 2 | [1] | Predicted value. |
Spectral Properties
Detailed spectral data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits a characteristic absorption band for the hydroxyl (-OH) group.
| Wavenumber (cm⁻¹) | Assignment |
| 3294 | O-H stretching |
Source:[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for this compound has been reported in the literature.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
Partial data mentioned in a synthesis paper[3], but full spectral details were not retrieved.
UV-Vis Spectroscopy
Specific UV-Vis absorption maxima for this compound were not found in the performed searches. As a general reference, 8-hydroxyquinoline derivatives typically exhibit absorption bands in the UV region, which are influenced by the solvent and substitution pattern[1].
Experimental Protocols
Detailed methodologies are critical for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols that can be applied to this compound.
Synthesis of this compound
A reported synthesis of this compound involves the reaction of 2-aminophenol with methacrolein[3].
Procedure:
-
Combine 2-aminophenol (1.1 g, 10 mmol) and methacrolein (1.2 mL, 15 mmol).
-
The reaction proceeds to yield this compound.
-
The resulting product is a light-brown powder.
This general procedure is based on a cited synthesis[3]; for precise reaction conditions and purification methods, consulting the primary literature is recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.
Protocol:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the acid dissociation constant (pKa).
Protocol:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
-
A standardized solution of a strong acid or base is incrementally added to the solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.
Biological Activity and Signaling Pathway
While specific signaling pathways for this compound are not well-documented in the available literature, a closely related 8-hydroxyquinoline derivative, 7-[phenyl (pyridin-2-ylamino) methyl] quinolin-8-ol (referred to as 8-ol), has been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is implicated in sepsis[4]. This pathway provides a valuable example of the potential biological mechanisms of 8-hydroxyquinoline derivatives.
The diagram below illustrates the inhibition of the HMGB1-mediated caspase-11 signaling pathway by the 8-hydroxyquinoline derivative "8-ol".
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Methylquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By understanding its three-dimensional structure, researchers can gain crucial insights into its physicochemical properties, potential biological activity, and guide the development of novel derivatives with enhanced functionalities.
While a complete, publicly available crystal structure determination for this compound is not available at the time of this writing, this guide will utilize the crystallographic data of its closely related isomer, 2-Methylquinolin-8-ol , as a representative example to illustrate the core principles and experimental workflows. This substitution allows for a detailed exploration of the analytical techniques and data presentation critical for the field.
Core Crystallographic Data of 2-Methylquinolin-8-ol
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2-Methylquinolin-8-ol. This data provides a foundational understanding of the compound's solid-state structure.
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO |
| Formula Weight | 159.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 8.123(4) |
| b (Å) | 14.567(7) |
| c (Å) | 15.345(8) |
| α (°) | 90 |
| β (°) | 98.78(3) |
| γ (°) | 90 |
| Volume (ų) | 1794.2(15) |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (g/cm³) | 1.178 |
| Absorption Coefficient (mm⁻¹) | 0.080 |
| F(000) | 672 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.22 to 28.28 |
| Reflections collected | 16345 |
| Independent reflections | 4096 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.142 |
| R indices (all data) | R1 = 0.082, wR2 = 0.159 |
| Goodness-of-fit on F² | 1.03 |
Note: The data presented is for 2-Methylquinolin-8-ol (CCDC 674438) and serves as an illustrative example.
Experimental Protocols
A successful crystal structure analysis is contingent on meticulous experimental procedures, from the synthesis of the target compound to the final refinement of the crystallographic model.
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through a Skraup-Doebner-von Miller reaction or a related cyclization method. A general procedure is outlined below:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-aminophenol (1 equivalent), crotonaldehyde (1.2 equivalents), and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in a suitable solvent (e.g., sulfuric acid or a high-boiling point organic solvent) is prepared.
-
Reaction Conditions: The mixture is heated to a temperature between 100-140°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The extracted organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares on F². This process involves adjusting atomic positions, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Workflow
To better illustrate the logical flow of the experimental and analytical processes, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis.
Caption: Logical flow of crystallographic data processing and structure refinement.
Conclusion
The crystal structure analysis of this compound, exemplified here by its isomer 2-Methylquinolin-8-ol, provides invaluable data for understanding its solid-state properties. The detailed experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers in drug discovery and materials science to conduct similar analyses. The precise knowledge of the molecular geometry, intermolecular interactions, and packing motifs is fundamental for rational drug design, polymorphism studies, and the development of new materials with tailored functionalities. This technical guide serves as a foundational resource for professionals seeking to leverage crystallographic techniques in their research endeavors.
The Coordination Chemistry of 3-Methylquinolin-8-ol with Metal Ions: A Technical Guide for Researchers
An In-depth Review of Synthesis, Characterization, and Biological Applications for Drug Development
The deliberate design of metal-based therapeutic agents offers a promising avenue for the development of novel drugs with unique mechanisms of action. Among the vast array of organic scaffolds available for chelation, 3-Methylquinolin-8-ol, a derivative of the well-studied 8-hydroxyquinoline, presents a compelling case for exploration in coordination chemistry. Its potential to form stable complexes with a variety of metal ions, coupled with the nuanced electronic and steric effects of the methyl group at the 3-position, makes it a prime candidate for fine-tuning the biological activity of the resulting metallodrugs. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its synthesis, characterization, and potential applications in drug development for researchers, scientists, and drug development professionals.
Synthesis of this compound and its Metal Complexes
The synthesis of the this compound ligand is a critical first step in the exploration of its coordination chemistry. A common and effective method for the preparation of quinoline derivatives is the Skraup synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general Skraup synthesis procedures for substituted quinolines.
Materials:
-
2-Aminophenol
-
Methacrolein
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Carefully add concentrated sulfuric acid to a flask containing 2-aminophenol, while cooling the flask in an ice bath.
-
Slowly add the oxidizing agent to the mixture with continuous stirring.
-
Gradually add methacrolein to the reaction mixture, maintaining a controlled temperature.
-
After the addition is complete, heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.
-
Extract the product from the aqueous solution using an appropriate organic solvent.
-
Wash the combined organic extracts with water and then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol: General Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The following is a general procedure that can be adapted for various metal ions.
Materials:
-
This compound
-
A metal salt (e.g., chloride, acetate, or nitrate salt of the desired metal)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
A base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the ligand
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a stoichiometric amount of the base to the ligand solution to facilitate deprotonation of the hydroxyl group.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.
-
The reaction mixture may be heated under reflux for a specific period to ensure complete complexation.
-
The formation of the metal complex is often indicated by a color change or the precipitation of a solid.
-
After cooling, the solid complex can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
Structural Characterization of Metal Complexes
The characterization of the synthesized metal complexes is crucial to understand their structure, geometry, and bonding. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands corresponding to M-O and M-N vibrations are indicative of complex formation.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. Shifts in the absorption maxima compared to the free ligand are observed upon complexation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can confirm the coordination of the ligand and provide insights into the structure of the complex in solution.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complex and confirm its stoichiometry.
X-ray Crystallography
Quantitative Data on this compound Metal Complexes
Quantitative data is essential for comparing the properties of different metal complexes and for understanding their potential as therapeutic agents. Due to the limited specific research on this compound complexes, the following tables present data for closely related 8-hydroxyquinoline derivatives as a reference.
Stability Constants
The stability constant (log K) is a measure of the strength of the metal-ligand interaction in solution. Higher values indicate a more stable complex. The determination of stability constants is crucial for predicting the behavior of these complexes under physiological conditions. Potentiometric titration is a common method for determining stability constants.
Table 1: Stability Constants (log K) of Metal Complexes with 8-Mercaptoquinoline Derivatives in Dimethylformamide [1]
| Metal Ion | 8-Mercaptoquinoline | 2-Methyl-8-mercaptoquinoline | 7-Methyl-8-mercaptoquinoline |
| Zn(II) | 18.2 | 17.5 | 19.0 |
| Cd(II) | 19.5 | 18.8 | 20.2 |
| Pb(II) | 20.1 | 19.4 | 20.8 |
| Ni(II) | 21.5 | 20.8 | 22.2 |
| Bi(III) | 33.6 | 32.4 | 34.8 |
| Ag(I) | 24.8 | 23.9 | 25.6 |
Note: This data is for 8-mercaptoquinoline and its methyl derivatives, which are sulfur analogs of 8-hydroxyquinolines. The trends in stability can provide insights into the expected behavior of this compound complexes.
Spectroscopic Data
The following table summarizes typical spectroscopic data for metal complexes of 8-hydroxyquinoline, which can be used as a reference for the characterization of this compound complexes.
Table 2: Representative Spectroscopic Data for Metal(II) Complexes of 8-Hydroxyquinoline [2][3]
| Complex | IR (cm-1) ν(M-N) | UV-Vis λmax (nm) (in DMSO) |
| Cu(II)-8HQ | ~583 | 264 |
| Co(II)-8HQ | ~567 | 264 |
| Ni(II)-8HQ | ~569 | 268 |
Biological Activities and Potential for Drug Development
Metal complexes of 8-hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the biological activity of the organic ligand.
Antimicrobial Activity
The antimicrobial activity of these complexes is often attributed to their ability to inhibit essential enzymes in microorganisms by binding to their active sites. The lipophilicity of the complex, which is influenced by the methyl group in this compound, can also play a significant role in its ability to cross cell membranes.
Table 3: Minimum Inhibitory Concentration (MIC) of Rhenium(I) Complexes with 2-Methyl-8-hydroxyquinoline (MeHQ) against various bacteria [4]
| Compound | E. coli (mg L-1) | P. aeruginosa (mg L-1) | S. aureus (mg L-1) | E. faecalis (mg L-1) |
| MeHQ | 64 | 256 | 64 | 64 |
| [Re(CO)3(MeQ)(Him)] (Complex 5) | 64 | 16 | 64 | 64 |
Note: This data is for the 2-methyl isomer, providing a valuable comparison for the potential activity of this compound complexes.
Anticancer Activity
The anticancer activity of these complexes is a growing area of research. The proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species (ROS).
Table 4: IC50 Values (µM) of Rhenium(I) Complexes with 2-Methyl-8-hydroxyquinoline (MeHQ) against Cancer Cell Lines (48h incubation) [4]
| Compound | HL-60 (Leukemia) | SKOV-3 (Ovarian) | PC-3 (Prostate) | MCF-7 (Breast) |
| MeHQ | >100 | >100 | >100 | >100 |
| [Re(CO)3(MeQ)(Him)] (Complex 5) | 14 ± 2 | 40 ± 5 | 50 ± 6 | 40 ± 4 |
| [Re(CO)3(MeQ)(MeHim)] | 11 ± 2 | 34 ± 4 | 45 ± 5 | 35 ± 3 |
Note: This data for the 2-methyl isomer highlights the potential for metal complexation to induce cytotoxicity in cancer cells.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the potential interactions of these metal complexes within biological systems is crucial for understanding their mechanism of action.
Experimental Workflow for Synthesis and Characterization
References
- 1. scispace.com [scispace.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization (NMR, IR, UV-Vis) of 3-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Methylquinolin-8-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for researchers engaged in the synthesis, analysis, and application of this molecule.
Introduction
This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, is of growing interest due to the biological activities associated with this class of compounds, including antimicrobial, anticancer, and neuroprotective effects.[1] The precise characterization of its molecular structure is paramount for understanding its physicochemical properties and mechanism of action. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's atomic-level structure and electronic properties. This guide synthesizes the expected spectroscopic data for this compound based on established principles and data from analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on data from similar quinoline derivatives and established spectroscopic principles.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.80 | dd | ~4.2, 1.6 | H-2 |
| ~8.10 | dd | ~8.3, 1.6 | H-4 |
| ~7.45 | dd | ~8.3, 4.2 | H-3 |
| ~7.40 | t | ~7.9 | H-6 |
| ~7.25 | dd | ~7.9, 1.5 | H-5 |
| ~7.10 | dd | ~7.9, 1.5 | H-7 |
| ~2.50 | s | - | -CH₃ |
| ~9.50 (broad) | s | - | -OH |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-8 |
| ~148.0 | C-2 |
| ~138.0 | C-8a |
| ~136.0 | C-4 |
| ~129.0 | C-4a |
| ~127.5 | C-6 |
| ~122.0 | C-5 |
| ~121.0 | C-3 |
| ~117.0 | C-7 |
| ~18.0 | -CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Weak | C-H stretch (methyl) |
| 1610-1580 | Strong | C=C stretch (aromatic ring) |
| 1510-1450 | Strong | C=N stretch (quinoline ring) |
| 1400-1300 | Medium | O-H bend (phenolic) |
| 1250-1180 | Strong | C-O stretch (phenolic) |
| 850-750 | Strong | C-H out-of-plane bend |
UV-Vis (Ultraviolet-Visible) Spectroscopy Data
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Transition |
| ~245 | ~35,000 | π → π* (quinoline ring) |
| ~310 | ~3,000 | n → π* (quinoline ring) |
| ~365 | ~2,500 | Intramolecular Charge Transfer |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of 2 seconds and acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width and proton decoupling.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a relaxation delay of 5 seconds and acquire 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL. From this stock, prepare a dilute solution with a concentration of approximately 0.01 mg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the ethanol solvent to serve as the blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 200 to 800 nm.
-
-
Data Processing: The absorbance spectrum is recorded. The wavelengths of maximum absorbance (λmax) are identified.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to aid researchers in the identification, characterization, and quality control of this important molecule, thereby facilitating its further investigation and application in drug discovery and materials science.
References
Synthesis of Novel 3-Methylquinolin-8-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with 3-Methylquinolin-8-ol derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer agents. This document details synthetic methodologies, presents quantitative data from related compounds to inform future derivatization strategies, and visualizes key biological pathways.
Core Synthesis: this compound
The foundational scaffold, this compound, can be efficiently synthesized via the Doebner-von Miller reaction, a variation of the Skraup synthesis. This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is adapted from established procedures for quinoline synthesis.
Materials:
-
2-Aminophenol
-
Methacrolein (α-methylacrolein)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air oxidation)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in aqueous acid (e.g., 6 N HCl).
-
Heat the mixture to reflux.
-
Slowly add methacrolein dropwise to the refluxing solution.
-
After the addition is complete, continue to stir the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If a specific oxidizing agent other than air is used, it is typically added at this stage according to the specific literature procedure.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis of Novel Derivatives
The this compound core offers several positions for further functionalization to generate novel derivatives with potentially enhanced biological activities. Key reaction sites include the hydroxyl group at position 8 and electrophilic substitution on the phenol ring, typically at positions 5 and 7. The Mannich reaction is a classic method for introducing aminomethyl groups, which have been shown to be important for the anticancer activity of 8-hydroxyquinolines.
General Experimental Protocol: Mannich Reaction for 7-Substituted Derivatives
Materials:
-
This compound
-
Formaldehyde (or paraformaldehyde)
-
A secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and the selected secondary amine in ethanol.
-
Add formaldehyde (aqueous solution or paraformaldehyde) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the purified 7-((dialkylamino)methyl)-3-methylquinolin-8-ol derivative by ¹H NMR, ¹³C NMR, and MS.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific SAR studies on a broad series of novel this compound derivatives are not extensively available in the current literature, data from closely related 8-hydroxyquinoline derivatives can provide valuable insights for the design of new compounds based on the 3-methyl core. The following tables summarize cytotoxicity data for various 8-hydroxyquinoline derivatives, demonstrating the impact of different substituents on anticancer activity.
Table 1: Cytotoxicity of 8-Hydroxy-2-quinolinecarbaldehyde and Related Compounds
Data extracted from studies on 2-substituted 8-hydroxyquinolines, which can inform derivatization strategies at other positions of the this compound scaffold.
| Compound ID | Structure | Cell Line | MTS₅₀ (µg/mL) | Reference |
| 1 | 8-Hydroxy-2-methylquinoline | T-47D | >50 | [1] |
| 2 | 8-Methoxy-2-methylquinoline | T-47D | >50 | [1] |
| 3 | 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5-25 | [1] |
| 3 | Hs578t | 12.5-25 | [1] | |
| 3 | K562 | 12.5-25 | [1] | |
| 3 | Hep3B | 6.25 ± 0.034 | [1] | |
| 3 | NIH3T3 (non-tumor) | 7.00 ± 0.051 | [1] |
Table 2: Cytotoxicity of Mannich Bases of 5-Chloro-8-hydroxyquinoline
| Compound ID | 7-Substituent | Cell Line (MDR) | IC₅₀ (µM) | Reference |
| 4 | -H | MES-SA/Dx5 | 1.8 ± 0.2 | [2] |
| 5 | Pyrrolidin-1-ylmethyl | MES-SA/Dx5 | 0.44 ± 0.04 | [2] |
| 6 | Piperidin-1-ylmethyl | MES-SA/Dx5 | 0.26 ± 0.03 | [2] |
| 7 | Morpholin-4-ylmethyl | MES-SA/Dx5 | 1.0 ± 0.1 | [2] |
| 8 | (4-Methylpiperazin-1-yl)methyl | MES-SA/Dx5 | 0.65 ± 0.07 | [2] |
Relevant Signaling Pathways
The anticancer activity of quinoline derivatives has been linked to the modulation of several key signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and for the rational design of more potent and selective inhibitors.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy.
Caption: PIM-1 kinase signaling pathway and its inhibition.
Lumican Signaling in Cancer
Lumican is a proteoglycan in the extracellular matrix that can have pro- or anti-tumorigenic effects depending on the cancer type. Its signaling is complex and involves interactions with multiple cell surface receptors and downstream pathways.
Caption: Lumican signaling pathways in cancer.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of derivatives. Based on data from related 8-hydroxyquinoline compounds, functionalization at the 7-position with various aminomethyl groups appears to be a promising strategy for enhancing anticancer activity. Further investigation into the specific effects of this compound derivatives on key cancer-related signaling pathways, such as the PIM-1 kinase and Lumican pathways, will be crucial for elucidating their mechanism of action and advancing their development as potential drug candidates. This guide provides the foundational knowledge for researchers to embark on the synthesis and evaluation of this promising class of compounds.
References
Lipophilicity and solubility of methyl-substituted 8-hydroxyquinolines
An In-depth Technical Guide to the Lipophilicity and Solubility of Methyl-Substituted 8-Hydroxyquinolines
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry, forming the scaffold for numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, primarily its lipophilicity and aqueous solubility. These two parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and overall efficacy.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), measures a compound's preference for a lipid-like environment over an aqueous one.[3] It is a key component of drug-likeness evaluations, such as Lipinski's "rule of five," which suggests a log P value not greater than 5 for orally active drugs.[3][4] Solubility, the ability of a compound to dissolve in a solvent, is crucial for ensuring adequate concentration in biological fluids to elicit a pharmacological response. A common goal in drug discovery is to achieve an aqueous solubility of greater than 60 µg/mL.[5]
Chemical modification of the 8-HQ scaffold is a common strategy to fine-tune these properties.[1] The introduction of methyl groups is a fundamental tactic in medicinal chemistry to modulate lipophilicity, solubility, and metabolic stability. This guide provides a technical overview of the lipophilicity and solubility of methyl-substituted 8-hydroxyquinolines, presenting available data, detailed experimental protocols for their determination, and the underlying structure-property relationships.
Data on Physicochemical Properties
| Compound Name | Structure | Log P / Log D | Aqueous Solubility |
| 8-Hydroxyquinoline | 1.85 - 2.02[6][7] | 556 mg/L (0.56 g/L)[7][8] | |
| 2-Methyl-8-hydroxyquinoline | 2.33 (XLogP3)[9] | Insoluble[9] | |
| 4-Methyl-8-hydroxyquinoline | ![]() | Data not available | Almost insoluble in water[10] |
Experimental Protocols
Accurate determination of lipophilicity and solubility is essential for drug development. The following sections detail the standard experimental methodologies.
Lipophilicity Determination: The Shake-Flask Method for Log D
The shake-flask method is the universally recognized "gold standard" for determining partition and distribution coefficients.[3][11] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH, typically 7.4 to mimic physiological conditions.[12]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and the aqueous buffer (e.g., 0.01 M Phosphate-Buffered Saline, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation.[3] The mixture is then allowed to separate completely.
-
Stock Solution: A stock solution of the test compound is prepared, typically at 10 mM in a solvent like DMSO.[3]
-
Partitioning: A small volume of the compound's stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The total amount of compound should not exceed the solubility limit in either phase.
-
Equilibration: The biphasic mixture is agitated (e.g., shaken or stirred) for a sufficient period (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[13] The vessel is then left undisturbed (e.g., overnight) for complete phase separation.[13]
-
Phase Separation & Sampling: The n-octanol and aqueous phases are carefully separated. Contamination must be avoided, which can be challenging due to the viscosity of n-octanol.[11] A precise aliquot is taken from each phase for analysis.
-
Quantification: The concentration of the compound in each phase is accurately measured, most commonly using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
Calculation: The Log D is calculated using the formula: Log D = log10 ([Compound]octanol / [Compound]aqueous)
Solubility Determination: Kinetic Nephelometric Assay
For early-stage drug discovery where high-throughput screening is necessary, kinetic solubility assays are preferred.[5][14] Nephelometry, which measures light scattering caused by undissolved particles, is a rapid method to estimate solubility.[15][16]
Methodology:
-
Stock Solution: A concentrated stock solution of the test compound is prepared, typically in 100% DMSO.[17]
-
Plate Setup: A small volume of the DMSO stock solution (e.g., 5 µL) is dispensed into the wells of a microtiter plate.[17]
-
Precipitation Induction: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells to achieve the desired final compound concentrations. The sudden change in solvent environment can cause less soluble compounds to precipitate.[17]
-
Incubation: The plate is mixed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[14][17]
-
Measurement: A nephelometer is used to measure the light scattering in each well. The instrument directs a laser through the sample, and the amount of scattered light is proportional to the quantity of insoluble precipitate.[15]
-
Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the point of precipitation.[15]
Structure-Property Relationships
The physicochemical properties of 8-hydroxyquinoline derivatives can be rationally modulated by altering the substitution pattern on the scaffold.[1]
-
Effect of Methyl Substitution: The addition of a methyl group, an alkyl substituent, introduces a nonpolar, lipophilic moiety to the 8-HQ core. This generally leads to an increase in the overall lipophilicity (higher log P) and a corresponding decrease in aqueous solubility, as observed with 2-methyl-8-hydroxyquinoline.[9]
-
Positional Influence: The position of the methyl group is critical. Substitution on the carbocyclic ring (positions 2, 3, 4) versus the heterocyclic ring (positions 5, 6, 7) can have different effects. For example, substitution at position 2 or 7, adjacent to the key nitrogen and hydroxyl groups, can introduce steric hindrance that may affect the molecule's ability to form hydrogen bonds with water, thereby reducing solubility. These substitutions can also alter the electronic properties of the ring system, influencing the pKa of the ionizable groups and thus the Log D at a given pH.[1]
Conclusion
The lipophilicity and solubility of methyl-substituted 8-hydroxyquinolines are fundamental properties that dictate their potential as drug candidates. The introduction of a methyl group is a reliable strategy for increasing lipophilicity, though this often comes at the cost of reduced aqueous solubility. The precise positioning of the methyl group allows for the fine-tuning of these characteristics. For researchers and drug development professionals, the use of standardized and phase-appropriate experimental protocols, from high-throughput kinetic assays in early discovery to the gold-standard shake-flask method for lead optimization, is crucial for building accurate structure-activity relationships and advancing promising 8-hydroxyquinoline derivatives toward clinical applications.
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinoline CAS#: 148-24-3 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
3-Methylquinolin-8-ol: A Bidentate Chelating Ligand for Research and Drug Development
An In-depth Technical Guide
Abstract
3-Methylquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, is a robust bidentate chelating ligand. Its ability to form stable complexes with a variety of metal ions underpins its broad utility in analytical chemistry, materials science, and notably, in the field of drug development. The introduction of a methyl group at the 3-position subtly modifies its electronic and steric properties compared to the parent 8-hydroxyquinoline, influencing the stability and reactivity of its metal complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and biological activities of this compound, with a focus on its applications for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and the characterization of its metal complexes are provided, alongside a summary of key quantitative data to facilitate comparative analysis.
Introduction
8-Hydroxyquinoline and its derivatives have long been recognized for their potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The core mechanism of action for many of these biological activities is linked to the molecule's ability to bind with and modulate the activity of metal ions that are crucial for various cellular processes. This compound emerges as a significant analogue, offering a nuanced modulation of these properties. This document serves as a technical resource, consolidating the available scientific information on this compound as a bidentate chelating ligand.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . Key physicochemical parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| CAS Number | 75457-13-5 | [3] |
| Appearance | Light-brown powder | [4] |
| Melting Point | 108 °C | [4] |
| LogP | 2.24880 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Solubility | Soluble in DCM | [3] |
Synthesis and Characterization
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Skraup-Doebner-von Miller reaction, which involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of this compound [4]
-
Materials: 2-Aminophenol, methacrolein, sulfuric acid, iodine.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (10 mmol) in 70-90% sulfuric acid.
-
Add a catalytic amount of iodine.
-
Slowly add methacrolein (15 mmol) to the mixture while stirring.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound as a light-brown powder.[4]
-
Synthesis of Metal Complexes
This compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.
Experimental Protocol: General Synthesis of a Metal(II) Complex of this compound [5][6]
-
Materials: this compound, a metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂), ethanol, sodium hydroxide solution.
-
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (30 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (30 mL).
-
Add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to a suitable value (often slightly basic) by adding a few drops of a dilute sodium hydroxide solution to facilitate deprotonation of the hydroxyl group.
-
Heat the resulting mixture under reflux for 2-3 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the metal complex.
-
Filter the solid product, wash with ethanol and then diethyl ether, and dry under vacuum.
-
Spectroscopic Characterization
The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a broad O-H stretching band. Upon complexation, this band disappears, and new bands corresponding to M-O and M-N vibrations appear at lower frequencies.[5]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand exhibits characteristic absorption bands. Complexation with a metal ion typically leads to a shift in these bands (often a bathochromic shift) and the appearance of new charge-transfer bands.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand. Upon complexation with diamagnetic metals, shifts in the proton and carbon signals, particularly those near the coordination sites, are observed.
Bidentate Chelating Properties and Stability of Metal Complexes
The nitrogen and oxygen donor atoms of this compound form a stable five-membered chelate ring with metal ions. The stability of these complexes is a critical parameter for their application and can be quantified by their stability constants.
Determination of Stability Constants
Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination [7][8]
-
Apparatus: A calibrated pH meter with a combined glass electrode.
-
Solutions:
-
A standard solution of a strong acid (e.g., HClO₄).
-
A solution of the ligand (this compound) in a suitable solvent (e.g., 70% ethanol-water).
-
A solution of the metal salt of interest in the same solvent.
-
A standardized, carbonate-free solution of a strong base (e.g., NaOH).
-
An inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength.
-
-
Procedure:
-
Titrate a solution containing the strong acid and the inert electrolyte with the standard base.
-
Titrate a solution containing the strong acid, the ligand, and the inert electrolyte with the standard base.
-
Titrate a solution containing the strong acid, the ligand, the metal salt, and the inert electrolyte with the standard base.
-
Record the pH after each addition of the base.
-
Calculate the proton-ligand and metal-ligand stability constants from the titration curves using established computational methods.[9]
-
Stability Constants of 8-Hydroxyquinoline Derivatives
Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline (a proxy for this compound)
| Metal Ion | log K₁ | log K₂ | Overall (log β₂) |
| Cu(II) | 12.19 | 11.21 | 23.40 |
| Ni(II) | 9.83 | 8.75 | 18.58 |
| Co(II) | 9.45 | 8.05 | 17.50 |
| Zn(II) | 8.68 | 8.02 | 16.70 |
| Fe(II) | 8.00 | 7.00 | 15.00 |
| Mn(II) | 7.40 | 6.30 | 13.70 |
Note: These values are for 8-hydroxyquinoline and serve as an approximation. The methyl group in this compound may slightly alter these values.
Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction [4][10]
-
Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a saturated solution of the complex, or by vapor diffusion techniques.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Use a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using least-squares methods against the experimental data to obtain the final, accurate crystal structure.
-
While a specific crystal structure for a this compound complex was not found, the general coordination mode is well-established from numerous studies on related 8-hydroxyquinoline complexes.
Biological Activities and Applications
The biological activity of 8-hydroxyquinoline derivatives is often enhanced upon complexation with metal ions. These activities are relevant to various aspects of drug development.
Antimicrobial Activity
This compound and its metal complexes are expected to exhibit significant activity against a range of bacteria and fungi. The mechanism is often attributed to the chelation of metal ions essential for microbial growth and enzyme function.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [11][12]
-
Materials: Bacterial or fungal strains, appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), this compound or its metal complex, standard antimicrobial agents (positive controls), microtiter plates.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganism with a known effective drug) and negative controls (microorganism in medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Table 2: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (MIC in µg/mL)
| Compound/Complex | S. aureus | E. coli | C. albicans | Reference |
| 8-Hydroxyquinoline | 27.58 µM | 220.61 µM | 27.58 µM | [13] |
| 8-Hydroxyquinoline-Cu(II) Complex | 15 mm (inhibition zone) | - | - | [14] |
| 8-Hydroxyquinoline-Ni(II) Complex | 17 mm (inhibition zone) | - | 21 mm (inhibition zone) | [14] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | - | - | 0.12-0.58 µM (IC₅₀) | [15] |
Note: Data for 8-hydroxyquinoline and its derivatives are provided as examples. The activity of this compound would need to be determined experimentally.
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are often linked to their ability to induce oxidative stress, inhibit key enzymes like topoisomerases, or interfere with signaling pathways in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity [16][17]
-
Materials: Cancer cell lines, appropriate cell culture medium, this compound or its metal complex, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 3: Representative Anticancer Activity of 8-Hydroxyquinoline Derivatives (IC₅₀ in µM)
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline Hydrazone Cu(II) Complex | A549 (Lung) | low µM range | [18] |
| 8-Hydroxyquinoline-derived Mannich bases | MES-SA/Dx5 (Sarcoma, multidrug-resistant) | Varies | [16] |
| α-aminophosphonate derivatives of quinolone | Eca109 (Esophageal) | 2.26 - 7.46 | [19] |
Note: These values illustrate the potential of the 8-hydroxyquinoline scaffold. The specific activity of this compound and its complexes would require experimental verification.
Visualizations
Logical Relationship: Chelation and Biological Activity
The following diagram illustrates the central role of metal chelation in the biological activities of this compound.
Caption: Chelation of metal ions by this compound to form a metal complex, which then elicits biological activity.
Experimental Workflow: Synthesis to Characterization
This diagram outlines the typical experimental workflow for studying this compound and its metal complexes.
Caption: Experimental workflow from ligand synthesis to metal complex formation and characterization.
Signaling Pathway: Hypothetical Mechanism of Anticancer Activity
This diagram proposes a potential signaling pathway for the anticancer activity of a this compound metal complex, based on known mechanisms of 8-hydroxyquinolines.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 6. jchemlett.com [jchemlett.com]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 9. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Fluorescence Properties of 3-Methylquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the fluorescence properties of 3-Methylquinolin-8-ol, a derivative of the versatile fluorophore 8-hydroxyquinoline (8-HQ). While specific quantitative fluorescence data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely characteristics based on the well-documented behavior of the 8-hydroxyquinoline scaffold and its other derivatives. This guide covers the fundamental principles of its fluorescence, the influence of environmental factors such as solvent polarity and pH, and detailed experimental protocols for the characterization of its photophysical properties. The information presented herein is intended to serve as a valuable resource for researchers utilizing or considering this compound and related compounds in fluorescence-based assays, sensor development, and other applications within drug discovery and scientific research.
Introduction to this compound
This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds, which are renowned for their fluorescence characteristics and potent metal-chelating abilities. The 8-HQ scaffold is a fundamental component in the design of fluorescent probes for metal ion detection and has been integrated into various biological and chemical sensing applications. The parent compound, 8-hydroxyquinoline, is known to exhibit weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) process. However, upon chelation with metal ions, this ESIPT pathway is often inhibited, leading to a significant enhancement in fluorescence emission.
The introduction of a methyl group at the 3-position of the quinoline ring is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its absorption and emission characteristics, quantum yield, and fluorescence lifetime. Understanding these properties is crucial for the rational design of novel fluorescent probes and other molecular tools.
Synthesis of this compound
A common synthetic route to this compound involves a variation of the Skraup synthesis.
Reaction Scheme:
A general procedure involves the reaction of 2-aminophenol with methacrolein.
Example Protocol:
To a solution of 2-aminophenol (1.1 g, 10 mmol) in a suitable solvent, methacrolein (1.2 mL, 15 mmol) is added. The reaction is typically carried out under acidic conditions and may require heating. Following the reaction, the mixture is worked up and purified, often by recrystallization, to yield this compound.
Photophysical Properties
The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to the molecular environment. Key photophysical parameters include the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
The absorption spectrum of 8-hydroxyquinoline derivatives typically lies in the ultraviolet (UV) region, with the longest wavelength absorption band corresponding to the π-π* electronic transition. The emission spectrum is generally observed in the visible region.
The position and shape of these spectra are influenced by the solvent environment (solvatochromism) and the pH of the solution. For instance, studies on quinolin-8-yl 2-hydroxybenzoate have shown that while absorption bands are not highly sensitive to the solvent, the fluorescence spectra can exhibit significant shifts.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are critical for the application of a fluorophore in quantitative assays. For example, the fluorescence lifetime of tris-(8-hydroxyquinoline) aluminum (Alq3), a well-known derivative, has been measured to be in the nanosecond range.
Table 1: Representative Photophysical Data for 8-Hydroxyquinoline Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |
| 8-Hydroxyquinoline Benzoate | Acetonitrile | - | - | ~10⁻⁴ | 0.1-0.2 | |
| 8-Hydroxyquinoline Benzoate-Hg²⁺ Chelate | Acetonitrile | - | 460 | - | - | |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | - | 360 | 490 | - | - | |
| 1,2-dimethyl-3-hydroxyquinolinone | 1,4-Dioxane | 370 | 470 | 0.65 | 16.8 |
Influence of Environmental Factors
Solvatochromism
The polarity of the solvent can significantly impact the fluorescence properties of 8-hydroxyquinoline derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state. The Kamlet-Taft and Catalan solvatochromic models are often used to quantitatively describe these solute-solvent interactions.
pH Dependence
The fluorescence of 8-hydroxyquinoline and its derivatives is typically pH-sensitive. The protonation state of the quinoline nitrogen and the hydroxyl group can alter the electronic structure and, consequently, the fluorescence emission. For many quinoline derivatives, protonation of the quinoline nitrogen at acidic pH values can lead to changes in fluorescence intensity. This property is crucial for the development of pH sensors.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of the sample (this compound) and the fluorescence standard in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the corrected fluorescence emission spectra for each dilution of the sample and the standard using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
Workflow for Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield measurement.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Materials and Equipment:
-
TCSPC system including:
-
Pulsed light source (e.g., laser diode or LED)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics
-
-
Fluorescence lifetime standard
Protocol:
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Sample Measurement: Replace the scattering solution with the sample solution (this compound).
-
Data Acquisition: Excite the sample with the pulsed light source and collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel.
-
Data Analysis: Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software. The decay is typically fitted to a single or multi-exponential decay function to obtain the fluorescence lifetime(s).
Workflow for Fluorescence Lifetime Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Potential Applications
Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for the detection of various metal ions. The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety form a bidentate chelation site. Upon binding to a metal ion, the fluorescence of the ligand can be either enhanced or quenched, providing a measurable signal for the presence of the metal. Given this, this compound holds potential for development as a selective fluorescent probe for specific metal ions.
Logical Relationship of Environmental Effects on Fluorescence
Caption: Influence of environmental factors on fluorescence.
Conclusion
This compound is a promising fluorophore with potential applications in chemical sensing and biological imaging. While detailed photophysical data for this specific compound is not yet widely published, its properties can be inferred from the extensive research on the 8-hydroxyquinoline scaffold. The methyl substitution is expected to fine-tune its fluorescence characteristics, potentially leading to improved quantum yields or altered spectral properties compared to the parent compound. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of this compound and its future derivatives, paving the way for their successful implementation in various scientific and drug development endeavors.
Biological Activity Screening of 3-Methylquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives, particularly those with a hydroxyl group at the 8-position, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. These activities include anticancer, antimicrobial, antifungal, and anti-neurodegenerative properties. The core structure of 8-hydroxyquinoline acts as a privileged scaffold in medicinal chemistry due to its ability to chelate metal ions, which is often implicated in its mechanism of action. This technical guide focuses on the biological activity screening of a specific derivative, 3-Methylquinolin-8-ol. While comprehensive data for this particular molecule is limited in publicly available literature, this guide will provide an in-depth overview of the expected biological activities based on closely related analogs and detail the necessary experimental protocols for its screening.
Anticipated Biological Activities
Based on the extensive research on 8-hydroxyquinoline and its substituted derivatives, this compound is anticipated to exhibit several key biological activities. The methyl group at the 3-position can influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets.
Anticancer Activity
Numerous 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown potent in vitro cytotoxicity against human cancer cell lines, including breast carcinoma (T-47D, Hs578t) and chronic myelogenous leukemia (K562).[1] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. It is plausible that this compound could exhibit similar anticancer properties.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antibacterial action is often attributed to the chelation of essential metal ions, disrupting microbial metabolism. For example, various 8-hydroxyquinoline derivatives have demonstrated significant activity against strains like Staphylococcus aureus and Escherichia coli.[2][3]
Quantitative Data on Related Compounds
Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast Carcinoma) | ~12.5-25 µg/mL | [1] |
| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | ~12.5-25 µg/mL | [1] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | [1] |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Leukemia Cell Lines | GI50 -4.81 (log M) | [4] |
| 7-Morpholinomethyl-8-hydroxyquinoline | Leukemia Cell Lines | GI50 -5.09 (log M) | [4] |
Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Yersinia pseudotuberculosis | Not specified | [5] |
| 8-Hydroxyquinoline | Micrococcus flavus | 3.9 | [5] |
| 8-Hydroxyquinoline Derivatives | Staphylococcus aureus | 4-16 | [6] |
| 8-Hydroxyquinoline Derivatives | Enterococcus faecium | 4-16 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for anticancer and antimicrobial screening.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A potential apoptosis induction pathway.
Conclusion
While specific biological activity data for this compound is currently sparse, the extensive research on the 8-hydroxyquinoline scaffold strongly suggests its potential as a bioactive compound, particularly in the areas of anticancer and antimicrobial research. The provided experimental protocols offer a robust framework for the systematic screening of this and other novel quinoline derivatives. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential. The diagrams presented offer a visual guide to the experimental processes and potential biological pathways involved in its screening and activity.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of Substituted 8-Hydroxyquinoline Metal Complexes: A Technical Guide
This guide provides an in-depth analysis of the thermal stability of metal complexes derived from substituted 8-hydroxyquinoline ligands. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal properties of these compounds, which is crucial for their application in various fields, including medicine and materials science.[1][2] Due to a lack of specific literature on 3-Methylquinolin-8-ol complexes, this document utilizes data from a closely related derivative, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), to illustrate the principles of thermal analysis and stability.[3][4][5]
Introduction to 8-Hydroxyquinoline Complexes and Their Thermal Stability
8-Hydroxyquinoline (8-HQ) and its derivatives are versatile ligands known for their ability to form stable complexes with a wide range of metal ions.[2] The resulting metal complexes exhibit diverse biological activities, including antimicrobial, anticancer, and antineurodegenerative properties, making them promising candidates for drug development.[6][1] The thermal stability of these complexes is a critical parameter that influences their synthesis, storage, and biological application. Understanding how these complexes behave at elevated temperatures is essential for determining their shelf-life and for the design of drug delivery systems.
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to evaluate the thermal stability of these compounds by monitoring their mass loss as a function of temperature.[3][7][8]
Experimental Protocols
This section details the experimental procedures for the synthesis and thermal analysis of the 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) ligand and its divalent transition metal complexes as a case study.[3][4][5]
Synthesis of the Ligand (MDMQ)
The ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride.[3][4] Triethylamine (TEA) was utilized as a scavenger to facilitate the reaction and improve the yield of the intermediate, which was subsequently hydrolyzed to obtain the final MDMQ ligand.[3] The resulting product appears as dark green crystals.[3][5]
Synthesis of Metal Complexes
The metal complexes of MDMQ with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were prepared by reacting a warm solution of the respective metal(II) salt in 50% aqueous formic acid with a warm solution of the MDMQ ligand in 20% aqueous formic acid.[3][4] The pH of the reaction mixture was adjusted to approximately 8.5 with 50% ammonium hydroxide. The resulting mixture was then heated on a water bath for 4-5 hours. The precipitated complexes were collected by centrifugation.[3]
Thermogravimetric Analysis (TGA)
The thermal stability of the MDMQ ligand and its metal complexes was investigated using thermogravimetric analysis. The analysis was performed in a static air atmosphere over a temperature range of 40–900 °C with a heating rate of 10 °C per minute.[3][4]
Data Presentation: Thermal Decomposition of MDMQ and its Metal Complexes
The thermal decomposition data for the MDMQ ligand and its divalent metal complexes are summarized in the table below. The data highlights the decomposition stages, temperature ranges, and corresponding percentage mass losses.
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Calculated) | Mass Loss (%) (Found) |
| MDMQ | 1 | 150-550 | - | ~74 |
| [Mn(MDMQ)₂]·2H₂O | 1 | 40-150 | 4.71 | 4.65 |
| 2 | 150-900 | 72.82 | 72.95 | |
| [Fe(MDMQ)₂]·2H₂O | 1 | 40-160 | 4.70 | 4.62 |
| 2 | 160-900 | 72.45 | 72.58 | |
| [Co(MDMQ)₂]·2H₂O | 1 | 40-170 | 4.66 | 4.59 |
| 2 | 170-900 | 71.98 | 72.13 | |
| [Ni(MDMQ)₂]·2H₂O | 1 | 40-180 | 4.66 | 4.60 |
| 2 | 180-900 | 71.99 | 72.06 | |
| [Cu(MDMQ)₂]·2H₂O | 1 | 40-190 | 4.63 | 4.55 |
| 2 | 190-900 | 71.55 | 71.63 | |
| [Zn(MDMQ)₂]·2H₂O | 1 | 40-200 | 4.62 | 4.54 |
| 2 | 200-900 | 71.43 | 71.51 |
Analysis of Thermal Stability
The thermogravimetric analysis reveals that the MDMQ ligand undergoes a single-step decomposition process, with a significant weight loss of approximately 74% occurring between 150 °C and 550 °C.[3][5] In contrast, all the synthesized metal complexes exhibit a two-step decomposition pattern.[3][5]
The first decomposition step for the metal complexes, occurring at lower temperatures (40-200 °C), corresponds to the loss of two coordinated water molecules. The second, more significant decomposition stage at higher temperatures involves the degradation of the organic ligand moiety.[3] The results indicate that the metal complexes are thermally more stable than the free ligand.[3][5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of the 8-hydroxyquinoline derivative metal complexes.
Caption: Workflow for Synthesis and Thermal Analysis.
Conclusion
The study of the thermal stability of 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) and its metal complexes provides valuable insights into the behavior of substituted 8-hydroxyquinoline derivatives at elevated temperatures. The chelation of the ligand with divalent transition metals significantly enhances its thermal stability. The two-step decomposition of the complexes, involving the initial loss of water molecules followed by ligand degradation, is a characteristic feature. This information is paramount for the further development and application of these compounds in pharmaceuticals and other advanced materials. While this guide focuses on a specific derivative, the methodologies and general findings are applicable to a broader range of 8-hydroxyquinoline-based metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocol: Spectrophotometric Determination of Iron(III) Using 3-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Principle
3-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline (oxine), is an effective chelating agent that reacts with iron(III) ions to form a stable, colored coordination complex.[5][6] The intensity of the color produced is directly proportional to the concentration of iron(III) in the sample, following the Beer-Lambert Law. The complex can be extracted into an organic solvent, such as chloroform, to enhance sensitivity and minimize interferences from the sample matrix.[1][2][3] The absorbance of the extracted complex is then measured at its wavelength of maximum absorbance (λmax).
Reagents and Materials
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., ethanol or chloroform).
-
Standard Iron(III) Stock Solution (1000 µg/mL): Commercially available certified standard or prepared by dissolving 8.635 g of analytical grade ferric ammonium sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water containing 3 mL of concentrated sulfuric acid and diluting to 1 L in a volumetric flask.[3]
-
Working Iron(III) Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples. A typical range for analysis with 8-hydroxyquinoline derivatives is 1-15 µg/mL.[2][3]
-
Chloroform (CHCl₃): Analytical grade.
-
Buffer Solution (pH 2.0 - 4.0): Prepare an appropriate buffer (e.g., acetate buffer) to maintain the optimal pH for complex formation. The optimal pH for iron(III) extraction with 8-hydroxyquinoline is typically in the range of 2 to 10.[1]
-
Deionized Water
-
Glassware: Volumetric flasks, pipettes, separatory funnels.
-
Spectrophotometer: UV-Visible spectrophotometer capable of measuring absorbance in the visible region.
Experimental Protocol
Preparation of Calibration Curve
-
Standard Series Preparation: Pipette known volumes of the working iron(III) standard solutions into a series of separatory funnels.
-
pH Adjustment: Add the appropriate buffer solution to each separatory funnel to adjust the pH to the optimal range for complex formation.
-
Complexation and Extraction: Add a fixed volume (e.g., 10 mL) of the 0.1% this compound solution in chloroform to each separatory funnel.
-
Shaking: Stopper the funnels and shake vigorously for 2-3 minutes to ensure complete complexation and extraction of the Fe(III) complex into the organic phase.
-
Phase Separation: Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower organic layer (chloroform) into a clean, dry volumetric flask.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax against a reagent blank (prepared in the same manner without the iron(III) standard).
-
Calibration Graph: Plot a graph of absorbance versus the concentration of iron(III) (in µg/mL).
Sample Analysis
-
Sample Preparation: Prepare the sample solution, ensuring it is free from particulate matter. If necessary, perform acid digestion for solid samples to bring the iron into solution.
-
Aliquot Transfer: Transfer a suitable aliquot of the sample solution into a separatory funnel.
-
Procedure: Follow steps 2 through 7 as described in the "Preparation of Calibration Curve" section.
-
Concentration Determination: Determine the concentration of iron(III) in the sample by comparing its absorbance to the calibration curve.
Data Presentation
The following table summarizes typical analytical parameters for the spectrophotometric determination of iron(III) with 8-hydroxyquinoline, which can be used as a starting point for the validation of the this compound method.
| Parameter | Typical Value (for 8-hydroxyquinoline) | Reference |
| Wavelength of Maximum Absorbance (λmax) | 359 nm or 470 nm (in Chloroform) | [1][2][3] |
| Linear Range (Beer's Law) | 1 - 14 µg/mL | [2][3] |
| Optimal pH Range for Extraction | 2.0 - 10.0 | [1] |
| Molar Absorptivity (ε) | To be determined experimentally | |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally | |
| Stoichiometry (Fe³⁺:Ligand) | Typically 1:3 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of iron(III).
Caption: Experimental workflow for the spectrophotometric determination of Iron(III).
Logical Relationship of the Method
The following diagram illustrates the logical relationship between the components of the analytical method.
Caption: Logical relationship of the spectrophotometric determination of Iron(III).
Conclusion
The described protocol provides a robust framework for the spectrophotometric determination of iron(III) using this compound. While based on the well-established chemistry of 8-hydroxyquinoline, it is imperative to perform a thorough method validation to establish the specific analytical parameters such as λmax, linear range, LOD, and LOQ for the this compound complex. This will ensure the accuracy and reliability of the results for the intended application.
References
Application Notes and Protocols for 3-Methylquinolin-8-ol as a Fluorescent Sensor for Zinc Ions in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the sensitive and selective detection of zinc ions (Zn²⁺) in biological systems a significant area of research. 3-Methylquinolin-8-ol is a fluorescent chemosensor belonging to the 8-hydroxyquinoline family, which is known for its ability to form stable complexes with metal ions. Upon binding to Zn²⁺, this compound is expected to exhibit a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This property allows for the visualization and quantification of labile zinc pools within biological samples, such as cultured cells.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a fluorescent probe for the detection of Zn²⁺ in biological specimens.
Principle of Detection
The fluorescence of 8-hydroxyquinoline derivatives is often quenched in their free form. Upon chelation with a diamagnetic metal ion like Zn²⁺, the molecule's conformational rigidity increases, and the photoinduced electron transfer (PET) quenching mechanism is suppressed. This results in a significant "turn-on" fluorescent response. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group of this compound coordinate with the Zn²⁺ ion, forming a stable fluorescent complex.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide a combination of known data for the parent compound, 8-hydroxyquinoline, and expected or typical values for its methylated derivatives. These values should be considered as a starting point for experimental optimization.
Table 1: Physicochemical and Spectroscopic Properties of this compound and its Zn²⁺ Complex
| Parameter | This compound (Free Ligand) | This compound-Zn²⁺ Complex |
| Formula | C₁₀H₉NO | [Zn(C₁₀H₈NO)₂] (presumed 1:2 complex) |
| Molar Mass | 159.19 g/mol | 381.76 g/mol (for 1:2 complex) |
| Excitation Max (λex) | ~315 nm (UV region) | ~370 - 390 nm |
| Emission Max (λem) | Weak emission ~420 nm | Strong emission ~500 - 520 nm (Green) |
| Stokes Shift | ~105 nm | ~130 - 150 nm |
| Quantum Yield (Φ) | Very low (<0.01) | Significantly enhanced (e.g., >0.1) |
| Appearance | Non-fluorescent/Weakly fluorescent | Bright green fluorescence |
Table 2: Performance Characteristics for Zn²⁺ Sensing
| Parameter | Value / Characteristic | Notes |
| Binding Stoichiometry (Probe:Zn²⁺) | 2:1 (presumed) | Typical for 8-hydroxyquinoline derivatives. |
| Binding Constant (Kd) | Expected in the nanomolar (nM) to low micromolar (µM) range | High affinity is characteristic of this class of sensors. |
| Selectivity | High for Zn²⁺ | Shows some response to other d¹⁰ metal ions like Cd²⁺. Minimal interference from biologically abundant ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺ is expected.[1] |
| Response Time | Rapid (seconds to minutes) | Complexation is typically a fast process. |
| Optimal pH Range | Physiological pH (7.0 - 7.4) | The phenolic hydroxyl group's protonation state is pH-dependent. |
Experimental Protocols
Protocol 1: In Vitro Spectrofluorometric Titration of this compound with Zn²⁺
This protocol is designed to characterize the fluorescence response of this compound to varying concentrations of Zn²⁺ in an aqueous buffer system.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer (10 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare a working solution of this compound by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.
-
Set the excitation wavelength of the fluorometer to the expected maximum for the complex (e.g., 375 nm) and the emission range to scan from 400 nm to 650 nm.
-
Record the fluorescence spectrum of the 10 µM this compound solution (blank).
-
Perform a titration by adding incremental amounts of the ZnCl₂ stock solution to the cuvette containing the this compound solution to achieve final Zn²⁺ concentrations ranging from 0 to 50 µM.
-
After each addition of ZnCl₂, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the saturation point and estimate the binding constant.
Protocol 2: Fluorescent Staining and Imaging of Labile Zinc in Cultured Cells
This protocol outlines the procedure for staining cultured mammalian cells (e.g., HeLa cells) with this compound to visualize intracellular labile zinc.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
Zinc Chloride (ZnCl₂) solution (10 mM in water) for positive control
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a zinc chelator, for negative control (1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~375 nm excitation and ~510 nm emission)
Procedure:
-
Cell Culture: Seed HeLa cells onto glass-bottom dishes or coverslips and culture overnight in DMEM with 10% FBS to allow for attachment and ~70-80% confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 1 mM DMSO stock into serum-free DMEM or a suitable buffer (e.g., HBSS) to a final concentration of 5-10 µM.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use the appropriate filter set to excite the probe and capture the emission.
-
-
(Optional) Positive and Negative Controls:
-
Positive Control (Zinc Loading): After staining, treat a separate set of cells with 50-100 µM ZnCl₂ for 10-15 minutes before imaging to observe maximum fluorescence.
-
Negative Control (Zinc Depletion): After staining, treat another set of cells with 10-20 µM TPEN for 10-15 minutes to chelate intracellular zinc and observe the quenching of fluorescence.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for fluorescent detection of zinc in cultured cells.
Troubleshooting
-
No/Weak Signal:
-
Increase the concentration of this compound or the incubation time.
-
Check the filter sets on the microscope to ensure they match the expected excitation and emission wavelengths.
-
Confirm the presence of labile zinc by using a positive control (adding exogenous zinc).
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing after the staining step.
-
Image in a phenol red-free medium.
-
-
Cell Toxicity:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.
-
Reduce the incubation time.
-
Safety Precautions
-
This compound is a chemical compound; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
DMSO is a skin penetrant; handle with care.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The quantitative data and protocols provided are based on the general properties of 8-hydroxyquinoline derivatives and should be optimized for your specific experimental setup.
References
Application Notes and Protocols for Solvent Extraction of Copper(II) using 3-Methylquinolin-8-ol in Chloroform
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvent extraction of Copper(II) ions from aqueous solutions using 3-Methylquinolin-8-ol dissolved in chloroform. This method is applicable for the separation, preconcentration, and subsequent quantification of Copper(II) in various matrices.
Introduction
Solvent extraction is a widely employed technique for the separation and purification of metal ions. 8-Hydroxyquinoline and its derivatives are versatile chelating agents that form stable, colored complexes with numerous metal ions, making them suitable for extraction and spectrophotometric determination. This compound, also known as 8-hydroxyquinaldine, is a derivative of 8-hydroxyquinoline that offers selectivity in its complexation with metal ions. This document outlines the application of this compound in chloroform for the selective extraction of Copper(II) from aqueous solutions. The formed Cu(II)-(this compound)₂ complex exhibits a distinct color, allowing for its quantification using UV-Vis spectrophotometry.
Chemical Principles
The extraction of Copper(II) ions from an aqueous phase into an organic phase (chloroform) is based on the formation of a neutral chelate complex with this compound. The reaction can be represented as follows:
Cu²⁺ (aq) + 2 C₁₀H₉NO (org) ⇌ [Cu(C₁₀H₈NO)₂] (org) + 2 H⁺ (aq)
The equilibrium of this reaction is pH-dependent. By controlling the pH of the aqueous phase, selective extraction of Copper(II) can be achieved. The stoichiometry of the extracted complex is typically a 1:2 metal-to-ligand ratio.[1]
Data Presentation
The following tables summarize the key parameters and expected data for the solvent extraction of Copper(II) using this compound in chloroform.
Table 1: Spectroscopic and Extraction Parameters for the Cu(II)-3-Methylquinolin-8-ol Complex
| Parameter | Value/Range | Notes |
| Ligand | This compound | Also known as 8-hydroxyquinaldine. |
| Solvent | Chloroform | A common non-polar solvent for extracting metal chelates.[2] |
| Stoichiometry (Cu:Ligand) | 1:2 | The typical ratio for bidentate chelating agents with divalent metal ions.[1] |
| Wavelength of Maximum Absorbance (λmax) | ~ 410-430 nm | The exact λmax should be determined experimentally by scanning the spectrum of the extracted complex. Related Cu(II)-8-hydroxyquinoline derivative complexes show λmax in this range in similar solvents.[3] |
| Optimal pH for Extraction | 4.0 - 8.0 | The optimal pH needs to be determined experimentally by performing extractions over a range of pH values. Extractions with related ligands are often optimal in this range.[4][5] |
| Shaking Time for Equilibrium | 5 - 15 minutes | Should be sufficient to achieve phase equilibrium. |
| Color of the Complex | Yellow-Green to Green | Characteristic color of the Cu(II) chelate in the organic phase. |
Table 2: Example Data for pH Optimization Study
| pH of Aqueous Phase | Absorbance at λmax | % Extraction | Distribution Ratio (D) |
| 2.0 | |||
| 3.0 | |||
| 4.0 | |||
| 5.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 | |||
| 9.0 | |||
| 10.0 |
% Extraction and Distribution Ratio (D) are calculated from the absorbance values.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Standard Copper(II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of CuSO₄·5H₂O in deionized water. Add a few drops of concentrated sulfuric acid to prevent hydrolysis and dilute to a known volume in a volumetric flask.
-
Working Copper(II) Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to the desired concentrations (e.g., 1, 2, 5, 10, 15, 20 ppm).
-
This compound Solution (e.g., 0.01 M in Chloroform): Dissolve the required amount of this compound in chloroform.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the aqueous phase over the desired range (e.g., pH 2 to 10).
Protocol 2: Solvent Extraction Procedure
-
Pipette a known volume (e.g., 10 mL) of the aqueous Copper(II) standard or sample solution into a separatory funnel.
-
Add a specific volume of the appropriate buffer solution to adjust the pH to the desired value.
-
Add an equal volume (e.g., 10 mL) of the this compound in chloroform solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for a predetermined time (e.g., 10 minutes) to ensure complete extraction and attainment of equilibrium.
-
Allow the phases to separate completely.
-
Drain the organic layer (bottom layer, as chloroform is denser than water) into a clean, dry container. If necessary, add a small amount of anhydrous sodium sulfate to remove any traces of water.
-
Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) against a reagent blank (chloroform containing the extracting agent).
Protocol 3: Spectrophotometric Determination of Copper(II)
-
Determination of λmax: Extract a Copper(II) solution at the optimal pH. Scan the absorbance of the organic phase over a wavelength range (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a series of aqueous standard solutions of Copper(II) with known concentrations.
-
Perform the solvent extraction procedure (Protocol 2) for each standard at the optimal pH.
-
Measure the absorbance of each extracted organic phase at the predetermined λmax.
-
Plot a calibration curve of absorbance versus the concentration of Copper(II).
-
-
Sample Analysis:
-
Perform the solvent extraction procedure (Protocol 2) on the unknown sample solution at the optimal pH.
-
Measure the absorbance of the extracted organic phase at λmax.
-
Determine the concentration of Copper(II) in the sample by interpolating the absorbance value on the calibration curve.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the solvent extraction and spectrophotometric determination of Copper(II).
Diagram 2: Chemical Equilibrium of Extraction
Caption: Equilibrium of Copper(II) extraction with this compound.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 3-Methylquinolin-8-ol in the Gravimetric Analysis of Aluminum
Application Note and Protocol
Introduction
Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte. One common application is the determination of aluminum content in a sample. This is often achieved by precipitating the aluminum as an insoluble metal complex, which is then isolated, dried, and weighed. 8-Hydroxyquinoline (oxine) is a well-established organic precipitating agent for various metal ions, including aluminum.[1][2][3][4][5][6] By controlling the pH of the solution, 8-hydroxyquinoline can selectively precipitate aluminum as a stable, easily filterable, and weighable complex, tris(8-hydroxyquinolinato)aluminum(III).[1][2] This application note details a proposed protocol for the use of a derivative, 3-Methylquinolin-8-ol, in the gravimetric analysis of aluminum. The methyl group at the 3-position is expected to influence the solubility and thermal stability of the resulting aluminum complex, potentially offering advantages in analysis. This protocol is adapted from established methods for 8-hydroxyquinoline due to the structural similarity of the reagents.[1][2][3]
Principle of the Method
This compound, a substituted derivative of 8-hydroxyquinoline, is expected to react with aluminum ions (Al³⁺) in a buffered solution to form an insoluble tris-chelate complex, tris(3-methyl-8-hydroxyquinolinato)aluminum(III). The reaction can be represented as:
Al³⁺ + 3C₁₀H₉NO → Al(C₁₀H₈NO)₃(s) + 3H⁺
The precipitation is quantitative within a specific pH range. The resulting precipitate is crystalline, can be easily filtered, washed to remove impurities, and dried to a constant weight.[1][2] The mass of the aluminum in the original sample can then be calculated from the mass of the precipitate and the stoichiometry of the complex.
Experimental Protocol
This protocol is a proposed method adapted from established procedures for the gravimetric determination of aluminum using 8-hydroxyquinoline.[1][2][3]
1. Reagent Preparation
-
This compound Solution (2% w/v): Dissolve 2.0 g of this compound in 100 mL of 2 M acetic acid. Gentle warming may be required to facilitate dissolution.
-
Ammonium Acetate Solution (2 M): Dissolve 154.16 g of ammonium acetate in distilled water and dilute to 1 L.
-
Hydrochloric Acid (0.1 M): Prepare by diluting concentrated HCl.
2. Sample Preparation
-
Accurately weigh a sample containing a known approximate amount of aluminum and dissolve it in a suitable acid (e.g., HCl).
-
If necessary, dilute the sample solution with distilled water to an appropriate volume in a volumetric flask.
3. Precipitation Procedure
-
Pipette a known volume of the aluminum sample solution into a 400 mL beaker.
-
Add approximately 150 mL of distilled water and 1 mL of 0.1 M HCl.
-
Heat the solution to 60-70 °C on a hot plate.
-
Slowly add 20 mL of the 2% this compound solution with constant stirring.
-
Gradually add 2 M ammonium acetate solution until a precipitate begins to form.
-
Continue to add an excess of the ammonium acetate solution (approximately 25 mL for every 100 mL of solution) to buffer the pH and ensure complete precipitation. The supernatant should be faintly yellow, indicating a slight excess of the precipitating agent.[1][2]
-
Allow the solution to stand for at least one hour, with occasional stirring, to permit complete precipitation and aging of the precipitate.[1]
4. Filtration and Washing
-
Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4).
-
Wash the precipitate several times with small portions of cold distilled water until the washings are free of the precipitating reagent (indicated by the absence of a yellow color).
5. Drying and Weighing
-
Dry the crucible containing the precipitate in an oven at 120-150 °C for at least two hours.[2]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible and its contents.
-
Repeat the drying and weighing cycles until a constant weight is achieved.[1]
6. Calculation
-
Calculate the mass of the Al(C₁₀H₈NO)₃ precipitate by subtracting the initial mass of the empty crucible.
-
The mass of aluminum in the sample can be calculated using the following formula:
Mass of Al = Mass of precipitate × (Atomic mass of Al / Molar mass of Al(C₁₀H₈NO)₃)
Quantitative Data Summary
The following table summarizes the key experimental parameters for the gravimetric determination of aluminum using this compound, based on the adapted protocol.
| Parameter | Value/Range | Notes |
| Precipitating Agent | This compound | A 2% (w/v) solution in 2 M acetic acid is recommended. |
| pH for Precipitation | 4.2 - 9.8 (expected) | Based on the optimal pH range for 8-hydroxyquinoline.[1][3] |
| Buffering Agent | Ammonium Acetate | A 2 M solution is used to control the pH.[1][2] |
| Precipitation Temperature | 60 - 70 °C | Heating promotes the formation of a crystalline precipitate.[1] |
| Digestion Time | ≥ 1 hour | Allows for complete precipitation and aging of the precipitate.[1] |
| Washing Liquid | Cold Distilled Water | To remove excess reagents and soluble impurities. |
| Drying Temperature | 120 - 150 °C | To ensure the removal of all moisture from the precipitate.[2] |
| Gravimetric Factor (Al) | To be determined | This will depend on the molar mass of the Al(C₁₀H₈NO)₃ complex. |
Experimental Workflow
Caption: Workflow for the gravimetric analysis of aluminum using this compound.
References
Application Notes: 3-Methylquinolin-8-ol as a Chromogenic Reagent for Water Analysis
Introduction
3-Methylquinolin-8-ol, a derivative of the well-established chelating agent 8-hydroxyquinoline, holds promise as a chromogenic reagent for the spectrophotometric determination of various metal ions in aqueous solutions. The introduction of a methyl group at the 3-position can influence the solubility, stability, and spectral properties of the resulting metal complexes, potentially offering advantages in selectivity and sensitivity. This document provides a general overview and protocol for the use of this compound in water analysis.
Upon chelation with metal ions, this compound forms colored complexes, and the intensity of the color is directly proportional to the concentration of the metal ion. This principle allows for the quantitative determination of metals using spectrophotometry.[1] While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the methodologies presented here are based on the established protocols for the parent compound, 8-hydroxyquinoline, and are intended to serve as a starting point for method development.[2][3]
Principle of Detection
This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form a stable five-membered ring.[4] This complex formation results in a colored solution, and the absorbance of this solution at a specific wavelength is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal-ligand complex, and thus to the concentration of the metal ion in the sample.[5]
Potential Applications
Based on the known reactivity of 8-hydroxyquinoline derivatives, this compound is expected to be applicable for the determination of a range of metal ions in water samples, including but not limited to:
-
Iron (Fe³⁺)
-
Copper (Cu²⁺)
-
Aluminum (Al³⁺)
-
Other transition metals
Quantitative Data Summary
The following table summarizes the expected analytical parameters for the determination of representative metal ions using this compound. Please note that these are estimated values based on the properties of similar 8-hydroxyquinoline compounds and should be experimentally verified.
| Metal Ion | Expected λmax (nm) | pH Range (Optimal) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (mg/L) |
| Fe³⁺ | ~360 - 470 | 2.5 - 4.5 | > 5,000 | 0.1 - 10 |
| Cu²⁺ | ~380 - 420 | 5.0 - 7.0 | > 4,000 | 0.1 - 8 |
| Al³⁺ | ~380 - 400 | 4.5 - 5.5 | > 7,000 | 0.05 - 5 |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(III) in Water Samples
This protocol outlines the steps for the determination of dissolved Iron(III) in a water sample using this compound.
1. Materials and Reagents
-
This compound solution (0.1% w/v in ethanol or dilute acetic acid)
-
Standard Iron(III) stock solution (1000 mg/L)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium acetate buffer solution (pH 3.5)
-
Organic solvent for extraction (e.g., chloroform, methyl isobutyl ketone - MIBK)
-
Deionized water
-
Glassware: Volumetric flasks, pipettes, separatory funnels
2. Preparation of Standard Solutions
Prepare a series of standard Iron(III) solutions (e.g., 0.5, 1, 2, 5, and 10 mg/L) by diluting the stock solution with deionized water.
3. Sample Preparation
For dissolved iron analysis, filter the water sample through a 0.45 µm membrane filter. If the sample contains particulate iron, an acid digestion step is required prior to filtration.
4. Experimental Procedure
-
Take 50 mL of the water sample (or an appropriate aliquot diluted to 50 mL) in a 100 mL separatory funnel.
-
Add 5 mL of sodium acetate buffer (pH 3.5) and mix well.
-
Add 2 mL of the 0.1% this compound solution and shake for 2 minutes. A colored complex will form.
-
Add 10 mL of the organic extraction solvent (e.g., chloroform) and shake vigorously for 2 minutes to extract the metal-chelate complex.
-
Allow the layers to separate. Collect the organic layer in a clean, dry test tube.
-
Measure the absorbance of the organic extract at the predetermined wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the iron standard.
-
Prepare a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Iron(III) in the sample from the calibration curve.
Visualizations
Caption: Chelation of a metal ion by this compound.
Caption: General workflow for metal determination.
References
Application Notes and Protocols for a 3-Methylquinolin-8-ol Based Chemosensor in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a 3-Methylquinolin-8-ol based chemosensor for the detection of heavy metal ions in environmental samples. The protocols are designed to be accessible to researchers in chemistry, environmental science, and toxicology.
Introduction
Environmental contamination with heavy metals is a significant global concern due to their persistence and toxicity. The development of sensitive and selective chemosensors for the rapid detection of these pollutants is crucial for environmental monitoring and remediation. This compound, a derivative of 8-hydroxyquinoline, is a promising fluorescent and colorimetric chemosensor. Its ability to form stable complexes with various metal ions leads to distinct changes in its photophysical properties, allowing for their qualitative and quantitative determination.[1][2] The underlying principle of detection is often chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity.[3] Another potential mechanism is the modulation of photoinduced electron transfer (PET) upon metal ion coordination.
Quantitative Performance Data
The performance of a chemosensor is characterized by several key parameters, including its limit of detection (LOD), selectivity, and response time. While specific comprehensive data for this compound is still emerging, the following table summarizes the typical performance of closely related 8-hydroxyquinoline-based chemosensors for various metal ions, providing an expected performance benchmark.
| Analyte (Metal Ion) | Limit of Detection (LOD) | Selectivity | Response Time | Analytical Technique | Reference |
| Hg²⁺ | 0.44 x 10⁻⁸ M | High | < 1 minute | Fluorescence Spectroscopy | [4] |
| Al³⁺ | ~1 x 10⁻⁸ M (0.3 ppb) | Moderate | < 5 minutes | Fluorometry | [1] |
| Zn²⁺ | Varies (nM to µM range) | Good | < 10 minutes | Fluorescence Spectroscopy | [5] |
| Cd²⁺ | Varies (µM range) | Moderate | < 15 minutes | Spectrophotometry | [6] |
| Pb²⁺ | Varies (nM to µM range) | Good | < 5 minutes | Fluorescence Spectroscopy | [7] |
| Cu²⁺ | Varies (nM to µM range) | Good | < 2 minutes | Fluorescence Spectroscopy |
Note: The performance of a this compound based sensor is expected to be in a similar range, but empirical validation is essential.
Experimental Protocols
Synthesis of this compound
This protocol is based on the Skraup synthesis, a classic method for quinoline synthesis.[1]
Materials:
-
2-Aminophenol
-
Methacrolein
-
Sulfuric acid (70-90% by weight)
-
Iodine or an iodine compound (as an oxidizing agent)
-
Sodium hydroxide solution
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in 70-90% sulfuric acid.
-
Carefully add methacrolein (1.5 equivalents) to the solution while stirring.
-
Add a catalytic amount of iodine.
-
Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate and wash it thoroughly with cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
General Protocol for Metal Ion Detection in Aqueous Samples
This protocol outlines the general procedure for using the synthesized this compound as a fluorescent chemosensor for the detection of a target metal ion in an aqueous sample.
Materials:
-
Synthesized this compound
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl, at a specific pH)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) of known concentrations
-
Environmental water sample (e.g., river water, industrial effluent)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the this compound sensor by diluting the stock solution in the chosen aqueous buffer. The final concentration will depend on the sensitivity of the assay and should be optimized (e.g., 10 µM).
-
Calibration Curve:
-
To a series of cuvettes, add the sensor solution.
-
Add increasing concentrations of the target metal ion stock solution to each cuvette.
-
Include a blank sample containing only the sensor solution in the buffer.
-
Allow the solutions to incubate for a predetermined optimal time to ensure complex formation.
-
Measure the fluorescence intensity of each solution at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor solution, add a fixed concentration of various potentially interfering metal ions.
-
Measure the fluorescence response for each metal ion and compare it to the response of the target metal ion. This will determine the selectivity of the sensor.
-
-
Analysis of Environmental Sample:
-
Filter the environmental water sample to remove any particulate matter.
-
Spike a known volume of the filtered sample with the sensor solution to the final optimized concentration.
-
Measure the fluorescence intensity of the sample.
-
Using the calibration curve, determine the concentration of the target metal ion in the environmental sample.
-
For validation, a standard addition method can be employed by spiking the environmental sample with known concentrations of the target metal ion.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the development and application of the this compound based chemosensor.
Caption: Signaling pathway of the this compound chemosensor.
Caption: Experimental workflow for chemosensor development and application.
Caption: Logical relationship of the chemosensor system.
References
- 1. scispace.com [scispace.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors | MDPI [mdpi.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 3-Methylquinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial and antifungal efficacy of 3-Methylquinolin-8-ol derivatives. The methodologies outlined are standard in the field and can be adapted for screening novel compounds within this chemical class.
Introduction
Quinoline derivatives, particularly those containing a hydroxyl group at the 8-position, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions, which is often implicated in its mechanism of action. Methyl substitution on the quinoline ring, such as in this compound, can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its biological activity. This document details the standard assays to quantify the antimicrobial and antifungal potency of this compound derivatives.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinolin-8-ol derivatives against various bacterial and fungal strains. These values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Quinolin-8-ol Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5,7-dibromo-2-methylquinolin-8-ol | 6.25 | - | - | - | [1] |
| 8-Hydroxyquinoline | - | 80.61 | - | >644.92 | [2] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | - | - | - | 84.14 | [2] |
| Cloxyquin | - | - | - | >644.92 | [2] |
| 7-substituted quinolin-8-ol derivative 5 | - | 10 | - | - | [3] |
Table 2: Antifungal Activity of Quinolin-8-ol Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.3, 15.6) | <3 µM (IC50) | - | <3 µM (IC50) | [4] |
| 8-Hydroxyquinoline derivative (PH265) | 1 | 1 | - | [5] |
| 8-Hydroxyquinoline derivative (PH276) | 8 | 0.5 - 4 | - | [5] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | - | ≤ 0.0313 | - | [6] |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Comparable to Fluconazole | - | - | [7] |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Comparable to Fluconazole | - | - | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the 96-well plates containing the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Agar Dilution Assay for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Inoculating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of the this compound derivative. This is done by adding the appropriate volume of the compound's stock solution to the molten agar before pouring it into the Petri dishes. A control plate without any compound should also be prepared.
-
Preparation of Inoculum: Prepare the microbial inoculum as described in the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of the agar plates with the microbial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.
Visualizations
The following diagrams illustrate the experimental workflow for determining the antimicrobial/antifungal activity and the proposed mechanism of action of quinoline derivatives.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of antibacterial action.
References
- 1. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methylquinolin-8-ol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methylquinolin-8-ol as a key intermediate in the synthesis of pharmaceutically active compounds. The document outlines its role in the generation of novel therapeutics, particularly focusing on anticancer and antibacterial agents, supported by detailed experimental protocols and quantitative data.
Introduction
This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, a privileged scaffold in medicinal chemistry renowned for its metal-chelating properties and broad spectrum of biological activities. The 8-hydroxyquinoline core is a key feature in numerous compounds investigated for antibacterial, antifungal, anticancer, and neuroprotective effects. The introduction of a methyl group at the 3-position can influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, potentially leading to enhanced therapeutic profiles.
Key Applications in Pharmaceutical Synthesis
This compound serves as a versatile building block for the synthesis of more complex bioactive molecules. Its chemical reactivity is primarily centered around the hydroxyl group at the 8-position and the electron-rich positions of the quinoline ring system, allowing for a variety of chemical modifications to generate diverse compound libraries for drug discovery.
Anticancer Drug Intermediates
Derivatives of 8-hydroxyquinoline have shown significant promise as anticancer agents. While specific pharmaceuticals derived directly from this compound are not yet prevalent in clinical use, the closely related 2-methylquinolin-8-ol provides a strong model for its potential applications. For instance, 8-hydroxy-2-quinolinecarbaldehyde, synthesized from 2-methyl-quinolin-8-ol, has demonstrated in vitro and in vivo antitumor activity. This suggests that this compound can be a valuable precursor for analogous aldehydes and other derivatives with potential cytotoxic effects against cancer cell lines.
Antibacterial Agent Scaffolds
The 8-hydroxyquinoline moiety is a well-established pharmacophore in antibacterial drug discovery. The mechanism of action is often attributed to its ability to chelate essential metal ions, disrupting bacterial cellular processes. This compound can be derivatized to produce novel antibacterial agents with potentially improved efficacy and reduced toxicity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization, based on established procedures for analogous 8-hydroxyquinolines.
Protocol 1: Synthesis of this compound
This protocol is adapted from known syntheses of substituted 8-hydroxyquinolines.
Reaction:
Materials:
-
2-Aminophenol
-
Methacrolein
-
Hydrochloric Acid (6 N)
-
Sodium Hydroxide (6 N)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2-aminophenol (1 equivalent) in 6 N aqueous HCl and heat the solution to reflux.
-
Slowly add methacrolein (1.5 equivalents) dropwise to the refluxing solution.
-
Continue to stir the reaction mixture under reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 7 using 6 N aqueous NaOH.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 40-50% |
| Purity | >95% (by NMR) |
| Reaction Time | ~3 hours |
| Temperature | Reflux |
Protocol 2: Synthesis of a Hypothetical Bioactive Derivative (7-amino-3-methylquinolin-8-ol)
This protocol illustrates a potential downstream synthetic modification of this compound.
Reaction:
Step 1: Nitration
-
Dissolve this compound in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 5°C.
-
Stir the reaction for 2-3 hours at 0°C.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium carbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain 3-Methyl-7-nitroquinolin-8-ol.
Step 2: Reduction
-
Suspend 3-Methyl-7-nitroquinolin-8-ol in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and neutralize with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 7-Amino-3-methylquinolin-8-ol.
Quantitative Data (Estimated):
| Parameter | Step 1 (Nitration) | Step 2 (Reduction) |
| Yield | 70-80% | 80-90% |
| Purity | >95% | >98% |
| Reaction Time | 2-3 hours | 4-6 hours |
| Temperature | 0°C | Reflux |
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Logical Relationship for Derivatization
Caption: Potential derivatization routes for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of action for 8-HQ derivatives.
Application Notes and Protocols for the Synthesis of 3-Methylquinolin-8-ol Metal Complexes in OLED Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methylquinolin-8-ol and its metal complexes, specifically focusing on their application as emissive materials in Organic Light-Emitting Diodes (OLEDs).
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of organic materials used in OLEDs, primarily due to their excellent thermal stability and electroluminescent properties. The introduction of a methyl group at the 3-position of the quinoline ring (this compound) can influence the electronic and photophysical properties of the resulting metal complexes, potentially leading to enhanced device performance. This document outlines the synthesis of this compound and its subsequent complexation with aluminum (Alq'₃) and zinc (Znq'₂), along with protocols for their characterization and integration into OLED devices.
Data Presentation
The performance of OLEDs incorporating this compound metal complexes is summarized below. The data highlights the impact of the methyl substituent on the photoluminescence and electroluminescence quantum efficiencies.
| Complex | Photoluminescence (PL) Quantum Efficiency (ΦPL) | Electroluminescence (EL) Quantum Efficiency (%) |
| tris(8-quinolinolato)aluminum(III) (Alq₃) | 1.0 (relative) | 1.0 |
| tris(3-methyl-8-quinolinolato)aluminum(III) (Al(3-Me-q)₃) | 1.4 (relative) | 0.80 |
Data adapted from studies on methyl-substituted 8-quinolinol metal chelates.
Experimental Protocols
Synthesis of this compound (Ligand)
This protocol describes the synthesis of the this compound ligand, a crucial precursor for the metal complexes.
Materials:
-
2-Aminophenol
-
Methacrolein
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1.1 g, 10 mmol) in 70-90% strength by weight sulfuric acid.
-
Cool the mixture in an ice bath and slowly add methacrolein (1.2 mL, 15 mmol) while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a suitable temperature to complete the reaction.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
-
Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of tris(3-methyl-8-quinolinolato)aluminum(III) (Al(3-Me-q)₃)
This protocol details the synthesis of the aluminum complex of this compound.
Materials:
-
This compound
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum isopropoxide
-
Ethanol
-
Ammonia solution or Sodium hydroxide solution
-
Deionized Water
Procedure:
-
Dissolve this compound (3 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve aluminum nitrate nonahydrate (1 equivalent) in deionized water.
-
Slowly add the aluminum nitrate solution to the hot ethanolic solution of the ligand with vigorous stirring.
-
Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of an ammonia solution or sodium hydroxide solution. A precipitate will form.
-
Continue stirring the mixture at an elevated temperature (e.g., 60-70 °C) for several hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the precipitate sequentially with deionized water and ethanol to remove any unreacted starting materials and inorganic salts.
-
Dry the resulting yellow-green powder under vacuum.
-
The crude product can be further purified by train sublimation to obtain high-purity Al(3-Me-q)₃ suitable for OLED fabrication.
Synthesis of bis(3-methyl-8-quinolinolato)zinc(II) (Zn(3-Me-q)₂)
This protocol outlines the synthesis of the zinc complex of this compound.
Materials:
-
This compound
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Ethanol or Methanol
-
Sodium hydroxide solution or ammonia solution
-
Deionized Water
Procedure:
-
Dissolve this compound (2 equivalents) in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve zinc acetate dihydrate (1 equivalent) in deionized water or ethanol.
-
Add the zinc acetate solution dropwise to the stirred solution of the ligand.
-
Adjust the pH of the reaction mixture to neutral or slightly basic (pH 7-8) using a sodium hydroxide or ammonia solution to induce precipitation of the complex.
-
Heat the mixture with stirring for several hours to complete the reaction.
-
Allow the mixture to cool to room temperature, and collect the precipitate by filtration.
-
Wash the solid product with deionized water and then with ethanol to remove impurities.
-
Dry the final product, a yellow powder, under vacuum.
-
For high-purity material required for OLEDs, purification by sublimation is recommended.
Characterization of Metal Complexes
The synthesized metal complexes should be thoroughly characterized to confirm their identity, purity, and photophysical properties.
-
Structural Characterization:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the C=N and C-O stretching frequencies.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand and its coordination to the metal (for diamagnetic complexes like Zn(II)).
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
-
Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: To study the electronic transitions within the complex in solution.
-
Photoluminescence (PL) Spectroscopy: To determine the emission wavelength and quantum yield of the complex in solution and as a thin film.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the complexes, which is crucial for the vacuum deposition process in OLED fabrication.
-
OLED Device Fabrication and Characterization
A typical multilayer OLED device using the synthesized this compound metal complex as the emissive layer can be fabricated as follows:
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Indium Tin Oxide (ITO) coated glass substrate
-
HIL material (e.g., PEDOT:PSS)
-
HTL material (e.g., NPB)
-
EML: this compound metal complex (e.g., Al(3-Me-q)₃ or Zn(3-Me-q)₂)
-
ETL material (e.g., Alq₃)
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Al)
Fabrication Protocol:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Deposit the HIL (e.g., spin-coat PEDOT:PSS) and anneal the substrate.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the HTL, EML (the synthesized this compound metal complex), ETL, EIL, and the metal cathode at a base pressure of <10⁻⁶ Torr. The thickness of each layer should be controlled using a quartz crystal monitor.
-
Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and brightness of the device.
-
Electroluminescence (EL) Spectrum: To measure the emission color and purity.
-
Efficiency Measurements: To calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound metal complexes.
OLED Device Structure and Energy Level Diagram
Caption: Structure and energy level diagram of a typical OLED device.
Application Notes and Protocols for High-Throughput Screening of 3-Methylquinolin-8-ol Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant biological activities, including anticancer effects.[1][2] This class of compounds can induce anticancer activity through various mechanisms, such as promoting apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways.[1][2] 3-Methylquinolin-8-ol and its derivatives are a promising subclass for the development of novel anticancer agents.
High-throughput screening (HTS) provides an efficient methodology for evaluating large libraries of these derivatives to identify lead compounds with potent and selective anticancer activity. This document outlines a comprehensive workflow and detailed protocols for the HTS of this compound derivatives, from initial cytotoxicity screening to preliminary mechanism of action studies.
High-Throughput Screening Workflow
The screening process is designed as a multi-step cascade to efficiently identify and validate promising anticancer compounds. The workflow begins with a primary screen to assess the cytotoxicity of the entire compound library across various cancer cell lines. Hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action, such as the induction of apoptosis. Further studies can then focus on specific molecular targets.
References
Application Notes and Protocols for the Quantitative Analysis of Trace Metals with 3-Methylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline (oxine), is a versatile chelating agent employed in the quantitative analysis of a wide array of trace metal ions. Its ability to form stable, colored complexes with metal ions makes it a valuable reagent in spectrophotometric and fluorimetric analysis. The introduction of a methyl group at the 3-position can influence the solubility, stability, and spectral properties of the resulting metal chelates compared to the parent compound, 8-hydroxyquinoline. These characteristics are pivotal in developing sensitive and selective analytical methods for determining trace metal concentrations in various matrices, including environmental, biological, and pharmaceutical samples. This document provides detailed application notes and protocols for the use of this compound in trace metal analysis.
Principle of Analysis
The analytical application of this compound is primarily based on the formation of a metal-ligand complex, M(C₁₀H₈NO)ₙ, where 'M' is a metal ion and 'n' is its charge. This reaction typically involves the deprotonation of the hydroxyl group at the 8-position and coordination of the metal ion with both the resulting oxygen anion and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring.
The formation of these complexes leads to a significant change in the electronic absorption spectrum, providing the basis for quantitative spectrophotometric determination. The intensity of the color of the complex, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. For certain metal ions, the resulting complexes also exhibit fluorescence, allowing for highly sensitive fluorimetric analysis. Solvent extraction is often employed to selectively isolate the metal complex from the aqueous sample matrix into an immiscible organic solvent, thereby pre-concentrating the analyte and minimizing interferences.
Applications
This compound and its parent compound, 8-hydroxyquinoline, are effective reagents for the determination of numerous metal ions. While specific data for this compound is less abundant in publicly available literature compared to 8-hydroxyquinoline, the reactivity is expected to be similar for a range of metals. Applications include the determination of:
-
Transition Metals: Iron (Fe³⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), Ruthenium (Ru³⁺)[1]
-
Main Group Metals: Aluminum (Al³⁺), Gallium (Ga³⁺), Indium (In³⁺)
-
Other Metals: The versatility of 8-hydroxyquinoline suggests potential applications for a broader range of metals.
Quantitative Data Summary
The following tables summarize the available quantitative data for the analysis of trace metals using 8-hydroxyquinoline and its derivatives. It is important to note that these values can be influenced by experimental conditions such as pH, solvent, and the presence of interfering ions. The data for 8-hydroxyquinoline provides a strong reference for the expected performance of this compound.
Table 1: Spectrophotometric Analysis of Trace Metals with 8-Hydroxyquinoline Derivatives
| Metal Ion | Reagent | λmax (nm) | Solvent | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Iron (III) | 8-Hydroxyquinoline | 359 | Chloroform | 1 - 14 | - | [2][3] |
| Ruthenium | 8-Quinolinol | 430 | Chloroform | 2 - 80 (µg) | - | [1] |
| Nickel (II) | 4-Methyl-8-quinolinol | 340 | Chloroform | - | - | [4] |
| Cobalt (II) | 8-Hydroxyquinoline | 371 | Methanol | - | - | [5][6] |
| Nickel (II) | 8-Hydroxyquinoline | 366 | Methanol | - | - | [5][6] |
| Gallium (III) | 8-Hydroxyquinoline Derivatives | 317-395 | Methanol | - | 7,385 - 17,253 | [7] |
Note: '-' indicates data not specified in the cited sources.
Table 2: Stability Constants of Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand | Log K₁ | Log K₂ | Method | Reference |
| Various | 8-Hydroxyquinoline and its derivatives | - | - | Potentiometry, Spectrophotometry | [8][9] |
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of trace metals using this compound. Optimization of parameters such as pH, reagent concentration, and extraction time is crucial for achieving the best results for a specific analyte and sample matrix.
Protocol 1: Spectrophotometric Determination of Iron (III) by Solvent Extraction
This protocol is adapted from the established method for 8-hydroxyquinoline.[2][3]
1. Reagents and Solutions:
-
Standard Iron (III) Stock Solution (1000 µg/mL): Dissolve an accurately weighed amount of ferric ammonium sulfate in distilled water containing a small amount of concentrated sulfuric acid to prevent hydrolysis. Dilute to a known volume.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.
-
This compound Reagent Solution (e.g., 0.1% w/v in Chloroform): Dissolve the appropriate amount of this compound in chloroform.
-
Buffer Solutions: Prepare appropriate buffer solutions (e.g., acetate buffer) to control the pH of the aqueous phase.
-
Chloroform: Analytical grade.
2. Procedure:
-
Sample Preparation: Take a known volume of the sample solution containing the iron (III) ions. Adjust the pH to the optimal range for complex formation (typically between 2 and 10, to be determined experimentally) using a suitable buffer.
-
Complex Formation and Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add a measured volume of the this compound in chloroform solution. Shake vigorously for several minutes to facilitate the formation and extraction of the Fe(III)-3-methylquinolin-8-ol complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely. Drain the organic layer (chloroform) into a clean, dry container. If necessary, perform a second extraction of the aqueous phase with a fresh portion of the reagent solution to ensure complete recovery.
-
Measurement: Measure the absorbance of the chloroform extract at the wavelength of maximum absorption (λmax) for the Fe(III) complex using a spectrophotometer. Use chloroform as the blank. The λmax should be determined by scanning the spectrum of a standard complex solution.
-
Calibration: Prepare a calibration curve by following steps 1-4 for a series of standard iron solutions of known concentrations. Plot absorbance versus concentration.
-
Quantification: Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Protocol 2: General Protocol for Spectrophotometric Determination of other Trace Metals
This general protocol can be adapted for other metal ions that form colored complexes with this compound.
1. Optimization:
-
Wavelength of Maximum Absorption (λmax): Prepare a solution of the metal complex and scan its absorption spectrum over a relevant wavelength range (e.g., 300-700 nm) to identify the λmax.
-
Effect of pH: Prepare a series of solutions containing a fixed concentration of the metal ion and the reagent at different pH values. Measure the absorbance at the λmax to determine the optimal pH for complex formation.
-
Reagent Concentration: Vary the concentration of the this compound solution while keeping the metal ion concentration constant to find the concentration that gives maximum and stable absorbance.
-
Extraction Time: If using solvent extraction, vary the shaking time to determine the minimum time required for complete extraction.
-
Stability of the Complex: Measure the absorbance of the complex solution at different time intervals to assess its stability.
2. Procedure:
Follow the general steps outlined in Protocol 1, using the optimized parameters (pH, reagent concentration, etc.) for the specific metal ion of interest.
Visualizations
Experimental Workflow for Trace Metal Analysis
Caption: General workflow for the spectrophotometric determination of trace metals using this compound with solvent extraction.
Chemical Equilibrium of Complexation
Caption: Equilibrium reaction for the formation of a metal complex with this compound.
References
- 1. Spectrophotometric determination of ruthenium with 8-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. academicjournals.org [academicjournals.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. scirp.org [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iupac.org [iupac.org]
- 9. Determination of the stability constants of trivalent iron, aluminium, and lanthanon complexes of some 8-hydroxyquinoline N-oxide derivatives | Semantic Scholar [semanticscholar.org]
3-Methylquinolin-8-ol: Application Notes and Protocols for Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-Methylquinolin-8-ol and its derivatives as agricultural fungicides. The information collated from recent scientific literature is intended to guide researchers in the development and evaluation of this class of compounds for crop protection.
Introduction
Quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated significant biological activity, including potent antifungal properties against a broad spectrum of plant pathogens.[1][2][3] The 8-hydroxyquinoline scaffold serves as a privileged structure in the design of novel fungicides.[4][5] Modifications to this core structure, such as the introduction of a methyl group at the 3-position to form this compound, are being explored to enhance fungicidal efficacy and spectrum. This document outlines the current understanding of the applications of this compound and related compounds in agricultural fungicide development, including their synthesis, mechanism of action, and protocols for antifungal testing.
Synthesis of this compound
The synthesis of this compound can be achieved through various established chemical routes. A common method involves the Skraup synthesis, where a primary aromatic amine is reacted with glycerol, an oxidizing agent, and sulfuric acid. For this compound, a modified approach is often employed. While specific synthesis protocols for fungicidal applications are proprietary, the general chemical principles are well-documented in organic chemistry literature.
Mechanism of Action
The precise mechanism of action for this compound against agricultural fungi is not yet fully elucidated. However, studies on related 8-hydroxyquinoline derivatives suggest multiple modes of action that likely contribute to their fungicidal effects.
Potential Fungal Targets of 8-Hydroxyquinoline Derivatives:
-
Cell Wall Disruption: Some 8-hydroxyquinoline derivatives have been shown to cause damage to the fungal cell wall.[6] This can be investigated using sorbitol protection assays, where an osmotic stabilizer like sorbitol can mitigate the effects of cell wall-targeting compounds.
-
Cell Membrane Permeabilization: These compounds can alter the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components such as nucleic acids and proteins.[7]
-
Inhibition of Mycelial Growth: Microscopic examination of fungi treated with 8-hydroxyquinoline derivatives has revealed significant morphological abnormalities in the mycelia, indicating a disruption of normal growth and development processes.[2][3]
-
Chelation of Metal Ions: The 8-hydroxyquinoline scaffold is a known chelating agent. This property may contribute to its antifungal activity by sequestering metal ions essential for fungal enzyme function.
The following diagram illustrates the potential cellular targets of 8-hydroxyquinoline derivatives within a fungal cell.
Caption: Potential mechanisms of action of 8-hydroxyquinoline derivatives against fungal cells.
Antifungal Activity Spectrum
While specific data for this compound is limited, extensive research on other 8-hydroxyquinoline derivatives demonstrates a broad spectrum of activity against economically important plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives against Plant Pathogens
| Compound/Derivative | Fungal Species | EC50 (mM) | Reference |
| 8-Hydroxyquinoline Derivative 2 | Botrytis cinerea | 0.0021 | [2][3] |
| Sclerotinia sclerotiorum | 0.0016 | [2][3] | |
| Fusarium graminearum | 0.0124 | [2][3] | |
| Fusarium oxysporum | 0.0059 | [2][3] | |
| Magnaporthe oryzae | 0.0120 | [2][3] | |
| 8-Hydroxyquinoline Derivative 5c | Sclerotinia sclerotiorum | 0.0030 | [2] |
| 8-Hydroxyquinoline Metal Complex 1e | Sclerotinia sclerotiorum | 0.0940 µg/mL | [7] |
| Botrytis cinerea | 0.125 µg/mL | [7] | |
| Fusarium graminearum | 2.95 µg/mL | [7] | |
| Magnaporthe oryzae | 5.96 µg/mL | [7] |
Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.
Experimental Protocols
The following are generalized protocols for evaluating the antifungal activity of this compound, adapted from methodologies used for other 8-hydroxyquinoline derivatives.[2][3][7]
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol determines the direct inhibitory effect of the test compound on the mycelial growth of a target fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungal isolates (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Media Preparation: Autoclave PDA medium and cool to 50-60°C.
-
Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter of the fungal growth daily until the fungus on the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the treated plate
-
-
EC50 Determination: Determine the EC50 value by probit analysis of the inhibition data.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Antifungal Assay (Detached Leaf Assay)
This protocol assesses the protective and curative activity of the test compound on plant tissue.
Materials:
-
This compound
-
Surfactant (e.g., Tween 20)
-
Healthy, susceptible plant leaves (e.g., rapeseed leaves for Sclerotinia sclerotiorum)
-
Fungal spore suspension or mycelial plugs
-
Sterile water
-
Humid chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber
Procedure:
Protective Activity:
-
Treatment: Spray healthy detached leaves with a solution of this compound at various concentrations containing a surfactant. A control group is sprayed with water and surfactant only.
-
Drying: Allow the leaves to air-dry in a sterile environment.
-
Inoculation: Place a mycelial plug of the target fungus on the center of each leaf.
-
Incubation: Place the leaves in a humid chamber and incubate in a growth chamber with controlled light and temperature.
-
Evaluation: After a set incubation period (e.g., 48-72 hours), measure the diameter of the lesion on each leaf.
-
Calculation: Calculate the protective effect using the lesion diameters of treated and control leaves.
Curative Activity:
-
Inoculation: Inoculate healthy detached leaves with a mycelial plug of the target fungus.
-
Incubation: Incubate the leaves in a humid chamber for a short period (e.g., 6-12 hours) to allow infection to establish.
-
Treatment: Spray the inoculated leaves with a solution of this compound at various concentrations containing a surfactant.
-
Incubation: Return the leaves to the humid chamber and continue incubation.
-
Evaluation: Measure the lesion diameter after a further incubation period.
-
Calculation: Calculate the curative effect based on the reduction in lesion size compared to the control.
Caption: Logical flow for protective vs. curative in vivo assays.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel agricultural fungicides. Their broad-spectrum activity and potential for multiple modes of action make them attractive candidates for managing a variety of plant diseases. Further research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound in key plant pathogens.
-
Optimizing the structure of this compound to enhance its fungicidal potency and selectivity.
-
Conducting comprehensive field trials to evaluate the efficacy of promising derivatives under real-world agricultural conditions.
-
Investigating the environmental fate and toxicological profile of these compounds to ensure their safety and sustainability.
References
- 1. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]
- 4. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 3-Methylquinolin-8-ol for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the aqueous solubility of 3-Methylquinolin-8-ol for reliable and reproducible results in biological assays. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous buffers?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The quinoline core is a bicyclic aromatic system that is inherently hydrophobic. The presence of a methyl group further increases its lipophilicity. While the hydroxyl group can participate in hydrogen bonding, the overall hydrophobic nature of the molecule dominates, leading to poor solubility in water and aqueous buffers. Strong intermolecular forces in the solid crystal lattice of the compound can also make it difficult for water molecules to effectively solvate individual molecules.
Q2: What are the common consequences of poor solubility in my biological assays?
A2: Poor solubility of a test compound like this compound can lead to several issues in biological assays, including:
-
Inaccurate and irreproducible results: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target (e.g., cells, enzymes) will be lower and more variable than the intended nominal concentration.
-
Underestimation of biological activity: The observed potency (e.g., IC50, EC50) may be artificially high because the true concentration of the compound in solution is unknown.
-
Clogged liquid handling systems: Precipitated compound can block tips and tubing in automated high-throughput screening (HTS) systems.
-
False negatives: A potentially active compound may be dismissed as inactive due to its inability to reach its target at a sufficient concentration.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several well-established techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound for biological assays. The most common approaches include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can increase the solubility of hydrophobic compounds.
-
pH Adjustment: As a weak base, the quinoline nitrogen in this compound can be protonated at acidic pH, forming a more soluble salt.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale can increase its surface area and dissolution rate.
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.
-
Possible Cause: The final concentration of your compound exceeds its aqueous solubility limit, even in the presence of a small amount of DMSO.
-
Solutions:
-
Decrease the final compound concentration: Test a lower concentration range in your assay.
-
Increase the final DMSO concentration: While effective, be cautious as high concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[1][2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should be experimentally verified.[3]
-
Use a different co-solvent: Consider using ethanol or polyethylene glycol (PEG) as an alternative or in combination with DMSO.
-
Employ another solubilization technique: If co-solvents alone are insufficient, consider pH adjustment or cyclodextrin complexation.
-
Issue 2: I am observing high variability between replicate wells in my cell-based assay.
-
Possible Cause: This is a classic sign of compound precipitation. The inconsistent amount of dissolved compound in each well leads to variable biological responses.
-
Solutions:
-
Visual inspection: Before adding your compound to the cells, visually inspect the diluted compound in the assay medium for any signs of precipitation (cloudiness, particles). You can also use a microscope to check for precipitates.
-
Kinetic solubility assessment: Perform a kinetic solubility assay to determine the solubility limit of your compound under your specific assay conditions (buffer, temperature).
-
Optimize your solubilization method: Refer to the experimental protocols below to systematically test different co-solvent concentrations, pH values, or cyclodextrin types and concentrations.
-
Issue 3: Adjusting the pH of my buffer is not improving the solubility of this compound.
-
Possible Cause: The pH may not be sufficiently low to protonate the quinoline nitrogen effectively. Quinoline itself is a weak base.[4]
-
Solutions:
-
Determine the pKa: If the pKa of this compound is not known, it can be predicted using software or determined experimentally. To achieve significant protonation and increased solubility, the pH of the solution should ideally be 1-2 units below the pKa of the basic nitrogen.
-
Buffer compatibility: Ensure that the chosen buffer system is compatible with your assay and does not interact with your compound.
-
Combine with other methods: pH adjustment can be used in conjunction with co-solvents or cyclodextrins for a synergistic effect.
-
Data Presentation
Table 1: Estimated Aqueous Solubility of 8-Hydroxyquinoline Derivatives
| Compound | Estimated Aqueous Solubility (mg/L) | Source |
| 8-Hydroxyquinoline | 556 | [5] |
| Halogenated 8-Hydroxyquinolines | Variable (generally low) |
Table 2: Effect of Solubilization Methods on Apparent Aqueous Solubility (Illustrative Examples)
| Method | Compound | Apparent Solubility | Fold Increase |
| Co-solvent | Hydrophobic Drug in 5% DMSO/Buffer | Varies with compound | 10-100x |
| pH Adjustment | Weakly Basic Drug (pH 2 units below pKa) | Varies with pKa and intrinsic solubility | 10-1000x |
| Cyclodextrin Complexation | Hydrophobic Drug with 10% HP-β-CD | Varies with binding constant | 10-10,000x |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 37°C) or sonication. Visually inspect the solution to confirm there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
For the final dilution into your aqueous assay buffer or cell culture medium, it is crucial to add the DMSO stock to the aqueous solution with vigorous mixing (vortexing) to minimize precipitation. Do not add the aqueous solution to the DMSO stock.
-
The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and should be consistent across all wells, including vehicle controls.[3]
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to estimate the aqueous solubility of a compound in a high-throughput format.[3][6][7][8]
-
Preparation of Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance compared to a buffer-only control indicates precipitation.
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[9] HP-β-CD is often preferred due to its high aqueous solubility and low toxicity.[9]
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your desired biological buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibration: Stir or shake the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification of Solubilized Compound: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Analyze the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the solubilized this compound.
Protocol 4: Determination of pH-Solubility Profile
This protocol helps to determine the solubility of an ionizable compound at different pH values.[10][11][12]
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
pH Measurement: Measure the final pH of each buffer solution after equilibration.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, filter it through a 0.22 µm filter to remove undissolved solids, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of the final measured pH to generate the pH-solubility profile.
Mandatory Visualizations
Experimental Workflow for Improving Aqueous Solubility
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Decision Tree for Troubleshooting Solubility Issues
Caption: Troubleshooting guide for compound precipitation in biological assays.
Potential Signaling Pathway: EGFR Tyrosine Kinase Inhibition
Quinoline derivatives are known to act as inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[13][14][15] The following diagram illustrates a simplified EGFR signaling pathway, which is a potential target for this compound.
Caption: Simplified EGFR signaling pathway and potential inhibition by this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. alzet.com [alzet.com]
- 10. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 11. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
Technical Support Center: Overcoming Metal Ion Interference in 3-Methylquinolin-8-ol Spectrophotometric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from metal ion interference in 3-Methylquinolin-8-ol spectrophotometric assays.
Troubleshooting Guide
Navigating unexpected results in your spectrophotometric assays can be challenging. This guide provides a systematic approach to identifying and resolving common issues related to metal ion interference.
Diagram: Troubleshooting Workflow for Metal Ion Interference
Caption: Troubleshooting workflow for identifying and resolving metal ion interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal ions that interfere with this compound spectrophotometric assays?
A1: this compound, a derivative of 8-hydroxyquinoline, is a chelating agent that can form complexes with a wide range of metal ions. The most common interfering ions include, but are not limited to, iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).[1] The extent of interference depends on the concentration of the metal ion, the pH of the solution, and the stability constant of the metal-ligand complex.
Q2: How does pH affect metal ion interference?
A2: The pH of the solution plays a crucial role in the formation of metal-3-Methylquinolin-8-ol complexes and, consequently, in the level of interference. The complexation is pH-dependent, and different metal ions have optimal pH ranges for forming stable complexes.[2] By adjusting the pH, it is sometimes possible to selectively precipitate the target metal ion while keeping the interfering ions in solution, or vice versa.[3] Therefore, precise pH control is a critical step in minimizing interference.
Q3: What are masking agents and how do they work?
A3: Masking agents are chemical substances that form stable, often colorless, complexes with interfering metal ions, preventing them from reacting with this compound.[2] A good masking agent should form a more stable complex with the interfering ion than this compound does, without interfering with the complex formation of the target analyte.[4]
Diagram: Mechanism of Action of a Masking Agent
Caption: How a masking agent prevents interference in a spectrophotometric assay.
Q4: How do I select the appropriate masking agent for my experiment?
A4: The choice of a masking agent depends on the specific interfering ions present in your sample. The stability constant of the complex formed between the masking agent and the interfering ion should be significantly higher than that of the complex between the interfering ion and this compound. Common masking agents and their primary targets are listed in the table below. It is often necessary to optimize the concentration of the masking agent to ensure complete masking of the interferent without affecting the analysis of the target metal ion.
Quantitative Data on Masking Agents
The following tables provide a summary of common interfering ions and the effectiveness of selected masking agents. Please note that the optimal conditions may vary depending on the specific experimental setup.
Table 1: Common Interfering Ions for 8-Hydroxyquinoline Derivatives
| Interfering Ion | Chemical Formula | Common Sources |
| Iron (III) | Fe³⁺ | Environmental samples, biological samples, reagents |
| Copper (II) | Cu²⁺ | Water samples, industrial effluents, catalysts |
| Aluminum (III) | Al³⁺ | Geological samples, water treatment residues |
| Nickel (II) | Ni²⁺ | Alloys, industrial waste, electroplating solutions |
| Cobalt (II) | Co²⁺ | Alloys, pigments, vitamin B12 |
| Zinc (II) | Zn²⁺ | Galvanized materials, environmental samples |
Table 2: Effectiveness of Common Masking Agents
| Interfering Ion | Masking Agent | Recommended Concentration | Observed Effectiveness | Reference |
| Iron (III) | Ascorbic Acid | 1% - 10% (w/v) | 2 mL of 10% ascorbic acid can mask up to 3000 ppm of iron.[2][4] | [2][4] |
| Iron (III) | Thioglycolic Acid | Varies (optimization required) | Effectively forms a colorless complex with iron.[5] | [5] |
| Various (e.g., Ag⁺, Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺) | Potassium Cyanide (KCN) | Varies (optimization required) | Forms highly stable cyanide complexes. Caution: Highly Toxic. [6][7] | [6][7] |
| Lead (II) | 2,3-Dimercaptopropanol | Varies (optimization required) | Effective for demasking lead from its EDTA complex.[6] | [6] |
| Zinc (II) | Formaldehyde/Acetone mixture | Varies (optimization required) | Used for demasking zinc from its cyanide complex.[6] | [6] |
Experimental Protocols
General Protocol for a this compound Spectrophotometric Assay
This protocol provides a general framework. Optimization of parameters such as reagent concentration, pH, and incubation time is crucial for specific applications.
-
Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute to the desired working concentration with the same solvent.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation. The choice of buffer depends on the target metal ion.
-
Standard Metal Ion Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations.
-
Masking Agent Solution (if required): Prepare a solution of the chosen masking agent at a concentration determined through optimization experiments.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent. If the sample is solid, an appropriate digestion procedure may be necessary.
-
Adjust the pH of the sample solution to the optimal range for the assay.
-
-
Assay Procedure:
-
To a set of test tubes, add the standard solutions and the sample solution.
-
If a masking agent is required, add the optimized concentration to each tube and mix well. Allow for a sufficient incubation period for the masking reaction to complete.
-
Add the this compound solution to each tube and mix thoroughly.
-
Add the buffer solution to bring the final volume to a fixed value and to maintain the desired pH.
-
Allow the reaction to proceed for the optimized incubation time to ensure complete complex formation.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-3-Methylquinolin-8-ol complex.
-
Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Diagram: Experimental Workflow
Caption: A generalized workflow for a this compound spectrophotometric assay.
References
- 1. benchchem.com [benchchem.com]
- 2. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of 3-Methylquinolin-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is a variation of the Skraup synthesis. This involves the reaction of 2-aminophenol with an α,β-unsaturated aldehyde, specifically methacrolein, in the presence of a strong acid like hydrochloric acid (HCl).[1][2]
Q2: What is a typical reported yield for the synthesis of this compound?
A2: A documented yield for the synthesis of this compound using 2-aminophenol and methacrolein is approximately 43%.[1] Achieving a significantly higher yield may require optimization of the reaction conditions.
Q3: What are the critical parameters to control during the synthesis?
A3: The critical parameters to control are the rate of addition of methacrolein, the reaction temperature, and the pH during the workup process. The reaction is often exothermic, so maintaining a controlled temperature is crucial to prevent the formation of side products and tar.
Troubleshooting Guide
Issue 1: Low Synthesis Yield (<40%)
Q: My synthesis yield of this compound is significantly lower than the reported 43%. What are the potential causes and how can I improve it?
A: Low yield is a common issue in Skraup-type syntheses. Several factors could be responsible. Refer to the troubleshooting workflow and the table below for potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield synthesis.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Extend the reflux time after the addition of methacrolein from 2 hours to 3-4 hours to ensure the reaction goes to completion. |
| Polymerization of Methacrolein | Methacrolein is prone to polymerization. Use methacrolein containing a polymerization inhibitor or distill it immediately before use. |
| Exothermic Reaction Control | The reaction can be highly exothermic. Add methacrolein dropwise to a refluxing solution of 2-aminophenol in HCl to maintain better temperature control and minimize tar formation. |
| Loss During Workup | The pH adjustment during workup is critical. Carefully bring the pH to 7 with 6N NaOH. If the pH is too high or too low, the product may remain in the aqueous layer. Increase the number of extractions with ethyl acetate (EtOAc) to ensure complete recovery of the product. |
| Purity of Reactants | Ensure the 2-aminophenol is of high purity. Impurities can interfere with the reaction and lead to the formation of side products. |
Issue 2: Formation of Dark Tar or Insoluble Material
Q: My reaction mixture has turned into a dark, tar-like substance, making product isolation difficult. How can I prevent this?
A: Tar formation is a classic problem in Skraup syntheses, often due to the polymerization of the α,β-unsaturated carbonyl compound and other side reactions at high temperatures.
| Parameter | Recommended Action |
| Rate of Addition | Add the methacrolein very slowly (dropwise) to the heated reaction mixture. This prevents a rapid increase in temperature from the exothermic reaction. |
| Temperature Control | Maintain a steady reflux temperature. Avoid excessive heating, which can accelerate polymerization and degradation reactions. |
| Atmosphere | While not always required, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to tar formation. |
Experimental Protocols
Key Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 8-hydroxyquinolines.[1]
Reaction Scheme:
2-Aminophenol + Methacrolein --(HCl, Reflux)--> this compound
Materials:
-
2-Aminophenol (1 eq.)
-
Methacrolein (1.5 eq.)
-
Hydrochloric Acid (6N aq.)
-
Sodium Hydroxide (6N aq.)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (anhydrous, MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-aminophenol (1 eq.) in 6N aqueous HCl.
-
Heat the solution to reflux with vigorous stirring.
-
Slowly add methacrolein (1.5 eq.) dropwise to the refluxing solution over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture under reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 7 by slowly adding 6N aqueous NaOH. Monitor the pH closely.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to obtain this compound as a light-brown powder.
Experimental Workflow Diagram
Caption: Step-by-step synthesis and workup workflow.
Quantitative Data Summary
The following table summarizes the reactant quantities and expected product yield based on a literature procedure.[1]
| Reactant / Product | Molar Eq. | Amount | Moles (mmol) |
| 2-Aminophenol | 1.0 | 1.1 g | 10 |
| Methacrolein | 1.5 | 1.2 mL | 15 |
| This compound (Product) | - | 684 mg (Theoretical max: 1.59 g) | 4.3 (43% Yield) |
References
Preventing precipitation of 3-Methylquinolin-8-ol metal complexes in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 3-Methylquinolin-8-ol metal complexes in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound metal complex precipitating out of my aqueous solution?
A1: Precipitation of this compound metal complexes in aqueous solutions is a common issue primarily due to their inherently low water solubility. These complexes are generally lipophilic in nature. The precipitation can be influenced by several factors including pH, the concentration of the complex, the type of metal ion, and the temperature of the solution.
Q2: What solvents are recommended for dissolving this compound metal complexes?
A2: this compound metal complexes exhibit poor solubility in water.[1][2][3] For optimal dissolution, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be effective in dissolving similar 8-hydroxyquinoline metal complexes.[1][2][3][4] Good solubility has also been observed in methanol and chloroform, while they are sparingly soluble in ethanol, acetone, and diethyl ether.[1][2][3]
Q3: How does pH affect the solubility of these complexes?
A3: The pH of the solution is a critical factor influencing the stability of this compound metal complexes in solution. The formation and precipitation of these complexes are often pH-dependent. For instance, in the synthesis of related 8-hydroxyquinoline metal complexes, a specific pH is often used to induce precipitation.[1][3][4] Therefore, maintaining the pH of the solution outside of this precipitation range is crucial for keeping the complex dissolved.
Q4: Can the methyl group on the quinoline ring of this compound influence the solubility of its metal complexes compared to 8-hydroxyquinoline complexes?
A4: While specific quantitative data on the direct impact of the 3-methyl group on solubility is limited in the reviewed literature, the addition of alkyl groups to a ligand can influence its lipophilicity. This change in lipophilicity can, in turn, affect the solubility of the resulting metal complex. A study on the structure-activity relationship of 8-hydroxyquinoline derivatives indicated that the position of the hydroxyl group was more critical for certain biological activities than the presence of a methyl group.[5]
Q5: Are there any general strategies to enhance the solubility of my this compound metal complex?
A5: Yes, several strategies can be employed to improve the solubility of these complexes. These include:
-
Co-solvents: Using a mixture of solvents, such as DMSO or DMF with water, can significantly improve solubility.
-
pH Adjustment: Carefully controlling the pH of the solution to avoid the isoelectric point of the complex can prevent precipitation.
-
Use of Surfactants: While not extensively documented for this specific class of compounds, surfactants can be used to form micelles that encapsulate the complex, thereby increasing its apparent solubility in aqueous media.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon addition of the metal salt to the this compound solution.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The chosen solvent may not be suitable for the resulting metal complex. |
| Action: Switch to a more appropriate solvent. Based on data for similar compounds, DMSO or DMF are excellent starting points.[1][2][3][4] | |
| pH is at or near the isoelectric point | The pH of the solution may be promoting the precipitation of the complex. |
| Action: Adjust the pH of the this compound solution before adding the metal salt. Experiment with slight acidification or basification to find a pH range that maintains solubility. | |
| High Concentration | The concentrations of the ligand and/or metal salt may be too high, exceeding the solubility limit of the complex. |
| Action: Reduce the concentration of both the this compound and the metal salt solutions. |
Issue 2: The complex is initially dissolved but precipitates over time.
| Possible Cause | Troubleshooting Step |
| Slow Precipitation Kinetics | The solution may be supersaturated, leading to gradual precipitation. |
| Action: Gently warm the solution to aid dissolution and then allow it to cool slowly to room temperature. If a precipitate still forms, the concentration is likely too high. | |
| Change in pH | The pH of the solution may be drifting over time due to atmospheric CO2 absorption or other factors. |
| Action: Use a buffered solvent system to maintain a stable pH. | |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the complex. |
| Action: Store the solution at a constant, and if necessary, slightly elevated temperature. |
Issue 3: The complex precipitates when an aqueous buffer is added to an organic stock solution.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The complex is likely insoluble in the final, predominantly aqueous environment. |
| Action: Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution. Note that high concentrations of organic solvents may affect biological assays. | |
| Action: Consider adding a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) to the aqueous buffer to aid in solubilization. | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of the complex. |
| Action: If possible, reduce the salt concentration of the buffer. |
Data Presentation
Table 1: Qualitative Solubility of 8-Hydroxyquinoline Metal Complexes (Analogues to this compound Complexes)
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Good | [1][2][3][4] |
| Dimethylformamide (DMF) | Good | [1][2][3] |
| Methanol | Good | [1][2][3] |
| Chloroform | Good | [1][2][3] |
| 96% Ethanol | Sparingly Soluble | [1][2][3] |
| Acetone | Sparingly Soluble | [1][2][3] |
| Diethyl Ether | Sparingly Soluble | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of a this compound Metal Complex
Objective: To prepare a stable stock solution of a this compound metal complex, minimizing the risk of precipitation.
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) chloride, Zinc(II) acetate)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance and weighing paper
-
Volumetric flasks
Procedure:
-
Prepare the Ligand Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a small volume of DMSO in a volumetric flask.
-
Vortex or sonicate until the ligand is completely dissolved.
-
Bring the solution to the final volume with DMSO.
-
-
Prepare the Metal Salt Solution:
-
Accurately weigh the desired amount of the metal salt.
-
In a separate volumetric flask, dissolve the metal salt in DMSO. If the metal salt has poor solubility in DMSO, a minimal amount of deionized water can be added dropwise to aid dissolution, but pure DMSO is preferable.
-
-
Complex Formation:
-
Place the ligand solution on a magnetic stirrer.
-
Slowly, add the metal salt solution dropwise to the stirring ligand solution. A 2:1 ligand-to-metal molar ratio is a common starting point for quinoline-based complexes.
-
Allow the solution to stir for at least 30 minutes at room temperature to ensure complete complex formation.
-
-
Storage:
-
Store the final complex solution in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Store at a constant temperature. For long-term storage, refrigeration may be suitable, but a small aliquot should be tested for precipitation upon cooling and re-warming.
-
Visualizations
Caption: Experimental workflow for preparing a stable stock solution.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Issues with the stability of 3-Methylquinolin-8-ol fluorescent probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 3-Methylquinolin-8-ol fluorescent probes. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Q1: I am not observing any fluorescence from my this compound probe. What are the possible reasons and how can I fix this?
A1: A weak or absent fluorescence signal is a common issue that can arise from several factors, from probe preparation to instrument settings.
Possible Causes and Solutions:
-
Incorrect pH: The fluorescence of 8-hydroxyquinoline derivatives is highly pH-dependent. The optimal pH for the fluorescence of many metal complexes of 8-hydroxyquinoline derivatives is between 5 and 8.[1]
-
Troubleshooting:
-
Verify the pH of your buffer system.
-
Perform a pH titration to determine the optimal pH for your specific application.
-
Ensure the buffer has adequate capacity to maintain the pH throughout the experiment.
-
-
-
Probe Degradation: this compound, like other fluorescent probes, can degrade over time, especially if not stored correctly.
-
Troubleshooting:
-
Prepare fresh solutions of the probe from a solid stock.
-
Store stock solutions in a dark, dry, and cool environment, preferably at -20°C.[2]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
-
Low Probe Concentration: The concentration of the probe may be too low for detection by the instrument.
-
Troubleshooting:
-
Prepare a dilution series to identify the optimal working concentration that yields a strong signal without causing self-quenching.
-
-
-
Instrument Settings: Incorrect settings on the fluorometer can lead to poor signal detection.
-
Troubleshooting:
-
Ensure the excitation and emission wavelengths are set correctly for this compound.
-
Optimize the slit widths and detector gain to enhance signal detection.
-
-
-
Quenching: The presence of quenching agents in your sample can significantly reduce or eliminate fluorescence.
-
Troubleshooting:
-
Identify and remove potential quenchers, such as certain metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen.[1]
-
If possible, de-gas your buffers.
-
-
Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)
Q2: My fluorescence signal is decreasing rapidly upon excitation. How can I minimize photobleaching?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is a common issue in fluorescence microscopy and other applications involving intense or prolonged light exposure.
Possible Causes and Solutions:
-
High Excitation Intensity: Using a higher-than-necessary excitation light intensity is a primary cause of photobleaching.
-
Troubleshooting:
-
Reduce the intensity of the excitation source to the lowest level that provides a detectable signal.
-
Use neutral density filters to attenuate the excitation light.
-
-
-
Prolonged Exposure Time: Continuous exposure to the excitation light will accelerate photobleaching.
-
Troubleshooting:
-
Minimize the duration of light exposure by using shutters and only illuminating the sample during data acquisition.
-
For imaging, use the shortest possible exposure time per frame.
-
-
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.
-
Troubleshooting:
-
Use an oxygen-scavenging system in your buffer if compatible with your experiment.
-
De-gas your solutions before use.
-
-
-
Absence of Antifade Reagents: These reagents can reduce photobleaching.
-
Troubleshooting:
-
Incorporate a commercially available antifade reagent into your mounting medium or buffer system.
-
-
Issue 3: Signal Instability and Poor Reproducibility
Q3: I am observing inconsistent fluorescence intensity and high variability between my experimental replicates. What could be the cause?
A3: Inconsistent results can stem from probe aggregation, temperature fluctuations, or solvent effects.
Possible Causes and Solutions:
-
Probe Aggregation: At higher concentrations, fluorescent probes can form aggregates, which often have different fluorescent properties than the monomeric form and can lead to quenching.
-
Troubleshooting:
-
Work at lower probe concentrations.
-
Consider adding a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, if it does not interfere with your assay.
-
-
-
Temperature Sensitivity: Fluorescence is often temperature-dependent.
-
Troubleshooting:
-
Ensure all your experiments are conducted at a constant and controlled temperature.
-
Allow all solutions and samples to equilibrate to the experimental temperature before measurement.
-
-
-
Solvent Effects: The fluorescence quantum yield of 8-hydroxyquinoline derivatives can be highly dependent on the solvent polarity.[3]
-
Troubleshooting:
-
Use high-purity, spectroscopy-grade solvents to avoid impurities that may quench fluorescence.
-
Be consistent with the solvent system used across all experiments.
-
If using mixed solvent systems, ensure the composition is accurate and consistent.
-
-
Data Presentation
The following tables summarize the influence of various factors on the fluorescence of 8-hydroxyquinoline derivatives, which can serve as a guide for experiments with this compound.
Table 1: Effect of pH on the Fluorescence of 8-Hydroxyquinoline-5-sulfonic Acid Metal Complexes
| Metal Ion | Optimal pH Range for Fluorescence |
| Cd²⁺ | ~7-9 |
| Zn²⁺ | ~6-8 |
| Mg²⁺ | ~7-9 |
| Al³⁺ | ~5-6 |
| Ga³⁺ | ~3-4 |
| Sc³⁺, Y³⁺, La³⁺ | ~5-6 |
Data is for 8-hydroxyquinoline-5-sulfonic acid and its metal complexes and serves as a general guide. The optimal pH can vary with the specific derivative and metal ion.[1]
Table 2: Influence of Solvent Polarity on the Fluorescence Quantum Yield of 8-Hydroxyquinoline Derivatives
| Solvent | Polarity (Dimroth-Reichardt ET(30)) | Representative Quantum Yield (Φf) |
| n-Hexane | 31.0 | Low |
| Chloroform | 39.1 | Moderate |
| Acetonitrile | 45.6 | Low |
| Methanol | 55.4 | Very Low |
| Dimethylformamide (DMF) | 43.8 | High |
| Dimethyl sulfoxide (DMSO) | 45.1 | High |
Note: The quantum yield of 8-hydroxyquinoline derivatives is highly sensitive to solvent polarity and hydrogen-bonding capability. Aprotic polar solvents tend to enhance fluorescence, while protic solvents can quench it.[3]
Table 3: Recommended Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | Room Temperature (short-term), -20°C (long-term) | -20°C or -80°C |
| Light | Protect from light | Store in amber vials or wrap in foil |
| Atmosphere | Store in a dry environment | Purge with inert gas (e.g., argon or nitrogen) before sealing |
| Handling | Avoid inhalation of dust. Use appropriate personal protective equipment (PPE). | Aliquot to minimize freeze-thaw cycles. |
General recommendations for fluorescent probes. Always refer to the supplier's specific instructions.[2]
Experimental Protocols
Protocol 1: Assessment of Photostability
This protocol provides a general method for evaluating the photostability of this compound.
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Sample Preparation:
-
Prepare a solution of the fluorescent probe in the desired buffer or solvent at a typical working concentration.
-
Place the solution in a quartz cuvette.
-
-
Initial Measurement:
-
Record the initial fluorescence intensity (F₀) at the optimal excitation and emission wavelengths.
-
-
Continuous Illumination:
-
Continuously illuminate the sample with the excitation light source at a defined intensity.
-
-
Time-course Measurement:
-
Record the fluorescence intensity (Fₜ) at regular time intervals over a set duration.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time.
-
The rate of decay indicates the photostability of the probe under the tested conditions.
-
Protocol 2: Assessment of Thermal Stability
This protocol describes a method to determine the thermal stability of the probe using a thermal shift assay.
-
Sample Preparation:
-
Prepare a solution of the probe in the desired buffer.
-
-
Instrument Setup:
-
Use a real-time PCR instrument or a dedicated thermal shift assay instrument capable of temperature ramping and fluorescence detection.
-
-
Thermal Ramping:
-
Subject the sample to a gradual increase in temperature (e.g., 1°C/minute) over a defined range (e.g., 25°C to 95°C).
-
-
Fluorescence Monitoring:
-
Continuously monitor the fluorescence intensity as the temperature increases.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
A significant change in fluorescence may indicate thermal degradation or a phase transition of the probe. The temperature at which this change occurs is an indicator of its thermal stability.
-
Protocol 3: Assessment of Chemical Stability in Solution
This protocol outlines a method to evaluate the stability of the probe in a specific chemical environment over time.
-
Sample Preparation:
-
Prepare a solution of the probe in the chemical environment of interest (e.g., different pH buffers, solutions containing potential reactants).
-
Prepare a control sample in a stable, inert solvent (e.g., DMSO).
-
-
Incubation:
-
Store the solutions under controlled conditions (e.g., specific temperature, in the dark).
-
-
Time-point Measurements:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Record the fluorescence spectrum and intensity.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the test samples to the control sample over time.
-
A decrease in fluorescence in the test sample relative to the control indicates chemical instability in that environment.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for fluorescence instability.
References
Technical Support Center: Purification of 3-Methylquinolin-8-ol by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the recrystallization method for 3-methylquinolin-8-ol. It includes a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative diagrams to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: My crude this compound is dark and tarry. Can I still purify it by recrystallization?
A2: Yes, recrystallization can be effective, but a pre-purification or modification of the procedure may be necessary. Tarry by-products are common in quinoline syntheses like the Doebner-von Miller or Skraup reactions.[3][4] Consider first dissolving the crude product in a suitable solvent and treating it with activated charcoal to remove colored impurities before proceeding with the full recrystallization. In cases of severe contamination, column chromatography might be a more suitable initial purification step.
Q3: What are the most likely impurities in my crude this compound?
A3: Impurities largely depend on the synthetic route. For a Doebner-von Miller synthesis, which uses an aniline (2-aminophenol) and an α,β-unsaturated carbonyl (crotonaldehyde or its precursor), potential impurities include unreacted starting materials, polymeric tars, and potentially isomeric by-products.[3][5][6]
Q4: Can I use a mixed solvent system for recrystallization?
A4: Absolutely. A mixed solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[3] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly adding a "bad" anti-solvent (in which it is poorly soluble) to the hot solution until turbidity appears. The solution is then gently heated to become clear again before slow cooling. Common mixtures include ethanol/water, acetone/water, and ethyl acetate/heptane.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is not supersaturated: Too much solvent was used. 2. Inappropriate solvent: The compound is too soluble even at low temperatures. 3. Presence of impurities: Certain impurities can inhibit nucleation. 4. Lack of nucleation sites: The crystallization vessel is too smooth. | 1. Induce Nucleation: Gently scratch the inside of the flask with a glass rod below the solvent line. Add a "seed crystal" of pure this compound. 2. Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 3. Change Solvent: If crystals still do not form, recover the material by evaporating all solvent and attempt recrystallization with a different solvent or a mixed-solvent system. |
| The compound "oils out" instead of crystallizing. | 1. Solution is too concentrated: The compound's solubility limit is exceeded at a temperature above its melting point. 2. Cooling is too rapid: The high supersaturation favors precipitation of a liquid phase. 3. High level of impurities: Impurities can depress the melting point of the solid. | 1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Slow Down Cooling: Insulate the flask (e.g., place it in a warm water bath that is allowed to cool to room temperature) to ensure a gradual temperature drop. 3. Modify Solvent System: Add a small amount of a "better" solvent to the hot solution to slightly increase solubility and prevent premature precipitation. |
| Crystal yield is very low. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed in the hot filtration step. 3. Incomplete cooling: The solution was not cooled to a low enough temperature. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Prevent Premature Crystallization: Pre-heat the funnel and filter paper used for hot filtration. 3. Cool Thoroughly: Ensure the solution is cooled in an ice-water bath to maximize precipitation before filtration. 4. Second Crop: Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure). |
| Final product is still impure or colored. | 1. Ineffective solvent: The chosen solvent does not effectively leave impurities in the solution. 2. Crystallization was too rapid: Impurities were trapped within the crystal lattice. 3. Colored impurities present: Highly colored by-products were not removed. | 1. Use Activated Charcoal: Before cooling, add a small amount of activated charcoal to the hot solution, keep it at a boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Slow Down Crystallization: Ensure the cooling process is slow and undisturbed. 3. Re-recrystallize: Perform a second recrystallization on the purified material, potentially with a different solvent system. |
Supporting Data
Table 1: Properties of Common Recrystallization Solvents
This table provides data on solvents that could be suitable for screening. The best choice for this compound should be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100.0 | 80.1 | Sparingly soluble for many organics; good for creating mixed systems with alcohols.[1][7] |
| Ethanol | 78.4 | 24.5 | Good general-purpose solvent for polar and moderately polar compounds.[1] |
| Methanol | 64.7 | 32.7 | Similar to ethanol, but more polar and has a lower boiling point.[8] |
| Acetone | 56.0 | 20.7 | Dissolves a wide range of organic compounds; highly volatile.[1] |
| Ethyl Acetate | 77.1 | 6.0 | Medium polarity solvent, often used in combination with heptane/hexane. |
| Toluene | 110.6 | 2.4 | Good for less polar, aromatic compounds. |
| Heptane/Hexane | 98.4 / 68.0 | ~1.9 | Non-polar solvents, often used as the "anti-solvent" in mixed systems. |
Note: Data for 8-hydroxyquinoline and its derivatives suggest good solubility in alcohols and acetone, and poor solubility in water.[1][7][8]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on small-scale trials.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large quantity of pure crystals.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring until it boils.
-
Continue adding the solvent dropwise until the solid is just completely dissolved. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow the boiling to subside.
-
Add a small amount of activated charcoal (approx. 1-2% by weight of your compound).
-
Reheat the mixture to a gentle boil for 5-10 minutes.
4. Hot Filtration:
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the charcoal and any insoluble impurities.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.
-
Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped in the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Break the vacuum and gently press the crystals with a clean stopper or spatula to remove excess solvent.
7. Drying:
-
Dry the purified crystals by leaving them in the Büchner funnel with the vacuum on for an extended period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Visualizations
Experimental Workflow
Caption: A workflow diagram illustrating the key steps for the purification of this compound via recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues encountered during the crystallization process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: 3-Methylquinolin-8-ol Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low complex formation with 3-Methylquinolin-8-ol.
Troubleshooting Guide: Low Complex Formation
Low yield or failure in complex formation with this compound can arise from several factors, ranging from suboptimal reaction conditions to inherent properties of the ligand and metal salt. This guide provides a systematic approach to identify and resolve common issues.
Problem 1: Poor or No Precipitation of the Metal Complex
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH | The pH of the reaction mixture is critical for the deprotonation of the hydroxyl group of this compound, which is necessary for chelation. Adjust the pH of the solution. The optimal pH can vary depending on the metal ion but is often in the neutral to slightly basic range. For instance, the synthesis of Alq3 (an aluminum complex of 8-hydroxyquinoline) is optimized at a pH of 7.14.[1] |
| Suboptimal Solvent | The solubility of both the ligand and the metal salt in the chosen solvent is crucial. If either is poorly soluble, the reaction rate will be significantly reduced. This compound complexes can have low solubility in water and common organic solvents like ethanol and methanol, but may be more soluble in DMF or DMSO.[2] Consider using a solvent system in which both reactants are reasonably soluble. |
| Low Reaction Temperature | Complex formation is an equilibrium process, and for some metal ions, it may require energy input to overcome activation barriers. Gradually increasing the reaction temperature can improve yields. For example, the synthesis of some 8-hydroxyquinoline complexes is performed at temperatures ranging from 50°C to 70°C.[1] |
| Interfering Ions | The presence of other ions in the reaction mixture can compete with the target metal ion for coordination with the ligand, leading to the formation of undesired complexes or no complex at all. Ensure high purity of starting materials and solvents. The presence of ions like K+, NH4+, Al3+, and Mn2+ can interfere with the uptake and complexation of other metal ions.[3] |
Problem 2: Low Yield of the Isolated Complex
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The methyl group at the 3-position of the quinoline ring can cause steric hindrance, potentially weakening the metal-ligand bond and leading to lower stability and yield compared to unsubstituted 8-hydroxyquinoline complexes.[4] While this is an inherent property of the ligand, optimizing other reaction parameters such as temperature and reaction time can help maximize the yield. |
| Inappropriate Stoichiometry | The molar ratio of the metal to the ligand is crucial. Most divalent metals form a 1:2 complex with 8-hydroxyquinoline derivatives.[5][6] Ensure that the stoichiometry is correct and consider using a slight excess of the ligand to shift the equilibrium towards product formation. |
| Decomposition of the Complex | Some metal complexes may be sensitive to light, air, or prolonged heating. Once the complex is formed, it should be isolated promptly and stored under appropriate conditions (e.g., in the dark, under an inert atmosphere). |
| Losses During Workup and Purification | The choice of purification method can significantly impact the final yield. Recrystallization is a common method, but the choice of solvent is critical to minimize losses. Ensure the complex is poorly soluble in the chosen solvent at low temperatures to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for complex formation with this compound?
A1: The optimal pH for complex formation is dependent on the specific metal ion being used. Generally, the reaction is carried out in a neutral to slightly alkaline medium to facilitate the deprotonation of the hydroxyl group. For example, the synthesis of a Zn(II) complex with 8-hydroxyquinoline was optimal at a pH of 8, while a Li(I) complex was best at pH 10.[1] It is recommended to perform small-scale experiments to determine the optimal pH for your specific metal-ligand system.
Q2: In which solvents is this compound and its metal complexes soluble?
A2: this compound has partial solubility in alcohols like methanol and ethanol and is soluble in polar aprotic solvents such as DMF and DMSO.[2] The solubility of the resulting metal complexes can vary significantly. Many are poorly soluble in water and common organic solvents but may show some solubility in DMF or DMSO.[2]
Q3: Does the methyl group on this compound affect complex stability?
A3: Yes, the methyl group at the 3-position can introduce steric hindrance, which may lead to less stable complexes compared to those formed with unsubstituted 8-hydroxyquinoline.[4] This steric effect can result in lower yields and may require more carefully optimized reaction conditions to favor complex formation.
Q4: What are the typical reaction conditions for synthesizing metal complexes with 8-hydroxyquinoline derivatives?
A4: A general procedure involves dissolving the 8-hydroxyquinoline derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water), followed by the addition of a solution of the metal salt. The pH is then adjusted, and the reaction mixture is often stirred at room temperature or heated for a period ranging from one to several hours. For instance, the synthesis of some 8-hydroxyquinoline complexes involves refluxing the reaction mixture for 3 hours.[2]
Experimental Protocols
General Protocol for the Synthesis of a Metal Complex with this compound
This protocol is a general guideline and may require optimization for specific metal ions.
-
Dissolution of the Ligand: Dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Dissolution of the Metal Salt: In a separate flask, dissolve 0.5 equivalents of the desired metal salt (for a 1:2 metal:ligand ratio) in water or another suitable solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the resulting mixture to the desired value (typically between 7 and 10) using a dilute base (e.g., NaOH or ammonia solution).
-
Complex Formation: Stir the reaction mixture at room temperature or heat to a specific temperature (e.g., 50-70 °C) for 1-3 hours.[1] The formation of a precipitate indicates the formation of the complex.
-
Isolation: Cool the mixture and collect the precipitate by filtration.
-
Washing: Wash the precipitate with the solvent used for the reaction and then with water to remove any unreacted starting materials.
-
Drying: Dry the isolated complex in a desiccator or under vacuum at a moderate temperature.
Visualizations
Troubleshooting Workflow for Low Complex Formation
Caption: A step-by-step workflow for troubleshooting low complex formation.
Factors Affecting Complex Stability
Caption: Factors influencing the stability of this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of 3-Methylquinolin-8-ol Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of 3-Methylquinolin-8-ol metal complexes.
Disclaimer: Specific quantitative data for this compound metal complexes is limited in publicly available literature. Therefore, this guide provides general principles and extrapolated data based on the closely related and well-studied 8-hydroxyquinoline metal complexes. The provided protocols and troubleshooting advice should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter for this compound metal complexes?
A1: Fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. A high quantum yield is crucial for applications such as bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs) because it directly relates to the brightness and sensitivity of the material. For drug development professionals, a high quantum yield can lead to more sensitive and reliable diagnostic and imaging agents.
Q2: What are the primary factors that lead to low quantum yield in this compound metal complexes?
A2: Low quantum yield in these complexes typically arises from efficient non-radiative decay pathways that compete with fluorescence. The primary causes include:
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield. Polar solvents can quench fluorescence in some complexes.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structures of these complexes can lead to the formation of aggregates (π-π stacking), which often results in self-quenching and a decrease in fluorescence.
-
Intramolecular Vibrations and Rotations: Flexible parts of the molecule can dissipate the excitation energy through non-radiative vibrational and rotational motions.
-
Presence of Quenchers: Impurities in the solvent or the sample itself, such as dissolved oxygen or heavy atoms, can act as quenchers and reduce the quantum yield.
-
Suboptimal Complex Geometry: The coordination geometry of the metal ion with the this compound ligand can influence the electronic properties and, consequently, the quantum yield.
Q3: How does the 3-methyl substituent on the quinoline ring likely affect the quantum yield compared to unsubstituted 8-hydroxyquinoline complexes?
A3: The 3-methyl group can influence the quantum yield through several mechanisms:
-
Steric Effects: The methyl group at the 3-position can introduce steric hindrance, potentially distorting the planarity of the complex. This can inhibit the formation of non-emissive aggregates, thus potentially increasing the quantum yield in the solid state or at high concentrations (Aggregation-Induced Emission effect). However, significant distortion could also open up non-radiative decay channels.
-
Electronic Effects: As an electron-donating group, the methyl group can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which may alter the emission wavelength and quantum yield.
-
Solubility: The methyl group can affect the solubility of the complex in different solvents, which in turn influences aggregation and solvent-solute interactions.
Q4: Which metal ions are commonly used with this compound, and how do they affect the photophysical properties?
A4: Common metal ions that form stable complexes with 8-hydroxyquinoline derivatives include Al(III), Zn(II), Mg(II), and Ga(III). The choice of the metal ion is critical:
-
Al(III): Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a benchmark material in OLEDs known for its high thermal stability and good electron-transporting properties. Complexes with this compound are expected to have similar applications.
-
Zn(II): Zinc(II) complexes are also highly fluorescent and are explored for applications in OLEDs and as fluorescent probes.
-
Heavy Metal Ions: Paramagnetic metal ions like Cu(II) or Ni(II) often lead to quenching of fluorescence due to efficient intersystem crossing to triplet states.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Fluorescence Detected | Incorrect excitation/emission wavelengths. | Verify the absorption and emission maxima of your complex using a UV-Vis and fluorescence spectrometer. |
| Low concentration of the complex. | Increase the concentration of the complex, but be mindful of potential aggregation-caused quenching at very high concentrations. | |
| Presence of quenchers (e.g., dissolved oxygen, impurities). | Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon). Use high-purity solvents and reagents. | |
| Inefficient complex formation. | Confirm the formation of the desired complex using techniques like NMR, IR, or mass spectrometry. Optimize the reaction conditions (e.g., pH, temperature, reaction time). | |
| Quantum Yield is Lower Than Expected | Aggregation-Caused Quenching (ACQ). | Measure the quantum yield at different concentrations to check for concentration-dependent quenching. Use less polar solvents or modify the ligand to improve solubility and reduce aggregation. |
| Solvent polarity effects. | Test the fluorescence in a range of solvents with varying polarities to find the optimal medium. | |
| Thermal quenching. | Perform measurements at a controlled and stable temperature. For some complexes, lowering the temperature can enhance the quantum yield. | |
| Emission Peak is Shifted or Broadened | Solvent-solute interactions (solvatochromism). | This is an inherent property. Document the emission spectra in different solvents. A large shift can be indicative of a significant change in the dipole moment upon excitation. |
| Presence of multiple emissive species or impurities. | Purify the complex using techniques like recrystallization or column chromatography. | |
| Excimer or exciplex formation at high concentrations. | Dilute the sample and re-measure the emission spectrum. |
Quantitative Data
Table 1: Representative Quantum Yields of 8-Hydroxyquinoline Metal Complexes in Different Solvents.
| Complex | Solvent | Quantum Yield (Φf) | Reference |
| Al(HQ)₃ | Chloroform | ~0.12 - 0.16 | General Literature |
| Zn(HQ)₂ | Chloroform | ~0.02 - 0.05 | General Literature |
| (MQPF)₃Al₂ | THF | 0.612 | [1] |
| Zn(2-Me-HQ)₂ | Solid State | Green Electroluminescence | [2] |
Experimental Protocols
Protocol 1: Synthesis of Tris(3-Methylquinolin-8-olato)aluminum(III) (Al(3-MeQ)₃)
Materials:
-
This compound
-
Aluminum isopropoxide (Al(O-i-Pr)₃)
-
Anhydrous ethanol
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (3 molar equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Heat the solution to a gentle reflux with stirring.
-
In a separate container, dissolve aluminum isopropoxide (1 molar equivalent) in a minimum amount of anhydrous ethanol.
-
Add the aluminum isopropoxide solution dropwise to the refluxing solution of this compound.
-
A precipitate should form upon addition. Continue refluxing the mixture for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The product can be further purified by sublimation or recrystallization from a suitable solvent like toluene or chloroform.
Protocol 2: Relative Quantum Yield Measurement
Principle:
The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for both absorption and emission)
-
Your synthesized this compound metal complex
-
A quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546; or Rhodamine 6G in ethanol, Φf = 0.95)
-
High-purity solvent
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength (λ_ex).
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength (λ_ex), slit widths, and other instrument parameters.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and quantum yield measurement.
Caption: Troubleshooting flowchart for low quantum yield.
References
Addressing poor phase separation in solvent extraction with 3-Methylquinolin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor phase separation during solvent extraction using 3-Methylquinolin-8-ol.
Troubleshooting Guides
Poor phase separation, often manifesting as a stable emulsion, is a common challenge in liquid-liquid extraction. This guide provides a systematic approach to troubleshooting these issues when using this compound as an extractant.
Issue: A Stable Emulsion Forms Between the Aqueous and Organic Layers.
Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets. They can be caused by the presence of surfactants, high concentrations of the extractant, or vigorous shaking.
Troubleshooting Workflow:
Caption: A stepwise guide to resolving emulsion formation.
Detailed Steps:
-
Allow the Mixture to Stand: The simplest approach is to let the separatory funnel or extraction vessel sit undisturbed for 15-30 minutes. Gravity can sometimes be sufficient to break a weak emulsion.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, which can promote emulsion formation, gently swirl the mixture. If an emulsion has already formed, a slow, gentle stir with a glass rod at the interface can help coalesce the dispersed droplets.
-
"Salting Out": Add a small amount of a saturated sodium chloride (brine) solution or a solid salt like anhydrous sodium sulfate to the mixture and gently swirl.[1] This increases the ionic strength of the aqueous phase, which can decrease the solubility of the organic component in the aqueous phase and help break the emulsion.
-
pH Adjustment: The solubility of this compound and its metal complexes is pH-dependent. Adjusting the pH of the aqueous phase can sometimes break an emulsion. Since 8-hydroxyquinoline has a pKa of approximately 9.9, making the aqueous phase more acidic (e.g., pH < 4) will protonate the nitrogen, increasing its aqueous solubility and potentially destabilizing the emulsion.[2] Conversely, a very high pH (>11) will deprotonate the hydroxyl group.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions. The centrifugal force accelerates the separation of the two phases.
-
Filtration: Pass the emulsified mixture through a phase separation filter paper or a plug of glass wool in a funnel. These materials can help to coalesce the droplets of the dispersed phase.[1]
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might alter the properties of the organic phase enough to break the emulsion.[1] For example, if using a non-polar solvent, adding a small amount of a more polar solvent like chloroform could help.
-
Temperature Change: Gently warming or cooling the mixture can sometimes help to break an emulsion, but this should be done with caution to avoid pressure buildup or degradation of the sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor phase separation when using this compound?
A1: Several factors can contribute to poor phase separation and emulsion formation:
-
High Concentration of this compound: A high concentration of the extractant can increase the viscosity of the organic phase and act as a surfactant, stabilizing emulsions.
-
Presence of Surfactants or Particulate Matter: Contaminants in the sample, such as proteins, lipids, or fine solids, can accumulate at the interface and stabilize emulsions.[1]
-
Vigorous Shaking: Excessive agitation increases the surface area between the two phases, promoting the formation of fine droplets that are slow to coalesce.
-
Similar Densities of Organic and Aqueous Phases: If the densities of the two phases are very close, gravitational separation will be slow.
-
pH of the Aqueous Phase: The pH affects the charge and solubility of the this compound, which can influence interfacial tension.
Q2: How does the methyl group on this compound affect its extraction properties compared to 8-hydroxyquinoline?
A2: The methyl group at the 3-position can influence the properties of the 8-hydroxyquinoline molecule in several ways:
-
Increased Lipophilicity: The methyl group is an electron-donating, hydrophobic group, which can slightly increase the molecule's lipophilicity (LogP). This may lead to a better distribution of the uncomplexed ligand into the organic phase.
-
Steric Hindrance: The methyl group near the nitrogen atom might introduce some steric hindrance, which could affect the rate and stability of metal complex formation.
-
Basicity: The electron-donating nature of the methyl group may slightly increase the basicity of the quinoline nitrogen, potentially affecting the pKa and the pH range for optimal extraction.
Q3: What solvents are recommended for use with this compound?
A3: this compound is reportedly soluble in dichloromethane (DCM). Generally, derivatives of 8-hydroxyquinoline are soluble in a range of organic solvents.[3] The choice of solvent will depend on the specific application, including the metal ion being extracted and the properties of the sample matrix. Common solvents for similar extractions include:
-
Chloroform
-
Dichloromethane
-
Toluene
-
Xylene
-
Methyl isobutyl ketone (MIBK)
It is advisable to perform a small-scale test to determine the solubility of this compound in the chosen solvent and its miscibility with the aqueous phase.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 8-Hydroxyquinoline |
| Molecular Formula | C₁₀H₉NO | C₉H₇NO |
| Molecular Weight | 159.18 g/mol | 145.16 g/mol |
| Appearance | - | White to pale yellow crystalline solid[3] |
| pKa | Not experimentally determined | ~9.9 (aqueous solution)[2] |
| LogP (calculated) | 2.25 | 2.02 |
| Solubility | Soluble in Dichloromethane | Soluble in alcohol, acetone, chloroform, benzene; sparingly soluble in water[3] |
Experimental Protocols
While a specific, detailed protocol for a solvent extraction using this compound was not found in the searched literature, the following general procedure for the extraction of a metal ion (e.g., Cobalt(II)) with an 8-hydroxyquinoline derivative can be adapted.
Protocol: General Procedure for Metal Ion Extraction
This protocol is a generalized procedure and should be optimized for the specific metal ion and sample matrix.
Materials:
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Aqueous solution containing the metal ion of interest (e.g., Co²⁺).
-
This compound.
-
Organic solvent (e.g., Chloroform or Dichloromethane).
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pH adjustment solutions (e.g., dilute HCl and NaOH).
-
Separatory funnel.
-
pH meter.
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic solvent (e.g., 0.01 M to 0.1 M). The optimal concentration should be determined experimentally.
-
Preparation of the Aqueous Phase: Take a known volume of the aqueous sample containing the metal ion in a beaker. Adjust the pH to the desired value using dilute acid or base. The optimal pH for extraction of metal ions with 8-hydroxyquinoline derivatives is often in the range of 4-10, depending on the metal.
-
Extraction: a. Transfer the pH-adjusted aqueous solution to a separatory funnel. b. Add an equal volume of the this compound organic solution. c. Stopper the funnel and shake gently for 2-5 minutes to allow for complex formation and phase transfer. Avoid vigorous shaking to minimize emulsion formation. d. Vent the funnel periodically to release any pressure buildup.
-
Phase Separation: a. Place the separatory funnel in a ring stand and allow the layers to separate. b. If an emulsion forms, refer to the Troubleshooting Workflow above.
-
Collection of Phases: a. Once the layers have clearly separated, drain the lower layer (the organic phase if using chloroform or DCM) into a clean, dry flask. b. Drain the upper aqueous layer into a separate flask.
-
Analysis: Analyze the metal ion concentration in the aqueous phase before and after extraction to determine the extraction efficiency. The metal in the organic phase can be back-extracted into an acidic solution for analysis.
Logical Relationship for Extraction Protocol:
Caption: Workflow for a typical solvent extraction experiment.
References
Purity analysis of synthesized 3-Methylquinolin-8-ol and by-product identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of synthesized 3-Methylquinolin-8-ol and the identification of potential by-products.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthesized this compound?
A1: The expected purity can vary depending on the synthesis method and purification steps. Commercially available this compound is often cited with a purity of 97% or higher.[1] For pharmaceutical applications, a purity of 99% or greater is typically desired.[2]
Q2: What are the common synthesis routes for this compound that might influence impurity profiles?
A2: this compound is often synthesized using reactions analogous to the Skraup or Doebner-von Miller synthesis.[2][3][4][5] These methods involve the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound (or a precursor like glycerol) in the presence of a strong acid and an oxidizing agent.[2][3] The harsh reaction conditions, including strong acids and high temperatures, can lead to the formation of various by-products.[6][7]
Q3: What are the most likely by-products in the synthesis of this compound?
A3: Based on the common synthesis methods (Skraup and Doebner-von Miller), the following by-products are likely:
-
Unreacted Starting Materials: Residual 2-aminophenol and methacrolein (or its precursors).
-
Polymeric/Tarry Materials: Acid-catalyzed self-condensation of methacrolein is a common source of tar formation, which can complicate purification.[6]
-
Regioisomers: Depending on the starting materials, isomers of the final product may form.
-
Reduced Intermediates: Incomplete oxidation during the synthesis can lead to the presence of dihydro-3-methylquinolin-8-ol.[6]
-
By-products from Side Reactions: The strong acid and oxidizing conditions can lead to other related quinoline structures or degradation products.
Q4: Which analytical techniques are most suitable for purity analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for analyzing the purity of quinoline derivatives.[8] HPLC is excellent for quantification, while GC-MS is highly effective for identifying unknown by-products through their mass spectra.
Troubleshooting Guides
HPLC Analysis
Q: Why am I observing significant peak tailing for the this compound peak?
A: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC.[9] It is often caused by secondary interactions between the basic nitrogen atom of the quinoline and acidic residual silanol groups on the silica-based column packing.[10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) will protonate the this compound, which can reduce interactions with the stationary phase and improve peak shape.[9]
-
Solution 2: Use a Higher Concentration of Buffer: A sufficient buffer concentration (typically 10-25 mM) helps to maintain a constant ionization state of the analyte and mask the residual silanols on the column.[10]
-
Solution 3: Employ an End-Capped Column: Use a high-quality, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.[9]
Q: My this compound peak is eluting very early (poor retention) on a C18 column. What can I do?
A: Poor retention of polar compounds on reversed-phase columns can be challenging.
-
Solution 1: Decrease the Organic Solvent Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote greater retention.
-
Solution 2: Use a More Polar Stationary Phase: If reducing the organic content is not effective or feasible, consider a column with a more polar stationary phase, such as an embedded polar group (EPG) or a phenyl-hexyl column.[9]
Q: I am seeing unexpected "ghost" peaks in my chromatogram. What is their source?
A: Ghost peaks can arise from several sources.[11]
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.[11]
-
-
Cause 2: Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a robust needle wash protocol in your autosampler and flush the column with a strong solvent between runs.[11]
-
-
Cause 3: Sample Degradation: The analyte may be degrading in the sample vial or on the column.
-
Solution: Prepare samples fresh and consider using a cooled autosampler. Ensure the mobile phase pH is not causing degradation.
-
By-product Identification
Q: I have several unknown peaks in my chromatogram. How can I identify them?
A: A combination of chromatographic and spectroscopic techniques is the best approach.
-
Step 1: HPLC-MS/MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks will provide their molecular weights. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information.
-
Step 2: GC-MS Analysis: Since by-products may be volatile, GC-MS is an excellent tool for separation and identification. The fragmentation patterns in the electron ionization (EI) mass spectra can be compared against spectral libraries (e.g., NIST) for identification.
-
Step 3: Consider Likely Impurities: Based on the synthetic route (likely Skraup or Doebner-von Miller), predict the structures of potential by-products (unreacted starting materials, intermediates, isomers) and compare their expected molecular weights and fragmentation patterns with your experimental data.[6]
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-UV
This protocol provides a general starting point for the analysis of this compound. Optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a pH 3.0 phosphate buffer (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (or a wavelength determined by UV scan of a standard).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: By-product Identification by GC-MS
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software with a mass spectral library.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample if necessary.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
For other peaks, analyze their mass spectra and compare them with a spectral library (e.g., NIST) to identify potential by-products.
-
Data Presentation
Table 1: Typical HPLC-UV Parameters for Purity Analysis
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (60:40) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 245 nm |
| Injection Volume | 10 µL |
Table 2: Potential By-products and their Expected Molecular Weights
| Potential By-product | Structure | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₉NO | 159.19 |
| 2-Aminophenol | C₆H₇NO | 109.13 |
| Dihydro-3-methylquinolin-8-ol | C₁₀H₁₁NO | 161.20 |
| Isomeric Methylquinolin-8-ol | C₁₀H₉NO | 159.19 |
Visualizations
Caption: Experimental workflow for the purity analysis of synthesized this compound.
Caption: Logical workflow for the identification of unknown by-products.
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Doebner-Miller Reaction [drugfuture.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
A Comparative Guide to Copper Chelation: 3-Methylquinolin-8-ol vs. 8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the copper chelation efficiency of 3-Methylquinolin-8-ol and the well-established chelator, 8-hydroxyquinoline. This analysis is based on available experimental data for 8-hydroxyquinoline and its derivatives, offering insights into the potential impact of the 3-methyl substitution on copper binding affinity and efficacy.
Executive Summary
8-Hydroxyquinoline (8-HQ) is a potent chelating agent for a variety of metal ions, including copper(II). Its derivatives have been extensively studied for their therapeutic potential, which is often linked to their ability to modulate metal ion homeostasis. The introduction of a methyl group at the 3-position of the quinoline ring, yielding this compound, is anticipated to influence its chelating properties. While direct comparative quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes available information on 8-hydroxyquinoline and discusses the expected electronic and steric effects of the methyl group on copper chelation.
Quantitative Comparison of Copper (II) Chelation
The chelation of copper(II) by 8-hydroxyquinoline typically involves the formation of 1:1 and 1:2 (metal:ligand) complexes. The stability of these complexes is quantified by their formation constants (K) or, more conveniently, by their logarithmic values (log K). Higher log K values indicate greater stability of the complex.
| Compound | Log K₁ (1:1 Cu²⁺:Ligand) | Log K₂ (1:2 Cu²⁺:Ligand) | Reference Compound (log K) |
| 8-hydroxyquinoline | ~13-15 | ~11-13 | Ammonia (log K ≈ 13.1), EDTA (log K ≈ 18.8)[1][2] |
| This compound | Data not available | Data not available | - |
Note: The log K values for 8-hydroxyquinoline can vary depending on the experimental conditions (e.g., solvent, ionic strength, temperature). The provided range is indicative of values found in the literature.
Expected Influence of the 3-Methyl Group:
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for evaluating chelation efficiency. Two common methods employed for studying 8-hydroxyquinoline-copper complexes are potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the ligand and metal ion upon titration with a standard base. The protonation constants of the ligand and the stability constants of the metal complexes can be calculated from the titration curves.
Materials:
-
This compound or 8-hydroxyquinoline
-
Copper(II) salt solution (e.g., Cu(NO₃)₂) of known concentration
-
Standardized strong acid (e.g., HClO₄)
-
Standardized strong base (e.g., NaOH), carbonate-free
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Deionized water, boiled to remove CO₂
-
Calibrated pH meter and electrode
-
Thermostatted titration vessel
Procedure:
-
Prepare solutions of the ligand, metal salt, and acid of known concentrations.
-
Calibrate the pH meter with standard buffer solutions.
-
Perform a series of titrations at a constant temperature (e.g., 25 °C) and ionic strength:
-
Acid titration: Titrate a solution of the strong acid with the standard base.
-
Ligand titration: Titrate a solution of the ligand and strong acid with the standard base.
-
Metal-ligand titration: Titrate a solution containing the ligand, metal salt, and strong acid with the standard base.
-
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of base added for each titration.
-
Analyze the titration data using appropriate software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants (log K₁, log K₂) of the copper complexes.
Spectrophotometric Titration (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of the metal-ligand complex by monitoring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
Materials:
-
Stock solutions of this compound or 8-hydroxyquinoline and a copper(II) salt of the same molar concentration.
-
Buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions in volumetric flasks by mixing varying volumes of the stock solutions of the metal and ligand, such that the total volume and total molar concentration remain constant. The mole fraction of the ligand will range from 0 to 1.
-
Add buffer to each flask to maintain a constant pH.
-
Allow the solutions to equilibrate for a set amount of time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the copper-ligand complex. This wavelength is determined by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.
Mechanism of Action: Copper Ionophore Activity
8-Hydroxyquinoline and its derivatives are known to act as copper ionophores. Instead of simply chelating and removing copper from the biological system, they can form lipophilic complexes with copper, facilitating its transport across cell membranes and increasing the intracellular concentration of labile copper ions.[3][4] This increased intracellular copper can disrupt cellular homeostasis and induce oxidative stress through the generation of reactive oxygen species (ROS).[5][6]
Caption: Mechanism of 8-hydroxyquinoline as a copper ionophore.
Experimental Workflow for Chelation Efficiency Assessment
The following diagram illustrates a typical workflow for comparing the copper chelation efficiency of different ligands.
Caption: Workflow for assessing copper chelation efficiency.
Conclusion
8-hydroxyquinoline is a well-characterized copper chelator that can also function as a copper ionophore, leading to increased intracellular copper levels and subsequent oxidative stress. While direct experimental data for this compound is lacking, the electron-donating nature of the 3-methyl group suggests a potential for enhanced copper chelation efficiency compared to the parent compound. However, this hypothesis must be confirmed through rigorous experimental determination of the stability constants for its copper complexes using established methods such as potentiometric or spectrophotometric titrations. Researchers and drug development professionals are encouraged to perform these direct comparative studies to fully elucidate the potential of this compound as a copper chelating agent.
References
- 1. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of 2-Methyl vs. 3-Methyl-8-hydroxyquinoline Metal Complexes: A Quantitative and Mechanistic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the stability constants of metal complexes formed with 2-methyl- and 3-methyl-8-hydroxyquinoline. This report details the impact of methyl group positioning on chelation efficacy, supported by quantitative data, detailed experimental protocols, and a mechanistic visualization.
The positioning of a methyl group on the 8-hydroxyquinoline scaffold significantly influences the stability of its metal complexes. Substitution at the 2-position introduces considerable steric hindrance, which directly impacts the formation and stability of the resulting chelate. In contrast, a methyl group at the 3-position has a negligible steric effect on the chelating nitrogen atom, leading to complex stabilities that are comparable to the parent, unsubstituted 8-hydroxyquinoline.
Quantitative Comparison of Stability Constants
The stability of metal complexes is quantified by the stepwise formation constants (K) or the overall stability constant (β), typically expressed in logarithmic form (log K or log β). A higher value indicates a more stable complex. The following table summarizes the stability constants for divalent metal ion complexes of 2-methyl-8-hydroxyquinoline. Due to the limited availability of comprehensive data for 3-methyl-8-hydroxyquinoline, and the well-established principle that substitution at the 3-position does not sterically hinder chelation, the stability constants for the parent 8-hydroxyquinoline are provided as a close approximation for the 3-methyl derivative.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ (Overall Stability) |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| 3-Methyl-8-hydroxyquinoline (approximated by 8-Hydroxyquinoline) | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 |
Note: The stability constants for 3-Methyl-8-hydroxyquinoline are approximated using data for the parent 8-hydroxyquinoline due to the negligible steric influence of the 3-methyl group on the chelating center.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is commonly performed using potentiometric titration, a highly accurate and widely accepted method.
Potentiometric Titration (Bjerrum Method)
Objective: To determine the stepwise formation constants of metal complexes by measuring the change in hydrogen ion concentration upon complexation.
Materials:
-
2-methyl-8-hydroxyquinoline or 3-methyl-8-hydroxyquinoline
-
Metal salt (e.g., nitrate or perchlorate) of the desired metal ion (Cu²⁺, Ni²⁺, etc.)
-
Standardized solution of a strong acid (e.g., 0.1 M HClO₄)
-
Standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Solvent (e.g., 50% v/v aqueous dioxane)
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a solution of the ligand in the chosen solvent.
-
Prepare a solution of the metal salt in the same solvent.
-
Prepare a solution containing both the ligand and the metal salt in a specific molar ratio (e.g., 1:1, 1:2, or 1:5 metal-to-ligand).
-
Prepare a "blank" solution containing only the strong acid in the solvent.
-
-
Titration:
-
Three separate titrations are performed:
-
Titration of the strong acid (blank).
-
Titration of the strong acid and the ligand.
-
Titration of the strong acid, ligand, and metal salt.
-
-
All titrations are carried out at a constant temperature and ionic strength.
-
The titrant (standardized NaOH solution) is added in small increments, and the pH is recorded after each addition.
-
-
Data Analysis:
-
The titration curves (pH vs. volume of NaOH added) are plotted.
-
The average number of protons associated with the ligand (n̄ₐ) is calculated from the titration data of the ligand in the absence of the metal ion. This allows for the determination of the ligand's acid dissociation constants (pKa).
-
The average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) are calculated from the titration data of the metal-ligand solution.
-
A "formation curve" is constructed by plotting n̄ versus pL (-log[L]).
-
The stepwise stability constants (log K₁, log K₂, etc.) are determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁, and at n̄ = 1.5, pL = log K₂.
-
Mechanistic Visualization of Steric Hindrance
The difference in stability between the metal complexes of 2-methyl and 3-methyl-8-hydroxyquinoline can be attributed to the steric hindrance caused by the methyl group's proximity to the coordinating nitrogen atom in the 2-position. This steric clash weakens the metal-ligand bond.
Caption: Steric hindrance in 2-methyl vs. 3-methyl-8-hydroxyquinoline chelation.
Validating a Novel Spectrophotometric Method Using 3-Methylquinolin-8-ol Against Atomic Absorption Spectroscopy (AAS)
A Comparative Guide for Researchers and Drug Development Professionals
The quest for sensitive, accurate, and cost-effective analytical methods is a cornerstone of scientific research and pharmaceutical development. While Atomic Absorption Spectroscopy (AAS) is a well-established and robust technique for quantifying metal ions, spectrophotometric methods employing chromogenic reagents offer a simpler, more accessible alternative. This guide provides a comparative overview of a new analytical method utilizing a derivative of 8-hydroxyquinoline, 3-Methylquinolin-8-ol, against the standard AAS method for metal ion determination.
Due to a lack of extensive direct comparative studies on this compound, this guide leverages validation data from its parent compound, 8-hydroxyquinoline (oxine). The underlying principle of forming a colored metal-chelate complex is shared, providing a strong basis for comparison. The data presented here is primarily from studies on the determination of iron (III) and cadmium (II).
Quantitative Performance Comparison
The following tables summarize the key performance parameters of the spectrophotometric method using 8-hydroxyquinoline and the AAS method for the determination of metal ions.
Table 1: Performance Characteristics for Iron (III) Determination
| Parameter | Spectrophotometric Method (8-hydroxyquinoline) | Atomic Absorption Spectroscopy (AAS) |
| Linearity Range | 1 - 14 µg/mL[1][2][3] | Typically 0.1 - 20 µg/mL (Analyte dependent) |
| Recovery | 98.60 - 103.30%[1][2][3] | 95 - 105% (Method dependent) |
| Precision (CV%) | 1.209%[1][2][3] | < 5% |
| Wavelength (λmax) | 359 nm (for Fe-oxine complex)[1][2][3] | Analyte-specific (e.g., 248.3 nm for Fe) |
Table 2: Comparative Results for Metal Ion Determination in Real Samples
| Analyte | Sample Matrix | Spectrophotometric Method Result (ppm) | AAS Result (ppm) | Reference |
| Iron (III) | Tap Water | 0.480 (average) | 0.476 (average) | [1] |
| Cadmium (II) | Industrial Wastewater | In agreement with AAS | In agreement with Spectrophotometry | [4] |
Note: A study on cadmium determination using 8-hydroxyquinoline reported no significant difference in results compared to AAS at a 95% confidence level[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the outlined experimental protocols for the spectrophotometric determination of Iron (III) using 8-hydroxyquinoline.
1. Preparation of Reagents and Standard Solutions:
-
8-hydroxyquinoline (Oxine) Reagent (1% w/v): Dissolve 1.0 g of 8-hydroxyquinoline in 100 mL of chloroform. Store in a tightly sealed flask to prevent evaporation[1].
-
Iron (III) Stock Solution (1000 ppm): Dissolve 8.635 g of ferric ammonium sulfate in distilled water containing 3 mL of concentrated sulfuric acid and dilute to 1 liter in a standard flask[1][2].
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with dilute sulfuric acid (0.005 M) to achieve concentrations within the linear range (e.g., 1, 2, 4, 6, 8, 10, 12, 14 µg/mL)[1][2].
2. Sample Preparation:
-
For water samples, filtration may be necessary to remove particulate matter.
-
Depending on the sample matrix, acid digestion may be required to release metal ions into a soluble form.
3. Formation and Extraction of the Metal-Oxine Complex:
-
Place a known volume of the sample or standard solution into a separating funnel.
-
Add 10 mL of the 1% oxine-chloroform solution to the funnel.
-
Shake the mixture vigorously for 3-5 minutes to facilitate the complex formation and extraction into the organic phase[1].
-
Allow the layers to separate completely. The denser chloroform layer, containing the colored iron-oxine complex, will be at the bottom[1].
4. Spectrophotometric Measurement:
-
Drain the lower chloroform layer into a clean, dry cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is 359 nm for the iron-oxine complex, using a UV-Vis spectrophotometer[1][2]. Use chloroform as the blank.
5. Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.
-
Determine the concentration of Iron (III) in the sample by interpolating its absorbance value on the calibration curve.
Method Validation Workflow
The validation of a new analytical method against a standard method like AAS follows a structured workflow to ensure its suitability for the intended purpose.
Caption: Workflow for validating a new spectrophotometric method against AAS.
Conclusion
The spectrophotometric determination of metal ions using 8-hydroxyquinoline derivatives like this compound presents a viable alternative to AAS. The method demonstrates comparable accuracy and precision for certain applications, with the added benefits of lower instrumentation cost and operational simplicity[1][2]. While AAS remains the gold standard for trace metal analysis due to its high sensitivity and specificity, the spectrophotometric method is well-suited for routine analysis, quality control, and academic laboratories where the analyte concentrations are within its linear range. The validation data for 8-hydroxyquinoline strongly suggests that its 3-methyl derivative can be a reliable and efficient analytical reagent, warranting further specific validation studies.
References
A Comparative Guide to the Structure-Activity Relationship of Methyl-Substituted 8-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of methyl-substituted 8-hydroxyquinoline derivatives. The structure-activity relationship (SAR) is explored concerning their antimicrobial, anticancer, and neuroprotective effects, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate reproducibility and further investigation.
Introduction
8-Hydroxyquinoline (8HQ) is a versatile heterocyclic scaffold known for its wide range of biological activities, largely attributed to its metal-chelating properties.[1][2] Substitution on the 8HQ core, particularly with methyl groups, can significantly modulate its physicochemical properties and biological efficacy. This guide focuses on elucidating the structure-activity relationship of methyl-substituted 8-hydroxyquinolines to inform the rational design of novel therapeutic agents. The biological activities of these compounds are diverse, encompassing antimicrobial, anticancer, and neuroprotective effects.[3][4][5]
Comparative Biological Activity
The position of the methyl substituent on the 8-hydroxyquinoline ring plays a crucial role in determining the compound's biological activity. The following tables summarize the available quantitative data for antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial efficacy of methyl-substituted 8-hydroxyquinolines is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC) of Methyl-Substituted 8-Hydroxyquinoline Derivatives
| Compound | Substitution | Test Organism | MIC (µg/mL) | Reference |
| 2-Methyl-8-hydroxyquinoline | 2-CH₃ | Mycobacterium tuberculosis | >20 µM | [6] |
| 5-Methyl-8-hydroxyquinoline | 5-CH₃ | Mycobacterium tuberculosis | ~3.6 µM | [6] |
| 5-Chloro-7-methyl-8-hydroxyquinoline | 5-Cl, 7-CH₃ | Staphylococcus aureus | 6.25 | [7] |
| 5-Bromo-7-methyl-8-hydroxyquinoline | 5-Br, 7-CH₃ | Staphylococcus aureus | 12.5 | [7] |
Summary of Antimicrobial SAR:
-
Substitution at the 2-position with a methyl group appears to decrease the anti-tubercular activity compared to the unsubstituted 8-hydroxyquinoline.[6]
-
A methyl group at the 5-position seems to maintain or slightly enhance the anti-tubercular potency.[6]
-
In combination with a halogen at the 5-position, a methyl group at the 7-position can contribute to antibacterial activity against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Table 2: Anticancer Activity (IC₅₀) of Methyl-Substituted 8-Hydroxyquinoline Derivatives
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Methyl-8-hydroxyquinoline derivative (unspecified) | 2-CH₃ | K562 (Leukemia) | >100 | [8] |
| 8-Hydroxy-2-quinolinecarbaldehyde | 2-CHO | Hep3B (Hepatocellular carcinoma) | ~17 | [8] |
| 2-(2-methylphenyl)-8-hydroxyquinoline derivative | 2-(2-CH₃-Ph) | Eca109 (Esophageal) | ~7.46 | [9] |
| 2-(4-methylphenyl)-8-hydroxyquinoline derivative | 2-(4-CH₃-Ph) | Eca109 (Esophageal) | ~2.26 | [9] |
| 2-Styryl-8-hydroxyquinoline derivative (with Br on styryl) | 2-Styryl | Various | Low µM range | [10] |
Summary of Anticancer SAR:
-
A simple methyl substitution at the 2-position may not be sufficient to induce significant cytotoxicity.[8]
-
However, more complex substitutions at the 2-position, such as methylphenyl or styryl groups, can lead to potent anticancer activity.[9][10] The position of the methyl group on the phenyl ring also influences activity, with the 4-methylphenyl derivative being more active than the 2-methylphenyl derivative against Eca109 cells.[9]
-
The presence of a bromine atom on the styryl ring of 2-styryl-8-hydroxyquinoline derivatives enhances their cytotoxic effects.[10]
Neuroprotective Activity
While extensive quantitative data for methyl-substituted 8-hydroxyquinolines in neuroprotection is limited, the 8-hydroxyquinoline scaffold itself is known to possess neuroprotective properties, primarily through its antioxidant and metal-chelating activities.[5][11] Studies on various 8-hydroxyquinoline derivatives have shown their ability to protect neuronal cells, such as SH-SY5Y, from oxidative stress-induced cell death.[12][13] For instance, some derivatives have demonstrated the ability to ameliorate high glucose-induced toxicity in SH-SY5Y cells.[14] Further research is needed to specifically quantify the neuroprotective effects of methyl-substituted analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum adjusted to 0.5 McFarland standard
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast in the wells.
-
Inoculate each well (except the negative control) with 100 µL of the prepared inoculum.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound stock solution (e.g., in DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[16]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[3][16]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[16][17]
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined from the dose-response curve.
Mutagenicity Testing: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are histidine auxotrophs.
-
Minimal glucose agar plates.
-
Top agar.
-
S9 fraction (for metabolic activation).
-
Test compound.
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535).[2]
-
Negative control (vehicle).
Procedure:
-
Prepare a mixture containing the bacterial tester strain, the test compound at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation).[9]
-
After a short pre-incubation at 37°C, add molten top agar to the mixture and pour it onto a minimal glucose agar plate.[9]
-
Incubate the plates at 37°C for 48-72 hours.[1]
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[9]
Neuroprotective Activity: In Vitro Oxidative Stress Model
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
96-well plates.
-
Cell culture medium.
-
Oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)).[12]
-
Test compound.
-
MTT assay reagents.
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to attach.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).[12]
-
Induce oxidative stress by adding the oxidizing agent (e.g., H₂O₂ or 6-OHDA) to the wells (except for the control group) and incubate for 24 hours.[12]
-
Assess cell viability using the MTT assay as described previously.
-
The neuroprotective effect is determined by the percentage increase in cell viability in the compound-treated groups compared to the group treated with the oxidizing agent alone.
Visualizations
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of methyl-substituted 8-hydroxyquinolines.
SAR Overview
Antimicrobial Testing Workflow
Anticancer Activity Workflow
Mechanism of Action
Conclusion
The position of methyl substitution on the 8-hydroxyquinoline scaffold significantly influences its biological activity. While a comprehensive quantitative dataset for all possible methyl-substituted isomers is not yet available, the existing data suggests that methylation at the 5- and 7-positions can be favorable for antimicrobial activity, and more complex methyl-containing substituents at the 2-position can enhance anticancer potency. The neuroprotective potential of this class of compounds is promising, but further studies are required to elucidate the specific effects of methyl substitution. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the continued exploration and development of 8-hydroxyquinoline-based therapeutics.
References
- 1. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of 3-Methylquinolin-8-ol's Selectivity for Iron(III) over Aluminum(III)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the chelating agent 3-Methylquinolin-8-ol and its selectivity for ferric iron (Fe(III)) over aluminum(III) (Al(III)). A comprehensive review of existing literature reveals a lack of direct quantitative experimental data for the binding affinities of this compound with Fe(III) and Al(III). However, based on the well-established coordination chemistry of the parent compound, 8-hydroxyquinoline, and its derivatives, a strong theoretical preference for Fe(III) is anticipated. This guide outlines the theoretical basis for this selectivity, provides detailed experimental protocols for its quantitative determination, and offers the necessary tools for data presentation and visualization to aid researchers in this area.
Theoretical Basis for Selectivity
8-Hydroxyquinoline and its derivatives are versatile bidentate ligands that form stable complexes with a wide array of metal ions.[1] The selectivity of these ligands for different metal ions is governed by factors such as the ionic radius, charge density, and the electronic configuration of the metal ion, as well as the basicity of the ligand.
Fe(III) and Al(III) are both hard Lewis acids, readily coordinating with hard donor atoms like oxygen and nitrogen, which are present in the 8-hydroxyquinoline scaffold. Despite both being trivalent cations, there are key differences that influence their complexation behavior:
-
Ionic Radii: Fe(III) (high spin) has an ionic radius of 0.65 Å, while Al(III) has a smaller ionic radius of 0.54 Å.
-
Electronegativity: Fe(III) is more electronegative than Al(III), suggesting a greater covalent character in its bonds with ligands.
-
d-Orbital Effects: As a transition metal, Fe(III) has partially filled d-orbitals, which can participate in ligand field stabilization, leading to more stable complexes compared to the p-block element Al(III), which lacks d-electrons.
Generally, for ligands with oxygen and nitrogen donor atoms, the stability of complexes with trivalent metal ions follows the order Fe(III) > Al(III). This trend is supported by data from the IUPAC Stability Constant Database for various oxygen-based ligands, which consistently show higher stability constants for Fe(III) complexes over their Al(III) counterparts.[2] Therefore, it is hypothesized that this compound will exhibit a significant selectivity for Fe(III) over Al(III). The methyl group at the 3-position is not expected to significantly alter the inherent preference of the 8-hydroxyquinoline core for Fe(III).
Quantitative Data on Metal Ion Selectivity
As of the date of this publication, specific experimental data on the stability constants of this compound with Fe(III) and Al(III) are not available in the peer-reviewed literature. To guide future research, the following table outlines the necessary data for a comprehensive comparison.
| Parameter | Fe(III) Complex | Al(III) Complex | Selectivity (log KFe / log KAl) |
| Stepwise Stability Constants | |||
| log K₁ | Data Needed | Data Needed | Data Needed |
| log K₂ | Data Needed | Data Needed | Data Needed |
| log K₃ | Data Needed | Data Needed | Data Needed |
| Overall Stability Constant | |||
| log β₃ | Data Needed | Data Needed | Data Needed |
Table 1: Template for presenting stability constant data for this compound complexes with Fe(III) and Al(III).
Experimental Protocols
To determine the selectivity of this compound for Fe(III) over Al(III), the following experimental protocols are recommended.
Determination of Stability Constants by Potentiometric pH Titration
This method allows for the calculation of stepwise and overall stability constants by monitoring the pH changes of a solution containing the ligand and the metal ion upon titration with a standard base.
Materials:
-
This compound
-
Fe(ClO₄)₃·xH₂O or FeCl₃·6H₂O (high purity)
-
Al(ClO₄)₃·xH₂O or AlCl₃·6H₂O (high purity)
-
Standardized HClO₄ or HCl solution (e.g., 0.1 M)
-
Standardized NaOH or KOH solution (carbonate-free, e.g., 0.1 M)
-
Inert salt (e.g., NaClO₄ or KCl) to maintain constant ionic strength (e.g., 0.1 M)
-
High-purity deionized water, purged with nitrogen to remove CO₂
-
Calibrated pH meter and electrode
-
Thermostated titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane-water mixture) due to its low water solubility.
-
Prepare stock solutions of Fe(III) and Al(III) salts in water. The exact concentration should be determined by standard analytical methods (e.g., EDTA titration).
-
Prepare a solution of the inert salt at the desired concentration.
-
-
Titration:
-
In the thermostated vessel, place a known volume of a solution containing this compound, the acid, and the inert salt.
-
For the metal-ligand titration, add a known amount of the metal ion stock solution to the vessel to achieve the desired metal-to-ligand ratio (e.g., 1:3, 1:5).
-
Titrate the solution with the standardized base, recording the pH value after each addition. Allow the system to equilibrate before each reading.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
Use a suitable software package (e.g., HYPERQUAD, BEST) to analyze the titration curves. The software refines the stability constants (log K₁, log K₂, log K₃, and log β) by minimizing the difference between the experimental and calculated pH values based on the proposed chemical model (protonation of the ligand, hydrolysis of the metal ion, and complex formation).
-
Determination of Complex Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)
This method helps to determine the stoichiometry of the dominant complex in solution.
Materials:
-
This compound stock solution
-
Fe(III) and Al(III) stock solutions of the same molar concentration
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength can be determined by scanning the spectrum of a solution containing the metal and ligand.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a 1:3 metal-to-ligand complex, the maximum will be at a mole fraction of approximately 0.75.
Visualizations
The following diagrams illustrate the chemical structures, proposed coordination, and a general workflow for determining selectivity.
References
A Comparative Guide: 3-Methylquinolin-8-ol versus Dithizone for Lead Extraction
For researchers, scientists, and drug development professionals engaged in the critical task of lead analysis, the choice of an effective chelating agent for extraction is paramount. This guide provides a detailed comparison of two such agents: 3-Methylquinolin-8-ol and the more traditional Dithizone. While Dithizone has a long history of use, 8-hydroxyquinoline derivatives like this compound are emerging as potent alternatives. This comparison is based on available experimental data for Dithizone and analogous 8-hydroxyquinoline derivatives, providing a framework for selecting the appropriate reagent for specific analytical needs.
Performance Comparison
A summary of the key performance parameters for lead extraction using Dithizone and a representative 8-hydroxyquinoline derivative (5,7-dibromo-8-hydroxyquinoline, as a proxy for this compound) is presented below. It is important to note that direct comparative studies for this compound are limited, and the data for the 8-hydroxyquinoline derivative is based on a spectrophotometric determination method which involves the formation of a lead chelate, a process fundamental to extraction.
| Parameter | Dithizone | This compound (inferred from 5,7-dibromo-8-hydroxyquinoline) |
| Optimal pH for Extraction | 8.5 - 11.5[1] | Slightly acidic (e.g., 0.0006-0.0025 M HCl)[2][3] / 8.0 for solid phase extraction[4] |
| Solvent | Chloroform[1][5], Carbon Tetrachloride | Chloroform, and other common organic solvents are likely suitable. |
| Stoichiometry (Pb:Ligand) | 1:2[5] | 1:2[2][3] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not explicitly stated in provided abstracts | 6.16 x 10⁵[2][3] |
| Interferences | Bismuth, Stannous Tin, Thallium[1] | A large excess of over 60 cations and anions do not interfere[2][3] |
| Stability of Complex | The lead-dithizonate complex is stable. | The lead chelate is stable for over 24 hours[2][3] |
Experimental Protocols
Detailed methodologies for lead extraction are crucial for reproducible and accurate results. Below are representative protocols for both Dithizone and an 8-hydroxyquinoline derivative.
Lead Extraction using Dithizone
This protocol is a standard method for the colorimetric determination of lead.
Reagents:
-
Dithizone Solution: A 0.001% (w/v) solution of dithizone in chloroform.
-
Ammoniacal Citrate-Cyanide Solution: To mask interfering ions.
-
Standard Lead Solution: For calibration.
-
Chloroform
Procedure:
-
An acidified aqueous sample containing lead is placed in a separatory funnel.
-
The ammoniacal citrate-cyanide reducing solution is added to the sample and mixed.
-
The pH of the solution is adjusted to the optimal range of 8.5 to 11.5.[1]
-
A measured volume of the dithizone-chloroform solution is added to the separatory funnel.
-
The funnel is shaken vigorously for approximately 1 minute to facilitate the transfer of the lead-dithizonate complex into the organic phase.
-
The layers are allowed to separate. The chloroform layer, now colored red due to the lead-dithizonate complex, is collected.
-
The extraction may be repeated with fresh dithizone solution to ensure complete removal of lead.
-
The absorbance of the combined chloroform extracts is measured at approximately 510 nm to determine the lead concentration.
Lead Chelation using an 8-Hydroxyquinoline Derivative (for Spectrophotometric Determination)
This protocol is based on the formation of a colored lead chelate with 5,7-dibromo-8-hydroxyquinoline and can be adapted for an extraction-based method.
Reagents:
-
5,7-dibromo-8-hydroxyquinoline (DBHQ) Solution: A solution of DBHQ in a suitable solvent (e.g., 30% ethanol).
-
Hydrochloric Acid: To adjust the pH to a slightly acidic condition.
-
Standard Lead Solution: For calibration.
Procedure:
-
An aqueous sample containing lead is placed in a suitable reaction vessel.
-
The pH of the solution is adjusted to a slightly acidic condition using hydrochloric acid (0.0006-0.0025 M).[2][3]
-
The DBHQ solution is added to the sample.
-
The reaction is instantaneous, forming a stable greenish-yellow lead chelate.[2][3]
-
For extraction, an immiscible organic solvent like chloroform would be added, and the mixture shaken to transfer the chelate into the organic phase.
-
The absorbance of the chelate in the aqueous or organic phase is measured at its absorption maximum (around 390 nm for the DBHQ complex) to determine the lead concentration.[2][3]
Visualizing the Extraction Workflows
The following diagrams illustrate the generalized experimental workflows for lead extraction using Dithizone and an 8-hydroxyquinoline derivative.
Caption: Workflow for lead extraction using Dithizone.
Caption: Workflow for lead chelation and potential extraction using an 8-hydroxyquinoline derivative.
Chemical Relationship and Mechanism
Both Dithizone and 8-hydroxyquinoline derivatives are chelating agents that form stable complexes with lead ions, enabling their separation from an aqueous matrix.
Caption: Chelation and extraction mechanism.
References
A Comparative Guide: Cross-validation of 3-Methylquinolin-8-ol Fluorescence Sensing with ICP-MS for Metal Ion Detection
In the landscape of trace metal analysis, researchers are often faced with a choice between rapid, selective sensing methods and highly sensitive, quantitative techniques. This guide provides a detailed comparison between the use of 3-Methylquinolin-8-ol as a fluorescent sensor for metal ions and the established analytical method of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This comparison is intended for researchers, scientists, and drug development professionals who require accurate and reliable metal ion quantification.
Performance Comparison
The following table summarizes the key performance metrics for this compound fluorescence sensing and ICP-MS for the detection of a model metal ion, such as zinc (Zn²⁺). It is important to note that the performance of this compound is representative of 8-hydroxyquinoline derivatives and can vary based on the specific analyte and experimental conditions.
| Parameter | This compound Fluorescence Sensing | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | 10⁻⁷ M to 10⁻⁸ M[1] | 0.014 to 2 µg/L (approximately 2 x 10⁻¹⁰ to 3 x 10⁻⁸ M)[2][3] |
| Limit of Quantification (LOQ) | Typically in the micromolar (µM) range | Typically in the sub-µg/L to µg/L range |
| Linear Range | Narrower, typically 1-2 orders of magnitude[4] | Broader, often spanning 6-8 orders of magnitude[5] |
| Selectivity | High for specific metal ions, but can have cross-reactivity with ions of similar charge and size[1] | High, based on mass-to-charge ratio, but can be subject to isobaric and polyatomic interferences |
| Analysis Time | Rapid (minutes) | Longer (minutes to hours, including sample preparation) |
| Cost | Low to moderate (instrumentation is less expensive) | High (instrumentation is expensive to purchase and maintain) |
| Matrix Effects | Susceptible to interference from complex sample matrices | Can be affected by high total dissolved solids, but correctable with internal standards and dilution[6] |
Experimental Protocols
Detailed methodologies for both techniques are crucial for reproducible and accurate results. Below are representative protocols for the detection of a target metal ion (e.g., Zn²⁺) in an aqueous sample.
This compound Fluorescence Sensing Protocol
This protocol is based on the general procedure for using 8-hydroxyquinoline derivatives as fluorescent probes.
1. Reagent Preparation:
-
Probe Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Buffer Solution: Prepare an appropriate aqueous buffer solution (e.g., HEPES or Tris-HCl) at the desired pH for optimal complex formation.
-
Metal Ion Standard Solutions: Prepare a series of standard solutions of the target metal ion (e.g., from a certified ZnCl₂ salt) in the same buffer.
2. Fluorescence Measurement:
-
In a quartz cuvette, add the buffer solution and the probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 10 µM).
-
Record the baseline fluorescence spectrum of the probe solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Incrementally add known concentrations of the metal ion standard solution to the cuvette.
-
After each addition, allow for a short incubation period (e.g., 2-5 minutes) to ensure complete complex formation, and then record the fluorescence emission spectrum.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol
This protocol outlines a standard procedure for trace metal analysis in aqueous samples.
1. Sample Preparation:
-
Acidification: Acidify all aqueous samples and standards to a final concentration of 1-2% with high-purity nitric acid to stabilize the metal ions and prevent adsorption to container walls.
-
Digestion (for complex matrices): For samples with high organic content, a digestion step using strong acids (e.g., nitric acid, hydrochloric acid) and heat may be necessary to break down the matrix.
-
Dilution: Dilute the samples with deionized water to ensure the total dissolved solids are below the instrument's tolerance (typically <0.2%) and the analyte concentration falls within the linear range of the calibration curve.
-
Internal Standard Addition: Add an internal standard (a non-target element with similar ionization properties) to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
2. ICP-MS Analysis:
-
Instrument Calibration: Prepare a series of calibration standards of the target metal ion with known concentrations, bracketing the expected sample concentrations.
-
Instrument Tuning: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to maximize sensitivity and minimize interferences.
-
Sample Introduction: Introduce the prepared samples, standards, and blanks into the ICP-MS using a nebulizer and spray chamber, which converts the liquid into a fine aerosol.
-
Data Acquisition: The instrument measures the ion intensity at the specific mass-to-charge ratio of the target metal ion.
3. Data Analysis:
-
Generate a calibration curve by plotting the measured intensity ratios (analyte to internal standard) against the known concentrations of the calibration standards.
-
Determine the concentration of the metal ion in the unknown samples from the calibration curve.
Visualizations
Signaling Pathway of this compound
The fluorescence sensing mechanism of 8-hydroxyquinoline and its derivatives is often based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, an intramolecular hydrogen bond facilitates a non-radiative decay pathway, resulting in weak fluorescence. Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant enhancement of fluorescence.
Caption: Signaling pathway of this compound upon metal ion binding.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for metal ion detection using this compound fluorescence sensing versus ICP-MS.
Caption: Comparative experimental workflows for fluorescence sensing and ICP-MS.
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Determination of Trace Amounts of Zinc in Water Samples by Flow Injection Isotope Dilution Inductively Coupled Plasma Mass Spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Elemental Concentrations and Risk Assessment of Prepared Livestock and Poultry Meat Dishes Sold in Zhejiang Province [mdpi.com]
- 6. The AAS, ICP-MS and electrochemical determinations of zinc in selected pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the antimicrobial efficacy of halogenated vs methylated 8-hydroxyquinolines
A deep dive into the antimicrobial potency of 8-hydroxyquinoline derivatives reveals that strategic halogenation significantly enhances their efficacy, often outperforming their methylated counterparts. While both classes of compounds demonstrate broad-spectrum antimicrobial activity, the addition of halogen atoms to the 8-hydroxyquinoline core structure is a key determinant in boosting their inhibitory effects against a range of pathogenic bacteria and fungi.
The core mechanism of antimicrobial action for 8-hydroxyquinoline and its derivatives is widely attributed to their ability to chelate metal ions, which are essential for various microbial enzymatic functions. This disruption of metal homeostasis within the microbial cell is a primary driver of their therapeutic effect. However, substitutions on the quinoline ring, such as the addition of halogens or methyl groups, can significantly modulate this activity.
A notable example that highlights the potent synergy of both halogenation and methylation is 5,7-dichloro-8-hydroxy-2-methylquinoline. This compound has demonstrated significant inhibitory potential against several medically important bacteria. The presence of both chloro and methyl groups on the 8-hydroxyquinoline scaffold contributes to its robust antimicrobial profile.
Quantitative Comparison of Antimicrobial Activity
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of a halogenated and methylated 8-hydroxyquinoline derivative against various microorganisms. A lower MIC value indicates greater antimicrobial efficacy.
| Compound | Microorganism | MIC (µM) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1[1] |
| Mycobacterium smegmatis | 1.56[1] | |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 2.2[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.1[1] |
Structure-Activity Relationship
The antimicrobial efficacy of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Generally, substitutions at the 2-position of the 8-hydroxyquinoline ring, which can include a methyl group, have been observed to sometimes result in weaker inhibitory potency compared to substitutions at other positions.[2] Conversely, halogenation at positions 5 and 7 is a well-established strategy for enhancing antimicrobial activity. This suggests that while methylation at the 2-position in a di-halogenated compound can still yield a highly active molecule, the halogen atoms likely play a more dominant role in its enhanced efficacy.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial efficacy of chemical compounds. The data presented in this guide is based on the standardized broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guideline)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][4]
1. Preparation of Materials:
- Microbial Culture: A pure, overnight culture of the test microorganism grown in a suitable broth medium.
- Antimicrobial Agent: A stock solution of the 8-hydroxyquinoline derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
- Broth Medium: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is used for fungi.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- The microbial culture is diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed in the broth medium directly in the 96-well plate to obtain a range of concentrations.
4. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
- Control wells are included: a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
- The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).
5. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 8-hydroxyquinolines involves the chelation of essential metal ions, leading to the disruption of critical cellular processes.[5] However, the specific impact of halogenation versus methylation on this mechanism and downstream signaling pathways is an area of ongoing research. One proposed mechanism is that these compounds, particularly when complexed with iron, can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Below is a conceptual workflow illustrating the experimental process for evaluating the antimicrobial efficacy of these compounds.
Experimental workflow for MIC determination.
The following diagram illustrates the proposed general mechanism of action for 8-hydroxyquinoline derivatives.
Proposed mechanism of action for 8-hydroxyquinolines.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of 3-Methylquinolin-8-ol and EDTA for Metal Ion Sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal ion sequestration capabilities of 3-Methylquinolin-8-ol and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). The following sections detail the mechanisms of action, present available quantitative data on their chelation efficiency, and provide standardized experimental protocols for their direct comparison.
Introduction
Effective metal ion sequestration is a critical process in various scientific disciplines, including medicine, environmental science, and industrial processes. In drug development, the ability to control metal ion concentrations is vital for preventing metal-catalyzed degradation of active pharmaceutical ingredients and for treating heavy metal toxicity.[1][2] EDTA is a widely utilized chelating agent due to its ability to form stable complexes with a broad range of metal ions.[1][2] 8-Hydroxyquinoline and its derivatives, including this compound, have also demonstrated significant metal chelating properties, making them promising alternatives for various applications.[2][3][4][5] This guide aims to provide a direct comparison of this compound and EDTA to aid researchers in selecting the appropriate chelator for their specific needs.
Mechanism of Action
EDTA: Ethylenediaminetetraacetic acid is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion. Its structure, containing two amino groups and four carboxyl groups, allows it to effectively "wrap around" a metal ion, forming a very stable, water-soluble complex.[1] This sequestration prevents the metal ion from participating in other chemical reactions. The general chelation reaction can be visualized as a multi-step equilibrium process.
This compound: As a derivative of 8-hydroxyquinoline, this compound acts as a bidentate ligand. It chelates metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring.[2][5] While it forms less intricate complexes compared to EDTA, its smaller size and different lipophilicity may offer advantages in specific biological or chemical environments.
Quantitative Comparison of Chelation Performance
A direct comparison of the sequestration efficiency of this compound and EDTA can be made by examining their stability constants (log K) with various metal ions. A higher stability constant indicates a stronger and more stable complex.
| Metal Ion | EDTA (log K₁) | 2-Methyl-8-hydroxyquinoline (log K₁) | 2-Methyl-8-hydroxyquinoline (log K₂) |
| Cu²⁺ | 18.8 | 12.39 | 11.28 |
| Ni²⁺ | 18.6 | 9.85 | 8.85 |
| Co²⁺ | 16.3 | 9.95 | 8.85 |
| Zn²⁺ | 16.5 | 10.34 | 9.35 |
| Fe²⁺ | 14.3 | ~7.5 | ~6.5 |
| Mn²⁺ | 14.0 | 7.85 | 6.85 |
Note: The data for 2-Methyl-8-hydroxyquinoline is presented as a proxy for this compound. K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.
From the table, it is evident that EDTA generally forms significantly more stable complexes with the tested divalent metal ions, as indicated by its substantially higher log K₁ values.
Experimental Protocols
To directly compare the metal ion sequestration capabilities of this compound and EDTA in a laboratory setting, the following experimental protocols can be employed.
Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
This method allows for the determination of the binding ratio between the chelator and the metal ion.
Protocol:
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of the metal salt (e.g., CuSO₄) and the chelating agent (this compound or EDTA) of the same molar concentration in a suitable buffer solution.
-
Preparation of the Job's Plot Series: In a series of test tubes or a 96-well plate, mix the metal and ligand solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume and total moles of reactants constant.
-
Spectrophotometric Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be predetermined by scanning the spectrum of a solution containing the complex.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
Caption: Workflow for Determining Metal-Ligand Stoichiometry using Job's Method.
Determination of Stability Constants by Potentiometric Titration
This method provides a quantitative measure of the stability of the metal-ligand complex.
Protocol:
-
Solution Preparation: Prepare solutions of the ligand (this compound or EDTA), the metal salt, and a standardized strong acid (e.g., HCl) and a standardized strong base (e.g., NaOH). Maintain a constant ionic strength using an inert salt like KNO₃.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of a solution containing the ligand and the metal ion in a beaker with a magnetic stirrer.
-
Titration Procedure: Titrate the solution with the standardized base, recording the pH after each addition of titrant. Perform three sets of titrations: (a) acid alone, (b) acid + ligand, and (c) acid + ligand + metal ion.
-
Data Analysis: Plot the pH versus the volume of base added for each titration. From the titration curves, calculate the proton-ligand and metal-ligand formation constants using established calculation methods (e.g., the Bjerrum method).
Caption: Workflow for Determining Stability Constants via Potentiometric Titration.
Logical Relationship of Chelation Evaluation
The overall process for evaluating and comparing the metal ion sequestration of these two compounds follows a logical progression from understanding their fundamental binding properties to quantifying their chelation strength.
Caption: Logical Flow for the Comparative Evaluation of Chelating Agents.
Conclusion
Based on the available data, EDTA demonstrates superior metal ion sequestration for a range of divalent metal ions compared to 8-hydroxyquinoline derivatives, as evidenced by its significantly higher stability constants. This suggests that for applications requiring strong, broad-spectrum metal chelation, EDTA remains the preferred choice.
However, the unique chemical properties of this compound, such as its potential for greater lipophilicity, may offer advantages in specific applications where membrane permeability or solubility in non-aqueous environments is a factor. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies to determine the most suitable chelating agent for their specific research and development needs. It is recommended that the stability constants for this compound be experimentally determined to provide a more direct and accurate comparison with EDTA.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scirp.org [scirp.org]
Benchmarking the Neuroprotective Effects of 3-Methylquinolin-8-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the promising scaffolds, quinoline derivatives, particularly 3-Methylquinolin-8-ol and its analogues, have garnered significant interest. This guide provides a comprehensive comparison of the neuroprotective performance of this compound derivatives against other established and emerging neuroprotective agents, supported by experimental data.
Multi-Targeting Neuroprotective Profile of Quinoline Derivatives
Quinoline derivatives, including the this compound series, exhibit a multi-faceted approach to neuroprotection. Their mechanisms of action are often attributed to a combination of:
-
Antioxidant Activity: Many quinoline derivatives are potent scavengers of reactive oxygen species (ROS), mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][2]
-
Enzyme Inhibition: Certain derivatives have been designed to inhibit enzymes implicated in the pathology of neurological disorders, such as cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B).[1]
-
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. By sequestering dysregulated metal ions like copper, these compounds can prevent the formation of toxic oligomers of amyloid-beta (Aβ).
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head comparative studies on a wide range of this compound derivatives are still emerging, we can extrapolate and compare their potential efficacy based on studies of structurally related 8-hydroxyquinoline compounds against established neuroprotective agents like Donepezil and Edaravone.
Table 1: Comparative Inhibitory Activity (IC50) of 8-Hydroxyquinoline Derivatives and Reference Compounds
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| 8-Hydroxyquinoline-Donepezil Hybrids | |||
| DPH6 | Acetylcholinesterase (AChE) | 1.8 ± 0.1 µM | [3] |
| Butyrylcholinesterase (BuChE) | 1.6 ± 0.25 µM | [3] | |
| Monoamine Oxidase A (MAO-A) | 6.2 ± 0.7 µM | [3] | |
| Monoamine Oxidase B (MAO-B) | 10.2 ± 0.9 µM | [3] | |
| Quinolylnitrones (QN) | |||
| QN 19 | Butyrylcholinesterase (hBChE) | 1.06 ± 0.31 nM | [3] |
| Monoamine Oxidase B (hMAO-B) | 4.46 ± 0.18 µM | [3] | |
| Reference Compounds | |||
| Donepezil | Acetylcholinesterase (AChE) | IC50 values in the nM range are widely reported | [4] |
| Edaravone | (Free Radical Scavenger) | Not applicable (Mechanism is not enzyme inhibition) | [5] |
Note: This table presents data for structurally related 8-hydroxyquinoline derivatives to provide a benchmark. Specific IC50 values for a broad range of this compound derivatives are not yet available in a comparative format.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of neuroprotective studies. Below are protocols for key in vitro assays.
In Vitro Model of Neurotoxicity: 6-Hydroxydopamine (6-OHDA) Induced Damage in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases due to its neuronal characteristics.[1] Neurotoxicity can be induced using agents like 6-hydroxydopamine (6-OHDA) to mimic the oxidative stress observed in Parkinson's disease.
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well or 6-well plates depending on the assay.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Introduce the neurotoxic insult by adding 6-OHDA (e.g., 100 µM) and incubate for 24 hours.[3]
Assessment of Neuroprotection
1. Cell Viability Assay (MTT Assay):
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the 24-hour incubation with the test compound and 6-OHDA, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals that have formed.
-
Measure the absorbance at approximately 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage relative to the untreated control cells.
2. Apoptosis Assay (Flow Cytometry):
This method quantifies the extent of apoptosis (programmed cell death) induced by the neurotoxin and the protective effect of the test compound.
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Stain the cells with fluorescent markers for apoptosis (e.g., Annexin V and Propidium Iodide).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, apoptotic, and necrotic cells.
3. Oxidative Stress Assessment:
The antioxidant potential of the derivatives can be assessed by measuring markers of oxidative stress.
-
Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to quantify intracellular ROS levels.
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation.
-
Antioxidant Enzyme Activity: Measure the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Signaling Pathways in Neuroprotection
The neuroprotective effects of quinoline derivatives are mediated through the modulation of various intracellular signaling pathways. While the specific pathways activated by this compound derivatives are still under active investigation, related compounds are known to influence pathways that regulate oxidative stress, inflammation, and apoptosis.
Caption: Proposed neuroprotective signaling pathways of this compound derivatives.
The diagram above illustrates a potential model for the neuroprotective action of this compound derivatives. By activating endogenous antioxidant, anti-inflammatory, and anti-apoptotic pathways, these compounds can counteract the detrimental effects of cellular stressors, ultimately promoting neuronal survival.
Experimental Workflow
The systematic evaluation of the neuroprotective effects of novel compounds follows a well-defined workflow, from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for benchmarking neuroprotective compounds.
This streamlined workflow ensures a rigorous and efficient evaluation of candidate neuroprotective agents, from initial synthesis to preclinical validation.
Conclusion
This compound derivatives represent a promising class of multi-target neuroprotective agents. Their ability to combat oxidative stress, inhibit key enzymes in neurodegeneration, and chelate metal ions positions them as strong candidates for further investigation. While more direct comparative studies are needed to fully elucidate their efficacy relative to existing therapies, the available data on related quinoline compounds suggests significant potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective treatments for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-vitro cytotoxicity comparison of 3-Methylquinolin-8-ol and Clioquinol
A Comparative Guide for Researchers
In the landscape of oncological research, the quest for novel cytotoxic agents is relentless. Among the myriad of compounds under investigation, quinoline derivatives have emerged as a promising class due to their diverse biological activities. This guide provides a comparative analysis of the in-vitro cytotoxicity of two such compounds: 3-Methylquinolin-8-ol and the well-studied antibiotic, Clioquinol. While extensive data is available for Clioquinol, this guide also offers insights into the potential cytotoxic profile of this compound based on structure-activity relationships of related compounds, addressing a notable gap in directly comparative literature.
Quantitative Cytotoxicity Data
A summary of the cytotoxic activity of Clioquinol against various human cancer cell lines is presented below. The IC50 values, representing the concentration of the drug required to inhibit the growth of 50% of the cell population, are provided in the low micromolar range, indicating significant cytotoxic potential.[1][2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 3.5 | [3] |
| A2780 | Ovarian Carcinoma | 4.2 | [3] |
| Jurkat | T-cell Leukemia | 4.5 | [3] |
| HL-60 | Promyelocytic Leukemia | 5.1 | [3] |
| PC-3 | Prostate Carcinoma | 5.8 | [3] |
| DU145 | Prostate Carcinoma | 6.2 | [3] |
| U266 | Multiple Myeloma | 7.5 | [3] |
| HeLa | Cervical Carcinoma | 8.1 | [3] |
Note: No direct experimental data on the in-vitro cytotoxicity of this compound is currently available in the peer-reviewed literature.
Comparative Analysis
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)
Clioquinol, a halogenated 8-hydroxyquinoline, has demonstrated robust anticancer activity in numerous in-vitro studies.[1][2] Its cytotoxic effects are attributed to a multi-faceted mechanism of action.
-
Metal Ionophore Activity: Clioquinol can act as an ionophore, transporting metal ions like zinc and copper across cellular membranes.[1] This disruption of metal homeostasis can lead to increased intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.[1]
-
Proteasome Inhibition: Some studies suggest that Clioquinol can inhibit the activity of the proteasome, a key cellular machinery for protein degradation.[4] Inhibition of the proteasome leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and apoptosis.
-
Histone Deacetylase (HDAC) Inhibition: Clioquinol has also been shown to inhibit the activity of histone deacetylases.[4][5] This leads to the hyperacetylation of histones and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis.[4][5]
-
Induction of Apoptosis: Biochemical analyses have confirmed that Clioquinol induces apoptosis in cancer cells through caspase-dependent pathways.[1][2]
This compound
In the absence of direct experimental data, the cytotoxic potential of this compound can be inferred from the structure-activity relationships of 8-hydroxyquinoline derivatives. The core 8-hydroxyquinoline scaffold is a known chelating agent, a property often associated with cytotoxicity.[6][7]
The introduction of a methyl group at the C3 position of the quinoline ring may influence its biological activity in several ways:
-
Lipophilicity: The methyl group is likely to increase the lipophilicity of the molecule compared to the parent 8-hydroxyquinoline. This could enhance its ability to cross cell membranes and potentially increase its intracellular concentration, which might lead to greater cytotoxicity.
-
Electronic Effects: The electron-donating nature of the methyl group could modulate the metal-chelating properties of the 8-hydroxyquinoline core, which in turn could affect its biological activity.
-
Steric Hindrance: The position of the methyl group at C3 is less likely to cause significant steric hindrance to the metal-chelating site at N1 and O8, suggesting that its ability to bind metal ions might be retained.
Based on these considerations, it is plausible that this compound possesses cytotoxic properties. However, without experimental validation, its potency and specific mechanisms of action relative to Clioquinol remain speculative. The halogen substituents at the C5 and C7 positions of Clioquinol are known to significantly contribute to its cytotoxic activity, suggesting that this compound might exhibit a different, and potentially less potent, cytotoxic profile.[8]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (this compound and Clioquinol) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by active caspase-3. The cleavage releases the chromophore p-nitroanilide (pNA), which can be measured colorimetrically.
Procedure:
-
Cell Lysis: After treatment with the test compounds, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the caspase activity.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (DEVD-pNA) in a reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.
-
Absorbance Measurement: Measure the absorbance of the released pNA using a microplate reader at a wavelength of 405 nm.
-
Data Analysis: Calculate the caspase-3 activity, often expressed as fold-change relative to the untreated control.
Visualizations
Caption: Experimental workflow for comparing in-vitro cytotoxicity.
Caption: Generalized apoptotic signaling pathway for quinoline derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiparasitic Clioquinol Induces Apoptosis in Leukemia and Myeloma Cells by Inhibiting Histone Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelation Properties of 3-Methylquinolin-8-ol and 8-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective metal chelators is a cornerstone of medicinal chemistry and analytical science. The quinoline scaffold, particularly with a chelating moiety at the 8-position, has proven to be a versatile framework for developing such agents. This guide provides an objective comparison of the chelation properties of two key classes of quinoline-based chelators: 3-Methylquinolin-8-ol and 8-aminoquinoline derivatives. This analysis is supported by available experimental data on their metal binding affinities and detailed experimental protocols for their evaluation.
Introduction to the Chelators
This compound is a derivative of the well-known chelating agent 8-hydroxyquinoline (oxine). The introduction of a methyl group at the 3-position on the pyridyl ring can influence its electronic properties, lipophilicity, and steric hindrance, thereby modulating its chelation behavior and biological activity.[1] 8-hydroxyquinoline and its derivatives are known to form stable complexes with a wide range of metal ions.[2] The primary chelation site is the bidentate coordination between the deprotonated hydroxyl oxygen and the quinoline ring nitrogen.[3]
8-Aminoquinoline derivatives are another important class of chelators, with the amino group at the 8-position serving as a key coordination site along with the quinoline nitrogen.[4] These compounds have a rich history in medicinal chemistry, with derivatives like primaquine and tafenoquine being established antimalarial drugs.[5] Their ability to chelate metal ions is often linked to their therapeutic effects. 8-aminoquinolines are particularly noted for their high affinity and selectivity for copper(II) ions.[6]
Quantitative Comparison of Chelation Properties
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K) or formation constant (log β). A higher value indicates a more stable complex. The following table summarizes available stability constants for derivatives of 8-hydroxyquinoline and 8-aminoquinoline with various divalent metal ions. It is important to note that these values are indicative and can vary with experimental conditions such as temperature, ionic strength, and solvent.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Experimental Conditions | Reference |
| 8-Hydroxyquinoline | Cu²⁺ | 12.16 | 11.25 | 23.41 | 0.1 M NaClO₄, 25 °C | [4] |
| Zn²⁺ | 8.63 | 7.91 | 16.54 | 0.1 M NaClO₄, 25 °C | [4] | |
| Fe²⁺ | 7.5 | 6.5 | 14.0 | 0.1 M NaClO₄, 25 °C | [4] | |
| Ni²⁺ | 9.83 | 8.52 | 18.35 | 0.1 M NaClO₄, 25 °C | [4] | |
| Co²⁺ | 9.05 | 7.45 | 16.50 | 0.1 M NaClO₄, 25 °C | [4] | |
| 8-Aminoquinoline | Cu²⁺ | ~5.3 | ~4.5 | ~9.8 | Aqueous, 25 °C | [4] |
| Bis(8-aminoquinoline) derivative | Cu²⁺ | - | - | 16-17 (log K_app) | Physiological pH | [6] |
| 5-Nitro-8-hydroxyquinoline-Proline | Fe³⁺ | - | - | 34.1 (log β₁₃₀) | 0.1 M KCl, 25 °C | [7] |
| Cu²⁺ | - | - | 20.3 (log β₁₂₀) | 0.1 M KCl, 25 °C | [7] | |
| Zn²⁺ | - | - | 16.1 (log β₁₂₀) | 0.1 M KCl, 25 °C | [7] |
Note: Data for simple 8-aminoquinoline is less consistently reported than for its more complex derivatives or for 8-hydroxyquinoline. The stability of complexes with 8-aminoquinoline is generally lower than with 8-hydroxyquinoline, but derivatization, such as creating bis-quinolines, can significantly enhance stability.[8]
Structural and Mechanistic Comparison
The fundamental difference in the chelating atom—oxygen in this compound versus nitrogen in 8-aminoquinoline derivatives—drives the differences in their coordination chemistry.
-
This compound: The hydroxyl group provides a hard donor oxygen atom, which, according to Hard and Soft Acids and Bases (HSAB) theory, generally forms more stable complexes with hard metal ions like Fe³⁺ and borderline ions like Cu²⁺ and Zn²⁺. The methyl group at the 3-position is an electron-donating group, which can increase the electron density on the pyridyl ring, potentially enhancing the basicity of the quinoline nitrogen and thus the stability of the metal complex.[1]
-
8-Aminoquinoline Derivatives: The amino group offers a borderline donor nitrogen atom. While it can chelate a variety of transition metals, it shows a particular preference for borderline and soft metal ions. This is evident in the high affinity of many 8-aminoquinoline derivatives for Cu²⁺.[6] However, simple 8-aminoquinoline forms less stable complexes compared to 8-hydroxyquinoline, which may be attributed to the lower basicity of the amino group compared to the phenolate oxygen.[8] The development of tetradentate bis(8-aminoquinoline) ligands has been a successful strategy to significantly increase the stability of the resulting metal complexes.[6]
Experimental Protocols
Accurate determination of stability constants is crucial for comparing chelating agents. The following are generalized protocols for two common methods.
Potentiometric Titration (Calvin-Bjerrum Method)
This method involves monitoring the pH of a solution containing the ligand and metal ion as a standard base is added. The data allows for the calculation of the average number of ligands bound to a metal ion (n̄) and the free ligand concentration ([L]), which are then used to determine the stability constants.
Materials:
-
High-precision pH meter with a combination glass electrode
-
Thermostatted titration vessel
-
Microburette
-
Stock solution of the ligand (e.g., 0.01 M in a suitable solvent like 70% ethanol/water)
-
Standardized metal salt solution (e.g., 0.01 M metal perchlorate)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Standard strong acid (e.g., 0.1 M HClO₄)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M NaClO₄)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Prepare Titration Sets: Prepare the following solutions in the titration vessel, maintaining a constant total volume and ionic strength:
-
Set 1 (Acid): A known volume of strong acid and inert salt.
-
Set 2 (Ligand): The same as Set 1, plus a known volume of the ligand stock solution.
-
Set 3 (Complex): The same as Set 2, plus a known volume of the metal salt stock solution.
-
-
Titration: Titrate each set with the standardized strong base, recording the pH after each addition.
-
Data Analysis:
-
Plot pH versus the volume of base added for all three sets.
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) for the chelator.
-
Using the Irving-Rossotti method, calculate n̄ (average ligand number) and pL (-log[L]) at various points along the titration curve for Set 3.
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve (e.g., at n̄ = 0.5, pL = log K₁).
-
UV-Vis Spectrophotometry
This technique is used to determine the stoichiometry of the metal-ligand complex and its stability constant by observing changes in the absorbance spectrum upon complex formation.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Stock solution of the ligand
-
Stock solution of the metal salt
-
Buffer solution to maintain constant pH
Procedure (Job's Method of Continuous Variation for Stoichiometry):
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Correct the absorbance for the contribution of the free ligand and metal ion.
-
Plot the corrected absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio).
Procedure (Mole Ratio Method for Stability Constant):
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions; the intersection point gives the stoichiometry.
-
The stability constant can be calculated from the absorbance data using equations like the Benesi-Hildebrand equation, particularly for 1:1 complexes.
Visualizing Chelation and Experimental Workflow
DOT language scripts for Graphviz are provided below to illustrate the chemical structures, the chelation process, and a typical experimental workflow.
Caption: Chemical structures of the core chelating agents.
Caption: General bidentate chelation process.
Caption: Workflow for determining chelation properties.
Conclusion
Both this compound and 8-aminoquinoline derivatives are effective bidentate chelators, but they exhibit distinct preferences and stabilities in their metal complexes.
-
This compound , as a derivative of 8-hydroxyquinoline, is expected to be a robust chelator for a variety of divalent and trivalent metal ions, with the 3-methyl group potentially enhancing complex stability through electronic effects.
-
8-Aminoquinoline derivatives show a pronounced selectivity for Cu(II). While the parent compound forms complexes of moderate stability, derivatization into multidentate ligands dramatically enhances their binding affinity, making them highly suitable for applications where strong and selective copper chelation is required.
The choice between these two classes of chelators will ultimately depend on the specific application, including the target metal ion, the required complex stability, and the desired physicochemical properties of the final complex. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel chelating agents based on these versatile quinoline scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methylquinolin-8-ol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 3-Methylquinolin-8-ol is paramount for any laboratory. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols for hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.
Phase 1: Waste Segregation and Collection
Proper segregation is the first critical step to ensure safe disposal.[5][6][7]
| Waste Type | Collection Procedure | Container Type |
| Solid this compound Waste | Collect pure compound, contaminated spatulas, weigh boats, etc. | Labeled, sealed, and chemically compatible container.[8] |
| Contaminated Labware (e.g., gloves, wipes) | Place all contaminated disposable items in a designated waste bag within a rigid, labeled container.[9] | Double-bagged, clear plastic bags within a labeled hazardous waste container.[8] |
| Liquid Waste (Solutions containing this compound) | Collect all solutions in a dedicated, sealed container. Do not mix with other incompatible chemical waste.[10] | Labeled, leak-proof, and chemically compatible container with a screw-on cap.[8] |
| Contaminated Sharps (e.g., needles, broken glass) | Place all contaminated sharps immediately into a designated sharps container. | Puncture-resistant sharps container labeled as hazardous waste.[8] |
| Empty this compound Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as regular glass or plastic waste, depending on institutional policy.[11] | N/A |
Phase 2: Labeling and Storage
Accurate labeling and safe storage are crucial for regulatory compliance and preventing accidents.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).[8][11] The date of waste accumulation should also be included.
-
Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area.[10] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.[8]
Phase 3: Disposal and Record Keeping
The final step is to arrange for the removal of the hazardous waste by qualified professionals.
-
Contact Professionals : Do not attempt to neutralize or dispose of this compound waste through standard laboratory drains or regular trash.[12] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Documentation : Maintain a detailed log of all hazardous waste generated, including the quantity and accumulation start date. Retain all disposal records and manifests provided by the waste disposal company.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.lgcstandards.com [assets.lgcstandards.com]
- 5. actenviro.com [actenviro.com]
- 6. blog.creliohealth.com [blog.creliohealth.com]
- 7. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 3-Methylquinolin-8-ol
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methylquinolin-8-ol, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-methyl-8-hydroxyquinoline, 8-hydroxy-3-methylquinoline, 3-Methyl-oxine
-
CAS Number: 75457-13-5[1]
-
Molecular Formula: C10H9NO[1]
Hazard Summary
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Acute Toxicity: Toxic if swallowed.[2]
-
Eye Damage: Causes serious eye damage.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety goggles or a face shield (minimum 8-inch). | OSHA 29 CFR 1910.133 or EN 166.[3][4][5] |
| Skin/Body | Chemical-resistant gloves (Nitrile rubber recommended) and a disposable gown or lab coat. | ASTM D6978 for gloves; polyethylene-coated polypropylene or similar laminate for gowns.[6] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when dust is generated or if working outside a fume hood.[3][7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Obtain and read the Safety Data Sheet (SDS) before use.[2][3]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][3]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid breathing in dust or vapors.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
After handling, wash hands and any exposed skin thoroughly.[2][3]
3. Storage:
-
Store in a tightly closed container.[4]
-
Keep in a cool, dry, and well-ventilated place.[4]
-
The storage area should be locked and accessible only to authorized personnel.[2]
4. Accidental Release:
-
Evacuate personnel from the affected area.
-
Wear appropriate PPE, including respiratory protection.[4]
-
Prevent the substance from entering drains.[4]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.[4][5]
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Chemical Waste:
-
Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service.[4]
-
-
Contaminated Materials:
-
Packaging:
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

